molecular formula C4H8O2 B147095 3-Hydroxytetrahydrofuran CAS No. 453-20-3

3-Hydroxytetrahydrofuran

货号: B147095
CAS 编号: 453-20-3
分子量: 88.11 g/mol
InChI 键: XDPCNPCKDGQBAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxytetrahydrofuran is a versatile chemical intermediate of significant value in medicinal chemistry and advanced materials research. Its core application lies in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably as a key chiral precursor for launched retroviral drugs such as the HIV protease inhibitors amprenavir and fosamprenavir . The (S)-(+)-enantiomer, synthesized from chiral feedstocks like L-malic acid, is particularly crucial for developing these therapeutics . Beyond its established role in pharmaceuticals, this compound serves as a fundamental building block in chemical synthesis. It is used to create other valuable tetrahydrofuran derivatives, including 3-aminotetrahydrofuran and tetrahydrofuran-3-one, which further expand the toolbox for drug discovery and development . Research also explores its utility in the synthesis of cisplatin analogs for chemotherapy and as a component in specialized diesel fuel additives . Furthermore, scientific studies have investigated the unique physical chemistry of this compound, examining its behavior in forming clathrate hydrates with gases like CH4, N2, O2, and CO2, which is relevant for energy and environmental applications . Its utility is also recognized in the development of agrochemicals, flavors, fragrances, and polymers, underscoring its broad interdisciplinary relevance . The compound's mechanism of action in research contexts stems from its functional groups, which allow it to act as an ether and alcohol, facilitating cyclization reactions and serving as a stereodefined scaffold for constructing complex molecular architectures .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868947
Record name 3-Furanol, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetrahydro-3-furanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17434
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

453-20-3
Record name (±)-3-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanol, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYTETRAHYDROFURAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Furanol, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Furanol, tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofuran-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxytetrahydrofuran, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA8Z6Y28L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran (3-OH THF), also known as tetrahydrofuran-3-ol, is a versatile heterocyclic organic compound. It is a colorless to light yellow liquid at room temperature, recognized for its bifunctional nature, incorporating both a cyclic ether and a secondary alcohol.[1] This unique structure imparts valuable reactivity and solubility characteristics, establishing it as a critical intermediate in various sectors, most notably in the pharmaceutical and agrochemical industries.[1] Its significance is underscored by its role as a key building block in the synthesis of several important drugs, including antiviral agents like Amprenavir and Fosamprenavir, which are used in the treatment of HIV/AIDS, as well as certain anticancer medications.[2][3] The chirality of this compound, particularly the (S)-enantiomer, is often crucial for the biological activity of the final pharmaceutical product.[2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in chemical synthesis and drug development. These properties dictate its behavior in reaction mixtures, its purification profile, and its potential interactions in biological systems. A summary of these key properties is presented in the table below.

PropertyValueConditions/Notes
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [4][5]
Appearance Colorless to slightly yellow clear liquid[1][6]
Boiling Point 179 °C[2][7] - 181 °C[5][6]at 760 mmHg (Atmospheric Pressure)
88-89 °C[2]at 17 mmHg
80 °C[4]at 15 mmHg
93-95 °C[8]at 26 mmHg
Melting Point Not applicableLiquid at standard conditions.
Density 1.087 g/cm³[2]at 19 °C
1.09 g/mL[5]at 25 °C
1.103 g/mL[4]at 25 °C (for (S)-enantiomer)
1.11 g/mL[6]
Solubility Soluble in water.[4][9] Miscible with water and polar solvents.[6][9] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[4][10]The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents.[6][9]
pKa 14.49 ± 0.20Predicted value.[4][10]
logP (Octanol-Water Partition Coefficient) -0.784[4]at 22 °C and pH 6.8
-0.600Estimated value.
Refractive Index (n20/D) 1.45[5][6]at 20 °C

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of this compound in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

  • Apparatus: Thiele tube or a beaker with a heating oil (e.g., paraffin (B1166041) oil), thermometer, a small test tube (fusion tube), a capillary tube (sealed at one end), and a heating source (e.g., Bunsen burner or hot plate).

  • Procedure:

    • A small amount (a few milliliters) of this compound is placed into the fusion tube.

    • The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

    • This assembly is then immersed in the heating oil within the Thiele tube or beaker.

    • The oil is heated gently and stirred continuously to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heating is then stopped, and the oil bath is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The clean, dry pycnometer is accurately weighed (m₁).

    • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m₂).

    • The pycnometer is emptied, dried completely, and then filled with this compound.

    • The same procedure of thermal equilibration and volume adjustment is followed as with the water. The pycnometer filled with the sample liquid is weighed (m₃).

    • The density of the this compound is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide.

  • Apparatus: Test tubes, vortex mixer, and a graduated pipette.

  • Procedure for Qualitative Solubility:

    • To a test tube, add a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).

    • Add a small, measured amount of this compound (e.g., 0.1 mL) to the solvent.

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • Visually inspect the mixture for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is considered insoluble or partially soluble.

    • This process can be repeated with different solvents (e.g., ethanol, diethyl ether, chloroform) to determine its solubility profile.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an alcohol like this compound, which is a very weak acid, potentiometric titration is a suitable method.

  • Apparatus: pH meter with a combination electrode, a burette, a beaker, and a magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if needed to ensure solubility).

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.

    • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued well past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

  • Apparatus: Separatory funnel or vials, n-octanol, buffer solution (e.g., phosphate (B84403) buffer at pH 7.4), analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • n-Octanol and the aqueous buffer are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

    • A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

    • The mixture is shaken vigorously for a set time to allow for the partitioning of the solute between the two phases to reach equilibrium.

    • The mixture is then centrifuged or allowed to stand until the two phases are completely separated.

    • The concentration of this compound in each phase is determined using a suitable analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow and Logical Relationships

This compound, particularly the chiral (S)-enantiomer, is often synthesized from readily available chiral starting materials. One common and efficient method starts from L-malic acid. The following diagram illustrates the key steps in this synthetic pathway.

G A L-Malic Acid B Esterification A->B C (S)-Dimethyl malate B->C D Reduction C->D E (S)-1,2,4-Butanetriol D->E F Dehydration/ Cyclization E->F G (S)-3-Hydroxytetrahydrofuran F->G R1 Methanol, Thionyl Chloride R1->B R2 Sodium Borohydride (B1222165) or other reducing agents R2->D R3 Acid Catalyst (e.g., p-TSA) R3->F

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

This synthetic route involves three main transformations:

  • Esterification: The dicarboxylic acid, L-malic acid, is converted to its corresponding dimethyl ester using methanol in the presence of an activating agent like thionyl chloride.[11][12]

  • Reduction: The diester is then reduced to the corresponding triol, (S)-1,2,4-butanetriol. This can be achieved using various reducing agents, with sodium borohydride being a common choice.[11][12]

  • Dehydration and Cyclization: The final step involves an acid-catalyzed intramolecular dehydration of the butanetriol. The primary hydroxyl group at the 4-position attacks the carbon bearing the secondary hydroxyl group at the 1-position (after protonation), leading to the formation of the five-membered tetrahydrofuran (B95107) ring and the elimination of a water molecule.[2][11] p-Toluenesulfonic acid (p-TSA) is a frequently used catalyst for this cyclization.[2]

This pathway is highly valued as it allows for the production of the enantiomerically pure (S)-3-hydroxytetrahydrofuran, which is a crucial intermediate for the synthesis of various chiral drugs.[2][4]

References

An In-Depth Technical Guide to the Spectral Data Analysis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Hydroxytetrahydrofuran (C₄H₈O₂), a key heterocyclic compound relevant in various chemical and pharmaceutical research domains. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.46Multiplet1HH-3 (CH-OH)
~4.04Multiplet1HH-5a (O-CH₂)
~3.95Multiplet1HH-2a (O-CH₂)
~3.82Multiplet1HH-5b (O-CH₂)
~3.74Multiplet1HH-2b (O-CH₂)
~2.05Multiplet1HH-4a (CH₂)
~1.90Multiplet1HH-4b (CH₂)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the specific instrument and experimental conditions.

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmCarbon TypeAssignment
~70.0CHC-3 (CH-OH)
~68.0CH₂C-2 (O-CH₂)
~67.0CH₂C-5 (O-CH₂)
~35.0CH₂C-4 (CH₂)

Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200Strong, BroadO-H stretch (alcohol)[1][2]
3000-2850Medium-StrongC-H stretch (alkane)[3][4]
1300-1000StrongC-O stretch (ether and secondary alcohol)[1][3][4]
1470-1450MediumC-H bend (alkane)[4]
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
88~10[M]⁺ (Molecular Ion)
87~1[M-H]⁺
70~15[M-H₂O]⁺
58~82[C₃H₆O]⁺
57100[C₃H₅O]⁺ (Base Peak)
43~20[C₂H₃O]⁺
31~40[CH₃O]⁺

Note: Fragmentation patterns can be complex and may vary with the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of an organic compound like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structural_elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis NMR Data Analysis: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis IR Data Analysis: - Characteristic Absorptions IR->IR_Analysis MS Mass Spectrometry MS_Analysis MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Carbon_Skeleton Determine Carbon Skeleton & Connectivity NMR_Analysis->Carbon_Skeleton Functional_Groups Identify Functional Groups (Alcohol, Ether) IR_Analysis->Functional_Groups Molecular_Formula Determine Molecular Formula & Molecular Weight MS_Analysis->Molecular_Formula Final_Structure Propose Final Structure: This compound Carbon_Skeleton->Final_Structure Molecular_Formula->Carbon_Skeleton Functional_groups Functional_groups Functional_groups->Carbon_Skeleton

Caption: Logical workflow for the spectral analysis of this compound.

References

1H NMR spectrum of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Hydroxytetrahydrofuran

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. The document details the chemical shifts and coupling constants, provides a standard experimental protocol for data acquisition, and visualizes the proton coupling relationships.

Data Presentation

The , recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3), exhibits a complex pattern of signals due to the molecule's asymmetry. The protons on the tetrahydrofuran (B95107) ring are chemically and magnetically non-equivalent, leading to distinct resonances and complex spin-spin coupling. The assignments, chemical shifts (δ), and coupling constants (J) are summarized in the table below.[1] The proton numbering corresponds to the IUPAC nomenclature for the tetrahydrofuran ring.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H34.457mJ(H3, H2) = 4.2, J(H3, H4a) = 8.7, J(H3, H4b) = 7.0
H5a4.040m-
H2a3.948ddJgem(H2a, H2b) = -8.7, J(H2a, H3) = 8.7
H2b3.824ddJgem(H2a, H2b) = -8.7, J(H2b, H3) = 4.2
H5b3.769ddJgem(H5a, H5b) = -9.7, J(H5b, H4) = 4.2
H5c3.712mJgem(H5a, H5b) = -9.7
H4a2.053mJgem(H4a, H4b) = -13.2, J(H4a, H3) = 8.7
H4b1.896mJgem(H4a, H4b) = -13.2, J(H4b, H2b) = 4.2, J(H4b, H3) = 8.7

Note: The assignments for the individual diastereotopic protons at positions 2 and 5 can be complex and may require 2D NMR techniques like COSY and HSQC for unambiguous confirmation. The data presented is based on available spectral information.[1]

Experimental Protocols

The acquisition of high-quality 1H NMR spectra is fundamental for accurate structural analysis. The following is a detailed, generalized protocol for obtaining the 1H NMR spectrum of a small molecule like this compound.

1. Sample Preparation [2]

  • Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.[1][3] For samples where proton exchange of the hydroxyl group is of interest, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can be used.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).[4]

2. Spectrometer Setup and Calibration [5][6]

  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

  • Sample Insertion and Temperature Equilibration : Insert the sample into the spectrometer's probe. Allow several minutes for the sample to reach thermal equilibrium with the probe, which is typically maintained at a constant temperature (e.g., 298 K).[2]

  • Locking : The spectrometer's field-frequency lock system should be engaged to lock onto the deuterium (B1214612) signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

  • Tuning and Matching : The probe must be tuned to the 1H frequency to ensure maximum sensitivity and optimal pulse shapes. Modern spectrometers often have automatic tuning and matching capabilities.

  • Shimming : The magnetic field homogeneity across the sample volume is optimized through a process called shimming. This involves adjusting a series of shim coils to minimize spectral line widths and improve resolution. This can be done manually or automatically.

3. Data Acquisition [5][7]

  • Pulse Sequence : A standard one-pulse (1D) experiment is typically used for routine 1H NMR spectra.

  • Acquisition Parameters :

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).

    • Pulse Width/Angle : Calibrate a 90° pulse width. For routine quantitative analysis, a flip angle of 30° or 45° is often used to allow for a shorter relaxation delay.

    • Acquisition Time (AT) : Typically set between 2 to 4 seconds to ensure adequate data point resolution.

    • Relaxation Delay (D1) : A delay of 1-5 seconds is added between scans to allow for longitudinal relaxation of the protons. For fully quantitative results, the total time (D1 + AT) should be at least 5 times the longest T1 relaxation time of the protons in the molecule.

    • Number of Scans (NS) : The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

4. Data Processing

  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phasing : The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing : The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • Integration : The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

Visualization of Proton Coupling

The following diagram, generated using the DOT language, illustrates the structure of this compound and the key scalar (J) coupling relationships between its non-equivalent protons. Arrows indicate which protons are coupled, providing a visual map of the spin system.

G cluster_ring This compound cluster_couplings Proton Couplings (J) O O C2 H₂C O->C2 C3 HC-OH C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C5->O H3 H3 H4 H4a, H4b H3->H4 J(H3,H4) H2 H2a, H2b H2->H3 H5 H5a, H5b H4->H5

Caption: Molecular structure and proton coupling pathways in this compound.

References

A Technical Guide to the ¹³C NMR Spectral Data of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Hydroxytetrahydrofuran. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₄H₈O₂.[1] It is a valuable building block in organic synthesis and a key intermediate in the production of various pharmaceuticals.[1] Accurate structural characterization is crucial for its application, and ¹³C NMR spectroscopy is a primary tool for this purpose. This guide presents the ¹³C NMR chemical shift data and a detailed experimental protocol for its acquisition.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) using Tetramethylsilane (TMS) as the internal standard.[2][3] The chemical shifts are reported in parts per million (ppm) relative to TMS. Due to the molecule's symmetry, the two carbons adjacent to the oxygen (C2 and C5) and the two carbons in the beta position (C3 and C4) are chemically non-equivalent.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)Multiplicity
C2~68.0Triplet (in off-resonance decoupled)
C5~73.0Triplet (in off-resonance decoupled)
C3~70.1Doublet (in off-resonance decoupled)
C4~35.0Triplet (in off-resonance decoupled)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicities listed are as expected in an off-resonance decoupled spectrum. In a standard proton-decoupled ¹³C NMR spectrum, all signals will appear as singlets.[4]

To aid in the assignment of these chemical shifts, the structure of this compound is presented below with the carbon atoms numbered.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard practices for small organic molecules.[5]

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for ¹³C NMR as its deuterium (B1214612) signal is used for field-frequency locking, and its single carbon resonance at ~77 ppm is easily identified.

  • Internal Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Calibration

  • Instrument: A standard NMR spectrometer with a proton-carbon dual probe, such as a Varian CFT-20 or a modern Bruker Avance spectrometer, is suitable.[2]

  • Insertion: Insert the NMR tube into the spectrometer's probe.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or automatically.

3.3. Data Acquisition

The following workflow outlines the key steps in the data acquisition process.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock tune Tune and Match Probe lock->tune shim Shim Magnetic Field tune->shim set_params Set Acquisition Parameters shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate integrate Peak Picking & Integration calibrate->integrate

Caption: Experimental workflow for ¹³C NMR analysis of this compound.

3.4. Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[6]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[4][6] Typically, 128 to 1024 scans are averaged to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in organic molecules.[4]

3.5. Data Processing

  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Calibration: The spectrum is calibrated by setting the TMS signal to 0.0 ppm.

  • Peak Picking: The chemical shifts of the peaks are determined.

This comprehensive guide provides the necessary ¹³C NMR spectral data and a robust experimental protocol to aid researchers in the structural verification and analysis of this compound. The provided information is essential for quality control and in-depth characterization in synthetic and pharmaceutical applications.

References

In-Depth FT-IR Spectrum Analysis of 3-Hydroxytetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Hydroxytetrahydrofuran. It includes a detailed breakdown of the vibrational modes, experimental protocols for obtaining the spectrum, and a representative synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and utilization of this important chemical intermediate.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The molecule contains a hydroxyl (-OH) group and an ether (C-O-C) linkage within a five-membered ring structure. The table below summarizes the key absorption peaks, their intensities, and corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3400Strong, BroadO-HStretching (Hydrogen-bonded)
~2960-2850StrongC-HStretching (Aliphatic)
~1470-1350MediumC-HBending (Scissoring and Bending)
~1080-1050StrongC-O-CAsymmetric Stretching (Ether)
~1073StrongC-OStretching (Alcohol)

Experimental Protocols for FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on the sample preparation and data acquisition parameters. Below are detailed protocols for analyzing a liquid sample such as this compound using two common techniques: Neat (Transmission) and Attenuated Total Reflectance (ATR).

Protocol 1: Neat Liquid (Transmission) FT-IR Analysis

This method involves placing a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

  • FT-IR Spectrometer

  • Polished salt plates (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipette

  • Desiccator for storing salt plates

  • Spectroscopy-grade solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Salt Plate Preparation:

    • Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

    • If necessary, clean the plates by gently wiping with a lint-free tissue lightly dampened with a volatile, non-hygroscopic solvent like isopropanol, followed by drying with a stream of dry nitrogen or air.

  • Background Spectrum Acquisition:

    • Place the two clean, empty salt plates in the sample holder in the same orientation that will be used for the sample measurement.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This will subtract the absorbance from the salt plates and the atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Preparation:

    • Remove the salt plates from the sample compartment.

    • Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one of the salt plates.[1]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates containing the sample into the sample holder in the FT-IR spectrometer.

    • Close the sample compartment lid.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[2]

  • Post-Analysis:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.

    • Return the clean, dry plates to the desiccator.

Protocol 2: Attenuated Total Reflectance (ATR)-FT-IR Analysis

ATR-FTIR is a convenient technique that requires minimal sample preparation. The liquid sample is placed in direct contact with a high-refractive-index crystal.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Micropipette or Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are properly installed and aligned.

    • Ensure the ATR crystal surface is clean and free from any residues.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • Using a micropipette or Pasteur pipette, place a small drop (a few microliters) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]

  • Sample Spectrum Acquisition:

    • Initiate the data acquisition. For volatile liquids, it is important to acquire the spectrum promptly after applying the sample.

    • Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹), co-adding a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • Post-Analysis:

    • Clean the ATR crystal surface thoroughly using a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the crystal to dry completely before the next measurement.

Synthesis of this compound

One common synthetic route to (S)-3-Hydroxytetrahydrofuran starts from L-malic acid. The process involves esterification, reduction, and subsequent cyclization.

Synthesis_of_3_Hydroxytetrahydrofuran L_Malic_Acid L-Malic Acid Dimethyl_L_Malate L-Dimethyl Malate L_Malic_Acid->Dimethyl_L_Malate  Esterification (Methanol, Thionyl Chloride) Butanetriol 1,2,4-Butanetriol Dimethyl_L_Malate->Butanetriol  Reduction (LiCl / Borohydride) S_3_Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran Butanetriol->S_3_Hydroxytetrahydrofuran  Cyclization (p-Toluenesulfonic Acid, Heat)

Caption: Synthesis pathway of (S)-3-Hydroxytetrahydrofuran from L-malic acid.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry fragmentation of 3-hydroxytetrahydrofuran, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents its electron ionization (EI) mass spectrum data, and proposes the primary fragmentation pathways.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Abundance (%)Proposed Fragment Ion
2745[C2H3]+
2955[CHO]+ or [C2H5]+
31100[CH2OH]+
4160[C3H5]+
4385[C2H3O]+ or [C3H7]+
4530[C2H5O]+
5770[C3H5O]+
5825[C3H6O]+•
7015[M - H2O]+•
875[M - H]+
8810[M]+• (Molecular Ion)

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by GC-MS is provided below. Due to the polar nature of the hydroxyl group, a derivatization step, such as silylation, is recommended to enhance volatility and improve chromatographic performance.[2][3][4]

Sample Preparation: Silylation

Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility.[3][5][6]

  • Materials:

    • This compound standard or sample

    • Anhydrous Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Glass reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for evaporation

  • Procedure:

    • Drying: Ensure the sample is free of water. If the sample is in an aqueous solution, it should be lyophilized or evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitution: Dissolve the dried sample or a known amount of this compound standard in 100 µL of anhydrous pyridine.

    • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes in a heating block or oven.

    • Cooling: Allow the vial to cool to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A nonpolar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent).

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 240°C at a rate of 10°C/min

    • Final Hold: Hold at 240°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan

    • Scan Range: m/z 40-550

Visualizations: Workflows and Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample containing This compound dry Drying (Lyophilization or N2 stream) start->dry reconstitute Reconstitution (Anhydrous Pyridine) dry->reconstitute derivatize Derivatization (BSTFA + 1% TMCS, 60°C) reconstitute->derivatize end_prep Derivatized Sample derivatize->end_prep injection GC Injection end_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection data Data Acquisition detection->data fragmentation_pathway cluster_alpha Alpha-Cleavage Pathways cluster_dehydration Dehydration and Ring Opening M This compound [C4H8O2]+• m/z = 88 f57 [C3H5O]+ m/z = 57 M->f57 - C2H5O• f31 [CH2OH]+ m/z = 31 M->f31 - C3H7O• f70 [M - H2O]+• [C4H6O]+• m/z = 70 M->f70 - H2O f43 [C2H3O]+ m/z = 43 f70->f43 - C2H3• f41 [C3H5]+ m/z = 41 f70->f41 - CHO•

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Hydroxytetrahydrofuran, a key intermediate in the synthesis of various pharmaceutical compounds. This document summarizes available data, outlines experimental protocols for the determination of these physical properties, and presents logical workflows for these procedures.

Core Physical Properties: Boiling and Melting Points

This compound is typically a colorless liquid at room temperature.[1][2][3] Its physical state is dictated by its melting and boiling points, which are crucial parameters for its handling, purification, and application in chemical synthesis.

Data Presentation

The following tables summarize the reported boiling and melting point data for this compound from various sources.

Table 1: Boiling Point of this compound

Boiling Point (°C)Pressure (mmHg)Reference(s)
181760[3][4][5][6]
179760[2]
88-8917[2]
8015

Table 2: Melting Point of this compound

Melting Point (°C)Reference(s)Notes
-58[1]This value is reported by a single source and should be treated with caution as other sources do not provide a melting point.
Not Available[5][7]Several chemical suppliers and data sheets do not report a specific melting point.

The significant discrepancy and lack of consensus in the reported melting point highlight the need for further experimental verification.

Experimental Protocols

The determination of accurate boiling and melting points is fundamental in chemical research. Standard laboratory procedures for these measurements are described below.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique in organic chemistry labs.

Materials:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., ignition tube)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube, with the sealed end uppermost, into the test tube containing the liquid.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • Observation: Heat the apparatus gently. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. It is more accurately determined by noting the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Melting Point Determination (Capillary Method)

Given the conflicting data on its melting point, this protocol would be applicable if this compound were to be solidified at low temperatures.

Materials:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube

  • Thermometer (calibrated)

  • Capillary tubes (open at one end)

  • Solidified sample of this compound

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: If necessary, finely powder the solidified this compound.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus or attach it to a thermometer for use in a Thiele tube.

  • Heating: Heat the apparatus at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens.

  • Recording the Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure substance will have a sharp melting range of 1-2 °C.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental determination of the boiling and melting points.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep Place sample in small test tube cap_insert Insert inverted capillary tube prep->cap_insert attach Attach tube to thermometer cap_insert->attach immerse Immerse in Thiele tube/oil bath attach->immerse heat Heat gently immerse->heat observe Observe bubble stream heat->observe record Record temperature when liquid enters capillary observe->record boiling_point Observed Boiling Point record->boiling_point

Caption: Workflow for Boiling Point Determination.

MeltingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result solidify Solidify sample (if necessary) load Load sample into capillary tube solidify->load insert Insert capillary into apparatus load->insert heat Heat slowly (1-2 °C/min) insert->heat observe Observe melting heat->observe record Record temperature range (first drop to fully liquid) observe->record melting_range Observed Melting Range record->melting_range

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of 3-Hydroxytetrahydrofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-hydroxytetrahydrofuran (3-HTHF), a critical intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental methodologies for its determination, and presents logical workflows for solubility studies.

Introduction to this compound

This compound (IUPAC name: oxolan-3-ol) is a versatile five-membered cyclic ether containing a hydroxyl group.[3] This bifunctional nature imparts a unique solubility profile, making it a valuable building block in medicinal chemistry. Notably, the chiral enantiomers, (S)-3-hydroxytetrahydrofuran and (R)-3-hydroxytetrahydrofuran, serve as key precursors in the synthesis of antiviral drugs, including the HIV protease inhibitors amprenavir (B1666020) and fosamprenavir, as well as other therapeutic agents.[1] Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈O₂
Molar Mass 88.11 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 181 °C (at 760 mmHg)[5]
Density Approximately 1.09 g/mL at 25 °C[5]
Flash Point 81 °C
Water Solubility 500 g/L (at room temperature)

Solubility of this compound in Organic Solvents

The solubility of this compound is dictated by its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ether oxygen and hydroxyl oxygen). This allows for significant interaction with a range of organic solvents.

Quantitative and Qualitative Solubility Data

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolvent ClassSolubilityNotes
WaterProtic, PolarSoluble (500 g/L)[5]Highly soluble due to strong hydrogen bonding.
MethanolProtic, PolarSlightly Soluble[1][6]Expected to be miscible due to structural similarity and hydrogen bonding capabilities. The "slightly soluble" description from some sources may be context-dependent or refer to specific conditions.
EthanolProtic, PolarSolubleExpected to be miscible.
IsopropanolProtic, PolarSolubleExpected to be miscible.
2-ButanolProtic, PolarSolubleExtraction from an aqueous solution is feasible, indicating high solubility.[7]
Ethyl Acetate (B1210297)Aprotic, PolarSolubleExtraction from an aqueous solution is feasible, indicating solubility.[7]
ChloroformAprotic, Moderately PolarSlightly Soluble[1][6]Limited solubility expected due to weaker interactions.
TolueneAprotic, NonpolarSparingly SolubleLimited solubility expected due to the significant difference in polarity.
HexaneAprotic, NonpolarSparingly SolubleVery limited solubility expected.

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise process design, experimental determination of solubility is highly recommended.

Extraction Data

A patent for the preparation of this compound provides data on its extraction from an aqueous solution, which can serve as an indicator of its partitioning behavior and relative solubility in certain organic solvents.

Table 3: Extraction Percentage of this compound from an Aqueous Solution [7]

Extracting SolventTemperature (°C)Extraction Percentage (%)
Ethyl Acetate154
Ethyl Acetate3014
Ethyl Acetate5031
Ethyl Acetate7046
2-Butanol3068

These data highlight that while this compound has some affinity for ethyl acetate, it has a significantly higher preference for the more polar 2-butanol. The increasing extraction efficiency with temperature in ethyl acetate suggests an endothermic dissolution process.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a liquid in a solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of a distinct second liquid phase (undissolved 3-HTHF) should be visible.

  • Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with 3-HTHF) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.

  • Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC). Analyze the diluted sample to determine the concentration of this compound.

  • Quantification: Calculate the solubility based on the concentration of the analyte in the diluted sample and the dilution factor. Express the solubility in desired units (e.g., mole fraction, mass fraction, g/100 g solvent).

Gravimetric Method

This method is simpler but may be less precise than instrumental methods, especially for systems where the solvent has a low boiling point.

Objective: To determine the solubility of this compound in a high-boiling point organic solvent.

Materials:

  • This compound (high purity)

  • Selected high-boiling point organic solvent

  • Thermostatically controlled water bath

  • Sealed containers

  • Analytical balance

  • Evaporating dish

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method.

  • Sampling: Carefully withdraw a known mass of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile this compound.

  • Drying and Weighing: Dry the residue to a constant weight in the vacuum oven.

  • Calculation: The difference between the initial mass of the solution and the final mass of the residue (3-HTHF) gives the mass of the solvent. The solubility can then be expressed as grams of 3-HTHF per 100 grams of solvent.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing A Select Solvents and Temperatures B Prepare Supersaturated Mixtures (Excess 3-HTHF in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Allow for Phase Separation C->D E Sample Supernatant and Filter D->E F Analyze Sample Concentration (GC, HPLC, or Gravimetric) E->F G Calculate Solubility (mole fraction, g/100g, etc.) F->G H Tabulate and Plot Data G->H

Caption: Workflow for experimental solubility determination.

Role of this compound in Pharmaceutical Synthesis

The diagram below illustrates the central role of this compound as a key building block in the synthesis of various pharmaceutical agents.

G A This compound (Chiral or Racemic) B Antiviral Agents (e.g., Amprenavir) A->B Key Intermediate C Anticancer Agents A->C Building Block D CNS Disorder Treatments A->D Precursor E Other APIs A->E Synthetic Starting Material

Caption: Central role of 3-HTHF in drug synthesis.

Conclusion

This compound is a vital chemical intermediate whose solubility characteristics are of great importance to the pharmaceutical industry. While comprehensive quantitative solubility data remains an area for further research, this guide provides the available information and robust experimental protocols for its determination. The methodologies and workflows presented herein offer a solid foundation for scientists and researchers to accurately measure and utilize the solubility properties of this compound in their development endeavors. The continued investigation into its behavior in various organic solvents will undoubtedly contribute to more efficient and scalable synthetic processes for a new generation of therapeutics.

References

A Comprehensive Technical Guide to (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran are chiral building blocks of significant interest in the pharmaceutical industry. Their unique stereochemistry plays a crucial role in the biological activity of several marketed drugs, making the synthesis and characterization of enantiomerically pure forms essential for drug development. This technical guide provides an in-depth comparison of these two enantiomers, covering their physicochemical properties, synthesis methodologies, analytical characterization, and applications in the synthesis of key therapeutic agents.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran gives rise to differences in their interaction with polarized light, a key physical property for their identification and characterization. Other physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran

Property(S)-(+)-3-Hydroxytetrahydrofuran(R)-(-)-3-Hydroxytetrahydrofuran
CAS Number 86087-23-286087-24-3
Molecular Formula C₄H₈O₂C₄H₈O₂
Molecular Weight 88.11 g/mol [1]88.11 g/mol [2]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid
Boiling Point 179 °C (at 760 mmHg)[3]; 80 °C (at 15 mmHg)[4]181 °C (at 760 mmHg)[5]
Density 1.103 g/mL at 25 °C[4]1.097 g/mL at 25 °C[5]
Optical Activity [α]²⁰/D +17.5° (c = 2.4 in methanol)[4][α]²⁰/D -18° (c = 2.4 in methanol)[5]
Refractive Index n²⁰/D 1.45[4]n²⁰/D 1.45[5]
Solubility Soluble in water and polar organic solvents.[6][7]Soluble in water and polar organic solvents.

Table 2: Spectroscopic Data of (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran

Spectroscopic Data(S)-(+)-3-Hydroxytetrahydrofuran(R)-(-)-3-Hydroxytetrahydrofuran
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.51-4.49 (m, 1H), 4.02-3.94 (m, 1H), 3.89-3.79 (m, 1H), 3.78-3.72 (m, 2H), 2.53 (br s, 1H), 2.14-2.02 (m, 1H), 1.95-1.80 (m, 1H)Similar to the (S)-enantiomer, with minor variations in chemical shifts possible depending on the sample and conditions.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 75.3, 71.6, 66.5, 35.2Similar to the (S)-enantiomer.
IR (Neat) ν (cm⁻¹): 3360 (br, O-H), 2950, 2870 (C-H), 1080 (C-O)ν (cm⁻¹): 3360 (br, O-H), 2950, 2870 (C-H), 1080 (C-O)

Synthesis and Experimental Protocols

The enantioselective synthesis of 3-hydroxytetrahydrofuran is a critical step in the production of several pharmaceuticals. Various synthetic strategies have been developed to obtain the desired enantiomer with high purity.

Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid

A common and cost-effective method for the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran involves the reduction and cyclization of L-malic acid.

Experimental Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization L_Malic_Acid L-Malic Acid Dimethyl_L_malate Dimethyl L-malate L_Malic_Acid->Dimethyl_L_malate Esterification Methanol_SOCl2 Methanol, SOCl₂ Methanol_SOCl2->Dimethyl_L_malate S_1_2_4_Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_malate->S_1_2_4_Butanetriol Reduction Sodium_Borohydride Sodium Borohydride (B1222165) Sodium_Borohydride->S_1_2_4_Butanetriol S_3_HTHF (S)-(+)-3-Hydroxytetrahydrofuran S_1_2_4_Butanetriol->S_3_HTHF Dehydration & Cyclization p_TsOH p-Toluenesulfonic acid (p-TsOH) p_TsOH->S_3_HTHF

Caption: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran.

Detailed Protocol:

  • Esterification of L-Malic Acid: In a three-necked flask, 100g of L-malic acid is dissolved in 300ml of methanol. The solution is cooled to a temperature between -10°C and 0°C. While stirring, 120ml of thionyl chloride is added dropwise over 2 hours. The reaction mixture is then stirred at room temperature for 4 hours, followed by heating at 60-70°C for 1 hour. After cooling, the mixture is concentrated. The pH of the residue is adjusted to 7-8 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic phase is washed, dried, and concentrated to yield dimethyl L-malate.

  • Reduction to (S)-1,2,4-Butanetriol: The dimethyl L-malate obtained in the previous step is reduced using a suitable reducing agent like sodium borohydride in an appropriate solvent such as ethanol.

  • Cyclization to (S)-(+)-3-Hydroxytetrahydrofuran: The crude (S)-1,2,4-butanetriol is mixed with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to 180-220°C, and the product is distilled under reduced pressure to afford (S)-(+)-3-Hydroxytetrahydrofuran.

Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol

The (R)-enantiomer can be synthesized from the corresponding chiral triol through a similar acid-catalyzed cyclization.

Experimental Workflow:

G cluster_0 Cyclization R_1_2_4_Butanetriol (R)-1,2,4-Butanetriol R_3_HTHF (R)-(-)-3-Hydroxytetrahydrofuran R_1_2_4_Butanetriol->R_3_HTHF Dehydration & Cyclization Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->R_3_HTHF

Caption: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran.

Detailed Protocol:

  • A mixture of (R)-1,2,4-butanetriol and a catalytic amount of a strong acid, such as p-toluenesulfonic acid, is heated.

  • The resulting (R)-(-)-3-hydroxytetrahydrofuran is isolated and purified by distillation under reduced pressure.

Analytical Methods: Chiral HPLC Separation

The enantiomeric purity of this compound is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers.

General Experimental Protocol for Chiral HPLC:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography.

  • Detection: A UV detector is commonly employed for detection.

Logical Workflow for Chiral HPLC Method Development:

G Start Start: Racemic this compound Sample Column_Screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase Composition (Hexane/Isopropanol ratio) Column_Screening->Mobile_Phase_Optimization Flow_Rate_Adjustment Adjust Flow Rate Mobile_Phase_Optimization->Flow_Rate_Adjustment Temperature_Control Control Column Temperature Flow_Rate_Adjustment->Temperature_Control Detection Detection (UV) Temperature_Control->Detection Peak_Integration Peak Integration and Quantification Detection->Peak_Integration Result Result: Enantiomeric Purity (%) Peak_Integration->Result

Caption: Chiral HPLC Method Development Workflow.

Applications in Drug Development

Both (S)-(+)- and (R)-(-)-3-hydroxytetrahydrofuran are valuable intermediates in the synthesis of several important pharmaceuticals. The specific stereochemistry of the this compound moiety is often crucial for the drug's efficacy and safety profile.

(S)-(+)-3-Hydroxytetrahydrofuran in HIV Protease Inhibitors

(S)-(+)-3-Hydroxytetrahydrofuran is a key building block for the synthesis of the HIV protease inhibitors amprenavir (B1666020) and its prodrug, fosamprenavir. These drugs are essential components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

Signaling Pathway: Mechanism of Action of Amprenavir/Fosamprenavir

Fosamprenavir is a prodrug that is rapidly converted to amprenavir in the body. Amprenavir then inhibits the HIV protease enzyme, which is critical for the maturation of new, infectious virus particles.

G cluster_0 HIV Life Cycle cluster_1 Drug Action HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration into Host DNA HIV_DNA->Integration Integrated_HIV_DNA Integrated HIV DNA Integration->Integrated_HIV_DNA Transcription_Translation Transcription & Translation Integrated_HIV_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Viral_Assembly Viral Assembly & Budding Mature_Viral_Proteins->Viral_Assembly New_Virion New Infectious Virion Viral_Assembly->New_Virion Fosamprenavir Fosamprenavir (Prodrug) Amprenavir Amprenavir (Active Drug) Fosamprenavir->Amprenavir Hydrolysis Amprenavir->HIV_Protease Inhibition

Caption: Mechanism of Action of Fosamprenavir/Amprenavir.

(R)-(-)-3-Hydroxytetrahydrofuran in SGLT2 Inhibitors

(R)-(-)-3-Hydroxytetrahydrofuran is a crucial intermediate in the synthesis of empagliflozin (B1684318), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

Signaling Pathway: Mechanism of Action of Empagliflozin

Empagliflozin inhibits SGLT2 in the proximal tubules of the kidneys, which is responsible for the reabsorption of most of the glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, empagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.

G cluster_0 Renal Glucose Reabsorption cluster_1 Drug Action Glomerular_Filtration Glucose Filtered by Glomerulus Proximal_Tubule Proximal Tubule Glomerular_Filtration->Proximal_Tubule SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 Urine_Excretion Glucose Excreted in Urine Proximal_Tubule->Urine_Excretion Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption SGLT2->Urine_Excretion Increased Excretion Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibition

Caption: Mechanism of Action of Empagliflozin.

Conclusion

(S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran are indispensable chiral intermediates in modern pharmaceutical synthesis. Their enantioselective preparation and rigorous analytical control are paramount to ensuring the quality and efficacy of the final drug products. This guide has provided a comprehensive overview of their properties, synthesis, analysis, and applications, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of more efficient and sustainable synthetic routes to these valuable building blocks will undoubtedly contribute to the advancement of therapeutic options for a range of diseases.

References

Enantiomeric purity of chiral 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enantiomeric Purity of Chiral 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-OH THF) is a vital chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1] Its structure, a five-membered cyclic ether with a hydroxyl group, makes it a versatile intermediate.[1] The enantiomers, (S)-3-Hydroxytetrahydrofuran and (R)-3-Hydroxytetrahydrofuran, are crucial for creating stereospecific drugs, most notably antiviral agents used in retroviral therapies.[1][2]

In drug development, the chirality of a molecule is of paramount importance. The different spatial arrangements of enantiomers can lead to significant variations in their pharmacological activity, metabolic pathways, and toxicity profiles.[3][4] One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be inactive or even cause adverse effects.[4] Therefore, the synthesis of enantiomerically pure compounds and the precise determination of their enantiomeric purity are critical for ensuring the safety and efficacy of new drugs.[4][5] This guide provides a comprehensive overview of the synthesis, analysis, and importance of the enantiomeric purity of this compound.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure (S)- and (R)-3-Hydroxytetrahydrofuran often starts from readily available chiral precursors. These methods are designed to produce the target molecule with high optical purity.

Key synthetic strategies include:

  • From Malic Acid: (S)-3-Hydroxytetrahydrofuran can be synthesized from L-malic acid through an esterification, reduction, and cyclodehydration sequence, achieving high optical purity.[2] A patented method describes a process starting with the reaction of L-malic acid with methanol (B129727) in the presence of thionyl chloride, followed by reaction with benzyl (B1604629) bromide, reduction with sodium borohydride (B1222165), and finally dehydration and ring-closing using p-toluenesulfonic acid to yield the product with a chiral purity of over 99.2%.[6]

  • From 1,2,4-Butanetriol: Chiral (S)- and (R)-forms of this compound have been synthesized in high enantiomeric purity from the corresponding (S)- and (R)-1,2,4-butanetriol.[2] The cyclization is typically catalyzed by an acid like p-toluenesulfonic acid (PTSA) at elevated temperatures.[2]

  • From 4-halo-3-hydroxybutyric acid esters: An industrially advantageous process involves the reduction of an ester like ethyl 4-chloro-3-(S)-hydroxybutyrate (with an initial optical purity of 99.4% ee) using sodium borohydride.[7] The resulting 4-chloro-1,3-(S)-butanediol undergoes cyclization in an aqueous solution to yield (S)-3-hydroxytetrahydrofuran.[7]

  • Asymmetric Hydroboration: Chiral 3-hydroxytetrahydrofurans can also be prepared by the catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofuran (B41785) with a borane (B79455) reagent in the presence of a chiral catalyst, followed by oxidation.[2]

The following diagram illustrates a common synthetic pathway for (S)-3-Hydroxytetrahydrofuran.

G cluster_0 Synthesis of (S)-3-Hydroxytetrahydrofuran A L-Malic Acid B (S)-Malic Acid Dimethyl Ester (Compound II) A->B  Thionyl Chloride,  Methanol C Protected Diester (Compound III) B->C  Benzyl Bromide,  Silver Oxide D Protected Diol (Compound IV) C->D  Sodium Borohydride  (Reduction) E Protected (S)-3-Hydroxytetrahydrofuran (Compound V) D->E  p-Toluenesulfonic Acid  (Dehydration, Cyclization) F (S)-3-Hydroxytetrahydrofuran E->F  H2, Pd/C  (Deprotection)

Caption: Synthetic pathway for (S)-3-hydroxytetrahydrofuran from L-malic acid.[6]

Table 1: Summary of Synthetic Methods for Chiral this compound

Starting MaterialKey Reagents/ProcessProductReported Optical/Chiral PurityReference
L-Malic AcidEsterification, reduction, cyclodehydration(S)-3-Hydroxytetrahydrofuran95.8% optical purity[2]
L-Malic AcidThionyl chloride/methanol, Benzyl bromide, NaBH₄, p-TSA, Pd/C(S)-3-Hydroxytetrahydrofuran>99.2% chiral purity[6]
(S)-1,2,4-Butanetriolp-Toluenesulfonic acid (PTSA)(S)-3-HydroxytetrahydrofuranHigh enantiomeric purity[2]
Ethyl 4-chloro-3-(S)-hydroxybutyrateSodium borohydride, HCl (cyclization)(S)-3-HydroxytetrahydrofuranStarting material: 99.4% ee[7]
2,3- or 2,5-DihydrofuranAsymmetric hydroboration with a chiral platinum complexChiral this compoundOptically active[2]

Determination of Enantiomeric Purity

The enantiomeric purity of a chiral substance is quantified by its enantiomeric excess (ee).[8] It measures the degree to which one enantiomer is present in a greater amount than the other.[8] A racemic mixture (50:50) has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[9]

Calculation of Enantiomeric Excess (% ee):

The enantiomeric excess can be calculated using several formulas:[9][10]

  • From the percentage of each enantiomer: % ee = |% Major Enantiomer - % Minor Enantiomer|[9]

  • From the concentration ([R] and [S]) of each enantiomer: % ee = (|[R] - [S]| / ([R] + [S])) * 100[10]

  • From optical rotation (often considered equivalent to optical purity): % ee = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) * 100[10][11]

Several analytical techniques are employed to determine the enantiomeric excess of this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers.[12] The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which forms transient diastereomeric complexes with the enantiomers.[12][13] For alcohols like this compound, derivatization of the hydroxyl group is often necessary to increase volatility and improve peak shape.[14]

G cluster_0 Chiral GC Analysis Workflow A Racemic or Enantioenriched This compound Sample B Derivatization (e.g., Acetylation) A->B C Injection into GC B->C D Separation on Chiral Column C->D E Detection (FID) D->E F Chromatogram (Separated Peaks) E->F G Calculate % ee from Peak Areas F->G

Caption: General workflow for determining enantiomeric purity by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation.[15] The separation can be achieved through two main approaches:[16]

  • Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP).[15] Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide CSPs are particularly effective for a wide range of compounds, including polar molecules like this compound.[17][18]

  • Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[16] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[16]

G cluster_0 Chiral HPLC Separation Strategies cluster_1 Direct Method cluster_2 Indirect Method A Chiral Analyte (R)- and (S)-Enantiomers B Separation on Chiral Stationary Phase (CSP) A->B E Reaction with Chiral Derivatizing Agent (CDA) A->E C Transient Diastereomeric Complexes Formed B->C D Separated Enantiomer Peaks C->D F Covalent Diastereomers Formed E->F G Separation on Achiral Stationary Phase F->G H Separated Diastereomer Peaks G->H

Caption: Direct vs. Indirect approaches in Chiral HPLC analysis.

Polarimetry

This classical technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation is a characteristic property of an enantiomer. For instance, commercial (S)-(+)-3-Hydroxytetrahydrofuran is reported to have a specific rotation of [α]20/D +17.5° (c = 2.4 in methanol), while the (R)-(-) enantiomer has a value of [α]20/D −18° (c = 2.4 in methanol).[19][20] By measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer, the optical purity, which is generally considered identical to the enantiomeric excess, can be determined.[8]

Table 2: Analytical Data for Chiral this compound

EnantiomerCAS NumberAssay PurityOptical Purity (% ee)Specific Rotation ([α]20/D)Reference
(S)-(+)-3-Hydroxytetrahydrofuran86087-23-299%99% (GLC)+17.5° (c = 2.4 in methanol)[19]
(R)-(-)-3-Hydroxytetrahydrofuran86087-24-398%N/A-18° (c = 2.4 in methanol)[20]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is a representative example based on a patented procedure.[6]

  • Esterification: Add 280 mL of methanol and 168 g (1.25 mol) of L-malic acid to a 1000 mL reaction flask. Cool the mixture to 0°C.

  • Slowly add 202 mL of thionyl chloride dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Evaporate the methanol under reduced pressure at 40-45°C to obtain an oily residue of (S)-malic acid dimethyl ester.

  • Protection: To the resulting oil, add 215 g (1.25 mol) of benzyl bromide and 2 g of silver oxide. Stir the mixture at room temperature for 6 hours.

  • Filter the mixture by suction to remove solids.

  • Reduction: Reduce the resulting protected diester (Compound III) with sodium borohydride to generate the corresponding protected diol (Compound IV).

  • Cyclization & Deprotection: Perform dehydration and ring closure on the diol using p-toluenesulfonic acid to generate the protected furan (B31954) (Compound V). Finally, use palladium on carbon (Pd/C) as a catalyst for hydrogen reduction to remove the benzyl protecting group, yielding the final product, (S)-3-hydroxytetrahydrofuran.

  • Purification: Purify the final product by distillation to achieve a purity of >99.5%.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC

This is a general protocol for the analysis of chiral alcohols.[14]

  • Derivatization (Acetylation):

    • To 1 mg of the this compound sample, add 1 mL of methylene (B1212753) chloride and 100 µL of acetic anhydride.

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the sample to room temperature and carefully remove the cap.

    • Evaporate the remaining liquid under a gentle stream of nitrogen.

    • Reconstitute the residue in an appropriate volume of methylene chloride for GC analysis.

  • GC Analysis:

    • Column: Use a chiral capillary column, such as one based on modified β-cyclodextrins (e.g., CP Chirasil-DEX CB).[14]

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 230°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Set an appropriate temperature program to achieve baseline separation of the enantiomeric acetate (B1210297) derivatives. This is often determined empirically, starting with an isothermal run at a low temperature and then developing a gradient if necessary.

    • Injection: Inject 1 µL of the derivatized sample.

  • Data Analysis:

    • Integrate the peak areas of the two separated enantiomers.

    • Calculate the percentage of each enantiomer.

    • Calculate the % ee using the formula: % ee = |% Peak 1 - % Peak 2|.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general screening protocol for developing a chiral HPLC method.[18]

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in methanol or isopropanol (B130326) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.

  • HPLC System and Conditions:

    • Column Screening: Screen several polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase Screening:

      • Normal Phase: Start with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

      • Polar Organic Mode: Use a mixture of Acetonitrile and Methanol (e.g., 50:50 v/v).

      • Reversed Phase (for appropriate columns like Chiralpak AD-R): Use a mixture of Water and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

    • Column Temperature: 25°C.

  • Analysis and Optimization:

    • Inject the sample onto each column/mobile phase combination.

    • Calculate the retention times, selectivity factor (α), and resolution (Rs) for any observed separation.

    • The condition that provides the best resolution (ideally Rs > 1.5) should be selected for further optimization by fine-tuning the mobile phase composition.

  • Quantification:

    • Once a suitable method is established, inject the test sample.

    • Calculate the % ee from the integrated peak areas of the (R) and (S) enantiomers.

Conclusion

Chiral this compound is an indispensable intermediate in modern pharmaceutical synthesis. The stereochemical integrity of this building block directly impacts the safety and efficacy of the final active pharmaceutical ingredient. As regulatory standards for chiral drugs become increasingly stringent, robust and reliable methods for both the stereoselective synthesis and the accurate analysis of enantiomeric purity are essential. A thorough understanding of the techniques outlined in this guide—from synthesis via chiral precursors to analysis by chiral chromatography—is crucial for researchers, scientists, and drug development professionals working to bring safer and more effective medicines to market.

References

The Discovery and Synthesis of 3-Hydroxytetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetrahydrofuran is a pivotal heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of pharmaceutical agents, most notably in the development of antiretroviral drugs. Its strategic importance has spurred the development of numerous synthetic routes, from its initial discovery to modern, stereoselective methods. This guide provides a comprehensive overview of the seminal discovery and key synthetic methodologies for this compound, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Discovery and First Synthesis

Key Synthetic Methodologies

Since its initial discovery, several synthetic routes to this compound have been developed, often focusing on improving yield, stereoselectivity, and scalability for industrial applications. Two of the most significant and well-documented methods are the synthesis from 1,2,4-butanetriol (B146131) and the synthesis from L-malic acid.

Synthesis from 1,2,4-Butanetriol

A common and efficient method for producing racemic this compound is the acid-catalyzed cyclodehydration of 1,2,4-butanetriol.[1] This method is valued for its high yield and relatively straightforward procedure.

Synthesis from L-Malic Acid

For applications requiring enantiomerically pure (S)-3-hydroxytetrahydrofuran, a common starting material is L-malic acid. This multi-step synthesis involves the esterification of the carboxylic acid groups, reduction of the esters to alcohols, and subsequent acid-catalyzed cyclization.

Quantitative Data Presentation

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Synthesis of this compound from 1,2,4-Butanetriol

ParameterValueReference
Starting Material1,2,4-Butanetriol[2]
Catalystp-Toluenesulfonic acid monohydrate[2]
Temperature180-220 °C[2]
Pressure22 mmHg (vacuum)[2]
Reaction Time2-2.5 hours[2]
Yield81-88%[2]

Table 2: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid (Illustrative Example)

StepKey ReagentsTemperatureReaction TimeYieldReference
EsterificationL-Malic Acid, Methanol, Thionyl Chloride-10 °C to reflux~5.5 hours93%[3]
ReductionDimethyl L-malate, Potassium Borohydride (B1222165), Lithium ChlorideReflux~4.7 hoursNot specified[3]
Cyclization1,2,4-Butanetriol, p-Toluenesulfonic acid180-220 °CNot specifiedNot specified[3]

Experimental Protocols

Detailed Methodology for Synthesis from 1,2,4-Butanetriol

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • 1,2,4-Butanetriol (318 g, 3 moles)

  • p-Toluenesulfonic acid monohydrate (3 g)

  • Carborundum boiling chips

Apparatus:

  • 500-mL round-bottom flask

  • 30.5-cm Vigreux column

  • Condenser

  • Receiving flask arranged for vacuum distillation

  • Heating bath

Procedure:

  • Charge the 500-mL flask with 1,2,4-butanetriol and p-toluenesulfonic acid monohydrate.

  • Add a few boiling chips to the flask.

  • Assemble the distillation apparatus for vacuum distillation.

  • Heat the flask with swirling to dissolve the acid catalyst.

  • Heat the flask in a bath maintained at 180–220 °C to distill the product.

  • Collect the distillate boiling at 85–87 °C under 22 mmHg vacuum over 2–2.5 hours.

  • Refractionate the collected distillate to separate the aqueous fraction from the pure this compound. The pure product distills at 93–95 °C under 26 mmHg.

Detailed Methodology for Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is based on a patented industrial method.[3]

Step 1: Esterification of L-Malic Acid

  • In a suitable reaction vessel, dissolve 30 g of L-malic acid in 90 mL of methanol.

  • Cool the mixture to -10 °C.

  • Slowly add 39 mL of thionyl chloride dropwise over 1.5 hours, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Heat the mixture to reflux for 1 hour.

  • Concentrate the solution under reduced pressure.

  • Neutralize the residue to pH 7 with a 20% sodium carbonate solution.

  • Extract the aqueous layer three times with 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain L-dimethyl malate (B86768).

Step 2: Reduction of L-Dimethyl Malate to (S)-1,2,4-Butanetriol

  • Dissolve 32.4 g of L-dimethyl malate in 100 mL of methanol.

  • Add 8.48 g of potassium borohydride and 17 g of lithium chloride.

  • Heat the mixture to reflux.

  • Add 4.24 g of potassium borohydride every 20 minutes for a total of five additions.

  • Continue to reflux for 3 hours after the final addition.

  • Filter the reaction mixture to remove solids.

  • Adjust the filtrate to pH 3 with sulfuric acid and filter again to remove precipitated solids.

  • Concentrate the filtrate under reduced pressure to yield (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • Heat the crude (S)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid at a temperature of 180-220 °C.

  • The product, (S)-3-hydroxytetrahydrofuran, is formed via intramolecular dehydration and can be purified by distillation.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization A L-Malic Acid B L-Dimethyl Malate A->B Methanol, Thionyl Chloride C (S)-1,2,4-Butanetriol B->C Potassium Borohydride, Lithium Chloride D (S)-3-Hydroxytetrahydrofuran C->D p-Toluenesulfonic Acid, Heat (180-220 °C)

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

References

Racemic mixture of 3-Hydroxytetrahydrofuran characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of Racemic 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-OH THF) is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical products.[1][2] Its structural motif is found in numerous biologically active molecules, including antiviral agents like Amprenavir and Fosamprenavir.[1] The racemic mixture of 3-OH THF is a versatile starting material, and its thorough characterization is paramount to ensure the identity, purity, and quality required for subsequent synthetic transformations and drug development processes.

This technical guide provides a comprehensive overview of the key physicochemical properties and analytical methodologies for the characterization of racemic this compound. It includes detailed experimental protocols and data presented in a structured format for ease of reference and comparison.

Physicochemical Properties

The fundamental properties of racemic this compound are summarized below. These values are critical for its handling, purification, and reaction setup.

General Properties
PropertyValue
Chemical Formula C₄H₈O₂[1][2][3]
Molar Mass 88.11 g/mol [2][3][4][5]
IUPAC Name Oxolan-3-ol[1]
Synonyms Tetrahydrofuran-3-ol, Tetrahydro-3-furanol[1][6][7]
CAS Number 453-20-3[1][2][3]
Appearance Colorless to slightly yellow liquid[1][2]
Thermal and Physical Properties
PropertyValueConditions
Boiling Point 179 - 181 °C[1][2][3]760 mmHg (Atmospheric Pressure)
93 - 95 °C[8]26 mmHg
88 - 89 °C[1]17 mmHg
80 °C[3]15 mmHg
Density 1.087 g/cm³[1]@ 19 °C
1.095 g/cm³[8]@ 20 °C
1.09 - 1.097 g/mL[3]@ 25 °C
Refractive Index 1.45[2][3]n20/D
1.4497[8]n25/D

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃) [9]

Chemical Shift (δ) ppmMultiplicity / Coupling Constants (J)Assignment
4.457-H-3 (methine)
4.040-H-5 (methylene)
3.948J(C,D) = -8.7 Hz, J(C,G) = 7.0 Hz, J(C,J) = 8.7 HzH-2 or H-5
3.824J(D,J) = 4.2 HzH-2 or H-5
3.769J(E,F) = -9.7 Hz, J(E,A) = 4.2 HzH-2 or H-5
3.712-H-2 or H-5
2.053J(G,D) = J(G,A) = 8.7 Hz, J(G,J) = -13.2 HzH-4 (methylene)
1.896-H-4 (methylene)

Note: Specific assignments for the methylene (B1212753) protons of the tetrahydrofuran (B95107) ring can be complex due to overlapping signals and second-order effects. H-H COSY experiments can aid in definitive assignments.[9]

¹³C NMR Data Carbon-13 NMR data is available in spectral databases and provides key information on the carbon framework of the molecule.[4][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~2850-2960C-H stretch (aliphatic)
~1050-1150C-O stretch (ether and alcohol)

Note: Specific peak values can be found in various spectral databases.[4][5][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

TechniqueKey Fragments (m/z)
Electron Ionization (EI-MS) Molecular Ion [M]⁺ at m/z = 88[12]
Base peak typically at m/z = 57
Other significant fragments at m/z = 58, 31, 29, 28, 27[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and analysis.

Synthesis of Racemic this compound

A common and straightforward method for preparing the racemic mixture is the acid-catalyzed dehydration and cyclization of 1,2,4-butanetriol (B146131).[1][8]

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A 1,2,4-Butanetriol B Add p-Toluenesulfonic Acid (catalyst) A->B C Heat under Vacuum (180-220 °C) B->C D Vacuum Distillation C->D Crude Product E Collect Fraction (e.g., 93-95 °C / 26 mmHg) D->E F Pure Racemic This compound E->F

Caption: Workflow for the synthesis of racemic this compound.

Protocol:

  • Reaction Setup: Charge a round-bottom flask suitable for vacuum distillation with racemic 1,2,4-butanetriol and a catalytic amount (e.g., ~1% by weight) of p-toluenesulfonic acid monohydrate.[8]

  • Cyclization/Dehydration: Heat the mixture under vacuum. The reaction temperature is typically maintained between 180-220 °C.[1][8]

  • Distillation: The product, this compound, is formed and distills over. Collect the distillate.[8]

  • Purification: The collected distillate, which may contain some water, is subjected to a final fractional vacuum distillation to yield the pure product.[8]

Analytical Characterization Methods

The following workflow outlines the characterization process for the purified product.

Workflow for Analytical Characterization

cluster_structure Structural Confirmation cluster_purity Purity Assessment A Purified Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Gas Chromatography (GC) A->E F Verified Structure & Purity >98% E->F

Caption: Logical workflow for the characterization of this compound.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the proton ratios and carbon environments.

  • Infrared (IR) Spectroscopy:

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify the characteristic peaks for the hydroxyl and ether functional groups.

  • Mass Spectrometry (MS):

    • Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.

    • Inject a dilute solution of the sample (e.g., in dichloromethane (B109758) or ethyl acetate) into the GC. A suitable column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, can be used.[13]

    • The GC separates the sample from any residual solvent or impurities before it enters the mass spectrometer.

    • Use Electron Ionization (EI) at 70 eV.

    • Analyze the resulting mass spectrum to confirm the molecular weight and compare the fragmentation pattern with known spectra.[6]

  • Gas Chromatography (GC) for Purity Analysis:

    • Prepare a dilute solution of the sample in a suitable volatile solvent.

    • Inject the sample into a GC equipped with a Flame Ionization Detector (FID).

    • Use a temperature program that allows for the separation of the main peak from any potential impurities.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥97% is common for commercially available reagents.[2]

Conclusion

The comprehensive characterization of racemic this compound through a combination of physical property measurements and modern analytical techniques is fundamental for its application in research and development. The data and protocols outlined in this guide provide a robust framework for scientists to verify the quality, identity, and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of subsequent chemical processes.

References

In-Depth Technical Guide: Toxicological Profile of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran (CAS No: 453-20-3), a heterocyclic organic compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structural role in the development of novel therapeutics necessitates a thorough understanding of its toxicological profile to ensure the safety of researchers, manufacturing personnel, and ultimately, patients. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, focusing on acute toxicity, local tolerance, and highlighting existing data gaps in genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure. For this compound, the available data is limited to an intravenous study in mice.

Endpoint Species Route Value Observations
LD50MouseIntravenous3850 mg/kgBehavioral effects such as convulsions or effects on seizure threshold and ataxia were noted.[2][3][4]

Table 1: Acute Toxicity of this compound

There is currently no data available for the acute oral, dermal, or inhalation toxicity of this compound.[2][5]

Irritation and Sensitization

Studies on local tolerance are critical for understanding the potential of a substance to cause irritation to the skin and eyes upon direct contact.

Skin Irritation

A study conducted in rabbits following OECD Test Guideline 404 demonstrated that this compound is a mild skin irritant.[2]

Endpoint Species Guideline Result
Skin IrritationRabbitOECD 404Mild Irritation

Table 2: Skin Irritation Data for this compound

Eye Irritation

An eye irritation study in rabbits, following OECD Test Guideline 405, indicated that this compound causes eye irritation that reverses within 7 days.[2]

Endpoint Species Guideline Result
Eye IrritationRabbitOECD 405Irritation reversing within 7 days

Table 3: Eye Irritation Data for this compound

Respiratory or Skin Sensitization

There is currently no data available to assess the potential of this compound to cause skin or respiratory sensitization.[2]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. At present, there are no available studies on the genotoxicity of this compound.[2]

Carcinogenicity

Long-term carcinogenicity studies are essential to evaluate the cancer-causing potential of a substance. There is no data available on the carcinogenicity of this compound.[2]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. No data is currently available for this compound in this area.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure: A small area of the animal's back is clipped free of fur. The test substance is applied to a small patch of gauze, which is then placed on the clipped skin and covered with an occlusive dressing.

  • Observation Period: The dressing is removed after a set exposure period (typically 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized system.

OECD_404_Workflow cluster_preparation Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Select Healthy Young Adult Rabbits Site_Preparation Clip Fur from Test Site on Back Animal_Selection->Site_Preparation Acclimatize Apply_Substance Apply this compound to Gauze Patch Site_Preparation->Apply_Substance Apply_Patch Place Patch on Clipped Skin Apply_Substance->Apply_Patch Secure_Patch Cover with Occlusive Dressing Apply_Patch->Secure_Patch Remove_Dressing Remove Dressing after 4 Hours Secure_Patch->Remove_Dressing Exposure Period Observe_Skin Observe for Erythema & Edema at 1, 24, 48, 72h Remove_Dressing->Observe_Skin Score_Reactions Score Skin Reactions (Draize Scale) Observe_Skin->Score_Reactions Data Collection

Caption: Workflow for OECD 404 Skin Irritation Test.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure: A specified amount of the test substance is instilled into one eye of the rabbit, while the other eye remains untreated and serves as a control.

  • Observation Period: The eyes are examined for signs of irritation, such as redness of the conjunctiva, swelling (chemosis), and corneal opacity, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The ocular reactions are scored using a standardized system to determine the overall irritation potential.

OECD_405_Workflow cluster_preparation Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Select Healthy Young Adult Rabbits Pre_Exam Examine Both Eyes Animal_Selection->Pre_Exam Instill_Substance Instill this compound into One Eye Pre_Exam->Instill_Substance Observe_Eyes Examine Eyes at 1, 24, 48, 72h Instill_Substance->Observe_Eyes Exposure Control_Eye Untreated Control Eye Score_Reactions Score Ocular Lesions (Cornea, Iris, Conjunctiva) Observe_Eyes->Score_Reactions Data Collection Final_Assessment Assess Reversibility Score_Reactions->Final_Assessment

Caption: Workflow for OECD 405 Eye Irritation Test.

Data Gaps and Future Directions

The current toxicological dataset for this compound is insufficient for a comprehensive risk assessment. Significant data gaps exist for several critical endpoints, including:

  • Acute toxicity via oral, dermal, and inhalation routes.

  • Genotoxicity: A battery of in vitro and in vivo tests is required to assess the mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term bioassays in rodents are needed to evaluate the carcinogenic potential.

  • Reproductive and developmental toxicity: Studies are necessary to understand the potential effects on fertility and embryonic development.

  • Repeated dose toxicity: Sub-chronic and chronic studies are essential to characterize the toxic effects of long-term exposure.

Given its use as a pharmaceutical intermediate, generating data for these endpoints is crucial to ensure the safety of all individuals who may come into contact with this compound. It is recommended that a structured testing strategy be implemented to address these data gaps.

Logical_Relationship cluster_Data Toxicological Data cluster_Available Available Data cluster_Gaps Data Gaps Compound This compound Acute_Tox Acute Toxicity (IV) Compound->Acute_Tox Irritation Skin & Eye Irritation Compound->Irritation Genotoxicity Genotoxicity Compound->Genotoxicity Needed Carcinogenicity Carcinogenicity Compound->Carcinogenicity Needed Repro_Tox Reproductive Toxicity Compound->Repro_Tox Needed Repeated_Dose Repeated Dose Toxicity Compound->Repeated_Dose Needed Risk_Assessment Comprehensive Risk Assessment Acute_Tox->Risk_Assessment Informs Irritation->Risk_Assessment Informs Genotoxicity->Risk_Assessment Informs Carcinogenicity->Risk_Assessment Informs Repro_Tox->Risk_Assessment Informs Repeated_Dose->Risk_Assessment Informs

Caption: Logical Relationship of Toxicological Data.

References

Methodological & Application

Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-hydroxytetrahydrofuran from 1,2,4-butanetriol (B146131). This conversion is a crucial step in the synthesis of various pharmaceutical intermediates. The primary method described is an acid-catalyzed intramolecular cyclodehydration, a robust and scalable reaction.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutics. Its precursor, 1,2,4-butanetriol, can be sourced from both chemical synthesis and biotechnological routes, the latter offering a renewable and sustainable option.[1][2][3] The cyclodehydration of 1,2,4-butanetriol is an efficient method to produce this compound, often with high yields and retention of stereochemistry, which is critical for drug development.[4]

Data Presentation

The following table summarizes quantitative data from key experiments for the synthesis of this compound from 1,2,4-butanetriol under different catalytic conditions.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Optical PurityReference
Amberlyst 15 (H+ form)1,2,4-ButanetriolDioxane1002096Racemic[5]
p-Toluenesulfonic acid1,2,4-ButanetriolNeat180-2202-2.581-88Racemic[6]
Amberlyst 15 (H+ form)(R)-1,2,4-ButanetriolDioxane100Continuous FlowHigh>99% ee[7]
p-Toluenesulfonic acid(S)-1,2,4-ButanetriolNot specifiedHighNot specified87(S)-enantiomer[4]

Experimental Protocols

Two primary protocols for the acid-catalyzed cyclodehydration of 1,2,4-butanetriol are detailed below. The first utilizes a heterogeneous catalyst (ion-exchange resin), simplifying product purification. The second employs a homogeneous acid catalyst.

Protocol 1: Heterogeneous Catalysis using a Strongly Acidic Ion-Exchange Resin

This protocol is adapted from a method yielding 96 mol% of this compound.[5]

Materials:

  • 1,2,4-Butanetriol

  • Dioxane

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15, H+ form)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-butanetriol.

  • Add an equal volume of dioxane to the flask.

  • Add the strongly acidic ion-exchange resin to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Remove the solvent (dioxane) from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Homogeneous Catalysis using p-Toluenesulfonic Acid

This protocol is based on a method yielding 81-88% of this compound.[6]

Materials:

  • 1,2,4-Butanetriol

  • p-Toluenesulfonic acid monohydrate

  • Flask suitable for vacuum distillation

  • Vigreux column

  • Condenser

  • Receiving flask

  • Heating bath

Procedure:

  • Charge a 500-mL flask with 318 g (3 moles) of 1,2,4-trihydroxybutane and 3 g of p-toluenesulfonic acid monohydrate.[6]

  • Add a few boiling chips and equip the flask with a 30.5-cm Vigreux column, condenser, and a receiver arranged for vacuum distillation.[6]

  • Heat the flask with swirling to dissolve the acid. The mixture will darken.[6]

  • Heat the flask in a bath maintained at 180–220 °C to collect the distillate.[6] The initial fraction will contain water.

  • Collect the fraction boiling at 93–95 °C / 26 mm Hg as pure this compound.[6] This fraction should be a colorless liquid.[6]

Visualizations

Reaction Mechanism: Acid-Catalyzed Cyclodehydration

The synthesis of this compound from 1,2,4-butanetriol proceeds via an acid-catalyzed intramolecular nucleophilic substitution (SN2) reaction. The mechanism is depicted below.

G 1_2_4_butanetriol 1,2,4-Butanetriol Protonated_Butanetriol Protonated Butanetriol 1_2_4_butanetriol->Protonated_Butanetriol H+ H+ Protonated_Butanetriol_2 Protonated Butanetriol Oxonium_Ion Protonated this compound (Oxonium Ion) Protonated_Butanetriol_2->Oxonium_Ion Intramolecular SN2 Attack H2O H₂O Oxonium_Ion_2 Protonated this compound 3_HTHF This compound Oxonium_Ion_2->3_HTHF H+_regen H+

Caption: Acid-catalyzed cyclodehydration of 1,2,4-butanetriol.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G start Start reactants Mix 1,2,4-Butanetriol, Solvent (optional), and Acid Catalyst start->reactants reaction Heat Reaction Mixture (e.g., 100-220 °C) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring workup Reaction Workup monitoring->workup filtration Filtration (for heterogeneous catalyst) workup->filtration Heterogeneous neutralization Neutralization (for homogeneous catalyst) workup->neutralization Homogeneous purification Purification filtration->purification extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying drying->purification distillation Vacuum Distillation purification->distillation characterization Characterization (e.g., NMR, IR, MS) distillation->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

References

Enantioselective Synthesis of (S)-3-Hydroxytetrahydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxytetrahydrofuran is a pivotal chiral building block in the pharmaceutical industry, integral to the synthesis of a variety of therapeutic agents, including antiviral and anticancer drugs. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and experimental protocols for three primary methodologies for synthesizing (S)-3-Hydroxytetrahydrofuran: synthesis from a chiral pool starting material (L-malic acid), biocatalytic asymmetric reduction, and asymmetric hydroboration of an achiral precursor.

Methodology Overview

The selection of a synthetic route to (S)-3-Hydroxytetrahydrofuran often depends on factors such as scalability, cost of starting materials and catalysts, and desired enantiopurity. Below is a comparative summary of the three methods detailed in this document.

Method Starting Material Key Reagent/Catalyst Typical Yield Typical Enantiomeric Excess (e.e.) Advantages Disadvantages
Chiral Pool Synthesis L-Malic AcidSodium Borohydride (B1222165)65-85%>99%High enantiopurity, readily available starting material.Multi-step process, use of stoichiometric reductants.
Biocatalytic Reduction Dihydro-3(2H)-furanoneAlcohol Dehydrogenase (ADH)~75%>90%High selectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes, potential for substrate/product inhibition.
Asymmetric Hydroboration 2,3-Dihydrofuran (B140613)Chiral Borane (B79455) Reagent~92%>99%High yield and enantioselectivity, direct conversion of an achiral substrate.Requires specialized and often pyrophoric reagents.

Chiral Pool Synthesis from L-Malic Acid

This method leverages the inherent chirality of L-malic acid to produce (S)-3-Hydroxytetrahydrofuran through a sequence of esterification, reduction, and cyclization steps.

Reaction Pathway

chiral_pool_synthesis L_malic_acid L-Malic Acid dimethyl_L_malate Dimethyl L-malate L_malic_acid->dimethyl_L_malate   MeOH, H+ S_1_2_4_butanetriol (S)-1,2,4-Butanetriol dimethyl_L_malate->S_1_2_4_butanetriol   NaBH4, THF S_3_hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran S_1_2_4_butanetriol->S_3_hydroxytetrahydrofuran   p-TsOH, heat

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Experimental Protocol

Step 1: Esterification of L-Malic Acid

  • To a 1 L three-necked flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid (134 g, 1.0 mol) and methanol (B129727) (500 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (119 g, 1.0 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.

Step 2: Reduction of Dimethyl L-malate

  • In a 2 L three-necked flask under a nitrogen atmosphere, dissolve dimethyl L-malate (162 g, 1.0 mol) in anhydrous tetrahydrofuran (B95107) (THF, 1 L).

  • Cool the solution to 0 °C.

  • Carefully add sodium borohydride (76 g, 2.0 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 18 hours.[1]

  • Cool the reaction to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride until the gas evolution ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude (S)-1,2,4-butanetriol is used in the next step without further purification.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol, add p-toluenesulfonic acid monohydrate (5 g, 0.026 mol).

  • Heat the mixture to 180-220 °C under vacuum distillation.[2]

  • Collect the distillate, which is a mixture of (S)-3-hydroxytetrahydrofuran and water.

  • Purify the product by fractional distillation under reduced pressure to yield pure (S)-3-hydroxytetrahydrofuran.

Biocatalytic Asymmetric Reduction

This method employs an alcohol dehydrogenase (ADH) to stereoselectively reduce the prochiral ketone, dihydro-3(2H)-furanone, to the desired (S)-alcohol. A co-factor regeneration system is typically required for this process to be economically viable.

Reaction Workflow

biocatalytic_reduction substrate Dihydro-3(2H)-furanone product (S)-3-Hydroxytetrahydrofuran substrate->product enzyme Alcohol Dehydrogenase (ADH) cofactor_ox NADP+ regeneration Cofactor Regeneration (e.g., GDH/Glucose) cofactor_ox->regeneration cofactor_red NADPH cofactor_red->cofactor_ox regeneration->cofactor_red

Caption: Biocatalytic reduction of dihydro-3(2H)-furanone.

Experimental Protocol
  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • In a temperature-controlled reactor, add the buffer, dihydro-3(2H)-furanone (substrate, e.g., 50 mM), and the alcohol dehydrogenase.

  • Add the cofactor (e.g., NADPH, 1 mM) and the components for the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC).

  • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Asymmetric Hydroboration

This highly efficient method involves the direct enantioselective hydroboration of 2,3-dihydrofuran using a chiral borane reagent, followed by an oxidative work-up to yield (S)-3-Hydroxytetrahydrofuran.

Reaction Pathway

asymmetric_hydroboration dihydrofuran 2,3-Dihydrofuran organoborane Chiral Organoborane Intermediate dihydrofuran->organoborane   1. Chiral Borane S_3_hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran organoborane->S_3_hydroxytetrahydrofuran   2. H2O2, NaOH

Caption: Asymmetric hydroboration of 2,3-dihydrofuran.

Experimental Protocol
  • In a dry, nitrogen-flushed flask, prepare the chiral hydroborating agent (e.g., monoisopinocampheylborane, IpcBH2) in anhydrous THF.

  • Cool the solution to the recommended temperature (e.g., -25 °C).

  • Slowly add 2,3-dihydrofuran to the chiral borane solution.

  • Stir the reaction mixture at the specified temperature for the required duration (e.g., 2 hours).

  • After the hydroboration is complete, perform an oxidative work-up by carefully adding a solution of sodium hydroxide (B78521) followed by the slow, dropwise addition of hydrogen peroxide, maintaining a low temperature.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation under reduced pressure.

Product Characterization Data

Parameter Value Reference
Appearance Colorless to pale yellow liquid[3]
Molecular Formula C4H8O2[3]
Molecular Weight 88.11 g/mol [4]
Boiling Point 179 °C (at 760 mmHg)[5]
Optical Rotation [α]D > +15° (c=1, MeOH)-
¹H NMR (CDCl₃, 400 MHz) δ 4.51-4.49 (m, 1H), 4.02-3.94 (m, 1H), 3.89-3.79 (m, 1H), 3.78-3.72 (m, 2H), 2.53 (br s, 1H), 2.14-2.02 (m, 1H), 1.95-1.80 (m, 1H)[6]
¹³C NMR (CDCl₃, 100 MHz) δ 75.3, 71.6, 66.5, 35.2[6]

Note: Spectroscopic data should be acquired and interpreted for each synthesized batch to confirm identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Borane reagents and sodium borohydride are flammable and react with water; handle under an inert atmosphere and quench carefully.

  • Hydrogen peroxide at high concentrations is a strong oxidizer.

  • High-temperature reactions and distillations should be conducted with appropriate shielding and temperature control.

These protocols provide a foundation for the successful enantioselective synthesis of (S)-3-Hydroxytetrahydrofuran. Researchers are encouraged to optimize conditions based on their specific laboratory setup and available resources.

References

Application Notes and Protocols: The Strategic Use of 3-Hydroxytetrahydrofuran in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran, a versatile cyclic ether, serves as a critical chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its stereospecific hydroxyl group and stable tetrahydrofuran (B95107) ring make it an invaluable synthon for introducing chirality and specific functionalities into complex drug molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of key pharmaceutical intermediates for antiviral and anticancer therapies.

Data Presentation

The following tables summarize quantitative data for the synthesis of chiral and racemic this compound, as well as its application in the synthesis of the HIV protease inhibitor Amprenavir.

Table 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1EsterificationL-Malic Acid, Methanol, Thionyl Chloride-10 to 705.593>98
2ReductionDimethyl L-malate, Sodium Borohydride (B1222165), Lithium Chloride, MethanolReflux3--
3Cyclization(S)-1,2,4-Butanetriol, p-Toluenesulfonic acid180-220-39-43 (two steps)>98

Table 2: Synthesis of Racemic this compound from 1,2,4-Butanetriol (B146131)

StepReactionReagents & SolventsCatalystTemperature (°C)Time (h)Yield (%)
1Cyclization1,2,4-Butanetriol, DioxaneAmberlyst 15 (H+ form)1002096
2Cyclization1,2,4-Butanetriolp-Toluenesulfonic acid monohydrate180-2202-2.581-88

Table 3: Key Steps in the Synthesis of Amprenavir using (S)-3-Hydroxytetrahydrofuran

StepReactionKey ReagentsSolventYield (%)Reference
1Epoxide Ring OpeningChiral amino epoxide, Isobutylamine-90[1]
2SulfonylationResulting alcohol, p-nitrobenzenesulfonyl chloride-88[1]
3CouplingDeprotected amine, Activated (S)-3-hydroxytetrahydrofuran carbonate-85[1]
4Nitro ReductionIntermediate from Step 3, SnCl₂·2H₂O-90[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol outlines a three-step synthesis of enantiomerically pure (S)-3-hydroxytetrahydrofuran starting from L-malic acid.[2]

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

  • To a flask containing 90 mL of methanol, add 30 g (0.224 mol) of L-malic acid and cool the mixture to -10°C.

  • Slowly add 39 mL (0.55 mol) of thionyl chloride dropwise over 1.5 hours, maintaining the temperature below -10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Heat the mixture to reflux for 1 hour to complete the reaction.

  • Concentrate the solution under reduced pressure.

  • Neutralize the residue with a 20% sodium carbonate solution to pH 7.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield dimethyl L-malate as a colorless oil (Yield: 33.68 g, 93%).[2]

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

  • In a flask, dissolve 32.4 g (0.2 mol) of dimethyl L-malate in 100 mL of methanol.

  • Add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride.

  • Heat the mixture to reflux.

  • Add 4.24 g (0.08 mol) of potassium borohydride in five portions every 20 minutes.

  • Continue to reflux for 3 hours after the final addition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the mixture to remove solids and adjust the filtrate to pH 3 with sulfuric acid to precipitate inorganic salts.

  • Filter again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.[2]

Step 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol from the previous step, add 2 g (0.01 mol) of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 180-220°C to dissolve the catalyst and initiate cyclization.

  • Perform vacuum distillation (87°C / 22 mmHg) to collect the product.

  • (S)-3-hydroxytetrahydrofuran is obtained as a yellow oily liquid (Yield over two steps: 39-43%).[2]

Protocol 2: Synthesis of Racemic this compound from 1,2,4-Butanetriol

This protocol describes the acid-catalyzed cyclization of 1,2,4-butanetriol to produce racemic this compound.[3][4]

  • In a 500 mL flask, combine 318 g (3 moles) of 1,2,4-butanetriol and 3 g of p-toluenesulfonic acid monohydrate.[4]

  • Add a few boiling chips and equip the flask for vacuum distillation.

  • Heat the flask in a bath at 180-220°C.[4]

  • Collect the distillate at a boiling point of 85-87°C at 22 mmHg over 2-2.5 hours.[4]

  • Refractionate the collected liquid. The pure this compound is collected at 93-95°C at 26 mmHg (Yield: 215-231 g, 81-88%).[4]

Protocol 3: Synthesis of Amprenavir Intermediate using (S)-3-Hydroxytetrahydrofuran

This protocol outlines the key coupling step in the synthesis of Amprenavir, where the (S)-3-hydroxytetrahydrofuran moiety is introduced. The synthesis starts from a pre-formed amino alcohol intermediate.[1]

  • Activation of (S)-3-Hydroxytetrahydrofuran: (S)-3-hydroxytetrahydrofuran is first converted to an activated carbonate, such as N-oxysuccinimidyl carbonate, to facilitate coupling with the amine.

  • Coupling Reaction: The free amine of the core intermediate is reacted with the activated carbonate of (S)-3-hydroxytetrahydrofuran. This reaction is typically carried out in an appropriate solvent. The reaction yields the carbamate-linked intermediate.[1]

  • Subsequent Steps: Following the coupling, a nitro group on the aromatic ring is reduced to an amine to yield Amprenavir.[1] A detailed experimental procedure for the full synthesis can be found in the cited literature.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagrams, created using Graphviz, illustrate key signaling pathways and the logical workflow of utilizing this compound in pharmaceutical synthesis.

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Viral mRNA Viral mRNA Provirus->Viral mRNA Transcription Viral Polyproteins Viral Polyproteins Viral mRNA->Viral Polyproteins Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage by HIV Protease New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Budding Virion Budding Virion New Virion Assembly->Budding Virion Budding HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating Mature Virion Mature Virion Budding Virion->Mature Virion Maturation HIV_Protease_Inhibitor HIV_Protease_Inhibitor HIV_Protease_Inhibitor->Viral Polyproteins Inhibits Cleavage

HIV-1 Replication Cycle and Point of Inhibition.

EGFR_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds Dimerization & \nAutophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & \nAutophosphorylation Afatinib Afatinib Afatinib->EGFR Irreversibly Binds & Inhibits Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization & \nAutophosphorylation->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)->Cell Proliferation,\nSurvival, Angiogenesis

EGFR Signaling Pathway and Afatinib's Mechanism.

Synthesis_Workflow cluster_synthesis Synthesis of Chiral this compound cluster_application Pharmaceutical Intermediate Synthesis L-Malic Acid L-Malic Acid (S)-1,2,4-Butanetriol (S)-1,2,4-Butanetriol L-Malic Acid->(S)-1,2,4-Butanetriol Esterification & Reduction (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran (S)-1,2,4-Butanetriol->(S)-3-Hydroxytetrahydrofuran Cyclization Activated Intermediate Activated Intermediate (S)-3-Hydroxytetrahydrofuran->Activated Intermediate Activation Drug Precursor Drug Precursor Activated Intermediate->Drug Precursor Coupling Final API Final API Drug Precursor->Final API Antiviral (e.g., Amprenavir)\nAnticancer (e.g., Afatinib) Antiviral (e.g., Amprenavir) Anticancer (e.g., Afatinib) Final API->Antiviral (e.g., Amprenavir)\nAnticancer (e.g., Afatinib)

General Workflow for Pharmaceutical Synthesis.

References

Application of 3-Hydroxytetrahydrofuran in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxytetrahydrofuran (3-OH-THF) is a versatile heterocyclic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a cyclic ether and a secondary alcohol, allows for diverse chemical modifications, making it an attractive intermediate for the development of novel active ingredients.[1][3] In the agrochemical sector, the incorporation of a 3-OH-THF moiety into the molecular structure of pesticides, especially herbicides, has been shown to enhance their efficacy and selectivity.[4] This document provides detailed application notes and protocols regarding the use of this compound in agrochemical synthesis, with a focus on its role in the development of diphenyl ether herbicides.

Application in Diphenyl Ether Herbicides

Diphenyl ether herbicides are a class of compounds known for their potent activity in controlling a wide range of broadleaf weeds.[5] A key application of this compound in agrochemical synthesis is its use as a substituent in these herbicides. The introduction of the tetrahydrofuran-3-yloxy group can significantly improve the herbicidal activity and crop selectivity of the final product.[4] The synthesis of such herbicides typically involves a Williamson ether synthesis, where this compound is reacted with a substituted di- or tri-substituted benzene (B151609) derivative.

While specific commercial herbicides containing a this compound moiety are not extensively documented in publicly available literature, the synthetic strategy is well-established in patent literature, demonstrating its importance in the research and development of new agrochemical candidates.

Synthesis of this compound: Precursor Preparation

The utility of this compound in agrochemical synthesis necessitates efficient and scalable methods for its own preparation. One common and well-documented route involves the cyclization of 1,2,4-butanetriol (B146131). This method is capable of producing high yields of 3-OH-THF.

Experimental Protocol: Synthesis of this compound from 1,2,4-Butanetriol

This protocol is adapted from established literature procedures.

Materials:

  • 1,2,4-Butanetriol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Vigreux column

  • Distillation apparatus

Procedure:

  • Charge a round-bottom flask with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Equip the flask with a Vigreux column and a distillation apparatus suitable for vacuum distillation.

  • Heat the mixture to a temperature range of 180-220°C.

  • Collect the distillate, which is crude this compound, under vacuum.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material1,2,4-Butanetriol (3 moles)[6]
Catalystp-Toluenesulfonic acid monohydrate (3 g)[6]
Reaction Temperature180-220°C[6]
Yield 81-88% [6]
PurityAnalytically pure after single fractionation[6]

General Protocol for the Synthesis of Diphenyl Ether Herbicides using this compound

The following is a generalized protocol for the Williamson ether synthesis to produce a diphenyl ether herbicide containing the tetrahydrofuran-3-yloxy moiety. This protocol is based on standard organic synthesis methodologies.[2][7]

Materials:

  • This compound

  • A suitably substituted chloro- or fluoro-nitrobenzene derivative (e.g., 2,4-dichloro-5-nitrotoluene)

  • A strong base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the strong base portion-wise to the solution at a controlled temperature (typically 0°C to room temperature) to form the corresponding alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the substituted chloro- or fluoro-nitrobenzene derivative.

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench any excess base with water or a mild acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired diphenyl ether herbicide.

Quantitative Data:

Visualizing the Synthesis

To illustrate the logical flow of the synthesis processes, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: Synthesis of this compound

Synthesis_of_3_OH_THF cluster_start Starting Material cluster_process Process cluster_product Product 1,2,4-Butanetriol 1,2,4-Butanetriol Cyclization Cyclization 1,2,4-Butanetriol->Cyclization p-Toluenesulfonic acid, 180-220°C This compound This compound Cyclization->this compound

Caption: Synthesis of this compound from 1,2,4-Butanetriol.

Diagram 2: General Synthesis of a Diphenyl Ether Herbicide

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Alkoxide_Formation Alkoxide Formation This compound->Alkoxide_Formation Strong Base (e.g., NaH) Substituted Benzene Substituted Chloro/Fluoro-nitrobenzene SN2_Reaction Williamson Ether Synthesis (SN2 Reaction) Substituted Benzene->SN2_Reaction Alkoxide_Formation->SN2_Reaction Diphenyl_Ether_Herbicide Diphenyl Ether Herbicide SN2_Reaction->Diphenyl_Ether_Herbicide

References

Application Notes and Protocols: 3-Hydroxytetrahydrofuran as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran (3-OH-THF) is a versatile heterocyclic compound with a unique combination of a cyclic ether framework and a hydroxyl functional group.[1][2] This bifunctionality imparts distinct physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] While its role as a building block is well-established, its application as a solvent in organic reactions is an area of increasing interest, particularly within the context of green chemistry. This document provides a comprehensive overview of the properties of 3-OH-THF and explores its potential and limitations as a solvent for various organic reactions, offering detailed protocols where applicable.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application in organic synthesis. The properties of 3-OH-THF are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈O₂[3][4]
Molar Mass 88.11 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 179-181 °C[3]
Density ~1.087 g/cm³ at 19 °C[3]
Refractive Index ~1.45 at 20 °C
Flash Point 81 °C (closed cup)
Solubility Soluble in water and polar organic solvents.[2]

Logical Flow for Solvent Selection

The decision to use 3-OH-THF as a solvent requires careful consideration of its properties in the context of the specific reaction. The following diagram illustrates a logical workflow for this decision-making process.

G Logical Workflow for 3-OH-THF Solvent Selection A Reaction Type? B Organometallic (e.g., Grignard)? A->B C Reduction (e.g., LAH)? A->C D Transition-Metal Catalyzed? A->D E Enzymatic/Biocatalytic? A->E F Protect Hydroxyl Group B->F Reactive -OH G Consider Alternative Solvent B->G Side Reactions C->F Reactive -OH C->G Reagent Quenching H Proceed with Caution (Ligand/Base Compatibility) D->H I Suitable Solvent E->I F->H

Caption: Decision tree for selecting 3-OH-THF as a solvent.

Applications in Organic Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Considerations and Limitations:

The presence of the hydroxyl group in 3-OH-THF makes it generally unsuitable as a solvent for organometallic reagents such as Grignard reagents and organolithiums. These reagents are strong bases and will readily deprotonate the hydroxyl group, leading to the consumption of the reagent and the formation of a magnesium alkoxide salt. This side reaction significantly reduces the yield of the desired product and can complicate the reaction workup.

Alternative Approach: Protection of the Hydroxyl Group

To utilize 3-OH-THF as a solvent for organometallic reactions, the hydroxyl group must first be protected with a suitable protecting group that is stable to the reaction conditions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), ethers (e.g., MOM, BOM), and acetals. After the organometallic reaction is complete, the protecting group can be removed.

Illustrative Workflow for a Grignard Reaction:

G Workflow for Grignard Reaction using Protected 3-OH-THF A This compound B Protecting Group Introduction (e.g., TBDMSCl, Imidazole) A->B C 3-(tert-Butyldimethylsilyloxy)tetrahydrofuran B->C D Grignard Reaction (R-MgX, Electrophile) C->D Solvent E Protected Product D->E F Deprotection (e.g., TBAF) E->F G Final Product F->G

Caption: Grignard reaction workflow with protected 3-OH-THF.

Reduction Reactions

Considerations and Limitations:

Similar to organometallic reagents, strong reducing agents containing hydrides, such as lithium aluminum hydride (LAH), are incompatible with the hydroxyl group of 3-OH-THF. The acidic proton of the hydroxyl group will react with the hydride to produce hydrogen gas and an alkoxide, thereby consuming the reducing agent.

Alternative Reducing Agents and Approaches:

For reductions in 3-OH-THF, milder or more selective reducing agents that do not react with alcohols, or catalytic hydrogenation, would be more suitable.

Protocol: Catalytic Hydrogenation of an Olefin

This protocol describes a general procedure for the catalytic hydrogenation of an olefin, for which 3-OH-THF could serve as a suitable polar, protic solvent.

Materials:

  • Substrate (olefin)

  • This compound (solvent)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the substrate in a sufficient amount of 3-OH-THF.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of 3-OH-THF.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.

Transition-Metal-Catalyzed Coupling Reactions

Considerations:

The use of 3-OH-THF as a solvent in transition-metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) is not widely reported. The hydroxyl group could potentially coordinate to the metal center, affecting the catalytic activity. Furthermore, the compatibility of the base required for these reactions with the hydroxyl group of the solvent needs to be considered. However, its polar nature could be beneficial for the solubility of certain substrates and reagents.

Hypothetical Protocol: Suzuki Coupling

This protocol is a general guideline and would require optimization for specific substrates.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (solvent)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add 3-OH-THF as the solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Enzymatic and Biocatalytic Reactions

The use of 3-OH-THF as a co-solvent in enzymatic reactions is a more promising application. Its water solubility and polar nature can be advantageous for dissolving substrates and facilitating enzyme activity. For instance, alcohol dehydrogenases have been used for the asymmetric reduction of dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran, indicating the compatibility of the product with the enzymatic system.[5]

Protocol: Enzymatic Reduction of a Ketone

This protocol provides a general framework for an enzymatic reduction using a commercially available ketoreductase.

Materials:

  • Ketone substrate

  • Ketoreductase (KRED)

  • NAD(P)H cofactor

  • Glucose and glucose dehydrogenase (for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • This compound (as a co-solvent)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the phosphate buffer.

  • Add glucose and NAD(P)H.

  • Add the glucose dehydrogenase.

  • Dissolve the ketone substrate in a minimal amount of 3-OH-THF and add it to the reaction mixture. The final concentration of 3-OH-THF should be optimized (typically 1-10% v/v) to ensure substrate solubility without significantly inhibiting the enzyme.

  • Initiate the reaction by adding the ketoreductase.

  • Stir the reaction at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitor the conversion by HPLC or GC.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer.

  • Dry the organic layer, concentrate, and purify the product as needed.

Summary of Applications and Limitations

Reaction TypeSuitability of 3-OH-THF as SolventKey Considerations
Grignard Reactions Unsuitable (without protection)Reactive hydroxyl group consumes the Grignard reagent.
LAH Reductions UnsuitableReactive hydroxyl group quenches the LAH.
Catalytic Hydrogenation Potentially SuitablePolar, protic nature can be beneficial.
Suzuki Coupling Requires InvestigationPotential for catalyst inhibition and base incompatibility.
Enzymatic Reactions Suitable (as a co-solvent)Good solubility for substrates; generally mild conditions.

Conclusion

This compound is a valuable chemical intermediate with interesting properties that suggest its potential as a solvent in organic synthesis. However, the presence of a reactive hydroxyl group imposes significant limitations on its use in reactions involving strong bases, nucleophiles, or reducing agents. For such reactions, protection of the hydroxyl group is a necessary prerequisite. In contrast, for reactions that are tolerant of hydroxyl groups, such as catalytic hydrogenation and particularly enzymatic transformations, 3-OH-THF can be a viable and potentially "green" solvent or co-solvent. Further research is needed to fully explore and expand the scope of 3-OH-THF as a reaction solvent in modern organic synthesis.

References

Application Notes and Protocols for Polymerization Reactions Involving 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 3-Hydroxytetrahydrofuran (3-OHTHF) and the potential applications of the resulting polymer, poly(this compound) [P(3OHTHF)], in biomedical fields. While specific literature on the homopolymerization of 3-OHTHF is limited, this document leverages established principles of ring-opening polymerization (ROP) of tetrahydrofuran (B95107) (THF) as a model system. The protocols provided are foundational and may require optimization for specific applications.

Introduction to Poly(this compound)

Poly(this compound) is a functional polyether with a pendant hydroxyl group in each repeating unit. This hydroxyl group provides a site for further chemical modification, making P(3OHTHF) an attractive candidate for biomedical applications, including drug delivery and tissue engineering. The polymer is expected to be biodegradable and biocompatible, analogous to other aliphatic polyethers and polyesters used in the medical field.

The primary route to synthesizing P(3OHTHF) is through the ring-opening polymerization of the 3-OHTHF monomer. Cationic ring-opening polymerization (CROP) is the most common method for the polymerization of cyclic ethers like THF and its derivatives.

Polymerization of this compound: A Model Approach

Given the scarcity of direct protocols for 3-OHTHF polymerization, the following sections detail model protocols based on the well-documented CROP of unsubstituted tetrahydrofuran. The presence of the hydroxyl group on the 3-OHTHF monomer may influence the reaction kinetics and require adjustments to the reaction conditions.

CROP of cyclic ethers is typically initiated by strong acids or Lewis acids. The mechanism involves the formation of a tertiary oxonium ion, which then propagates by nucleophilic attack of the monomer.

Key Parameters Influencing CROP of THF (Model System):

Parameter Effect on Polymerization Reference
Catalyst Type Brønsted acids (e.g., H₃PW₁₂O₄₀) and Lewis acids (e.g., BF₃·OEt₂) are effective initiators. Brønsted acid sites have been shown to be more effective than Lewis sites for CROP of THF.[1] [1][2]
Co-initiator/Promoter Acetic anhydride (B1165640) is often required for ring-opening and its proportion affects polymer yield and viscosity.[1][2] Water or glycerin can also act as co-initiators. [3]
Catalyst Concentration Increasing catalyst amount generally increases the conversion rate but may decrease the intrinsic viscosity and molecular weight of the resulting polymer.[2] [2]
Reaction Time Polymer conversion increases with reaction time up to an equilibrium point.[2] [2]

| Temperature | Polymerization is typically conducted at moderate temperatures (e.g., 20°C).[1][2] |[1][2] |

Quantitative Data for Cationic ROP of Tetrahydrofuran (Model System):

Catalyst Co-initiator (Volume Ratio to THF) Reaction Time (h) Conversion (%) Number Average Molecular Weight (Mn, g/mol )
H₃PW₁₂O₄₀·13H₂O (0.1 g) Acetic Anhydride (0.2) 1.5 ~63 1,360 - 4,535

| Maghnite-H+ (Variable) | Propylene Oxide | 24 | Increases with catalyst amount | Not specified |

Note: The data above is for the polymerization of unsubstituted THF and serves as a reference. The polymerization of 3-OHTHF may yield different results.

This protocol is adapted from the CROP of THF using a solid acid catalyst.[2]

Materials:

  • This compound (3-OHTHF), freshly distilled

  • 12-Tungstophosphoric acid hydrate (B1144303) (H₃PW₁₂O₄₀·nH₂O) or another suitable Lewis/Brønsted acid catalyst

  • Acetic anhydride (AA)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent (optional, for solution polymerization)

  • Methanol

  • Butanone

  • Saturated sodium hydroxide (B78521) (NaOH) solution

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dry all glassware thoroughly in an oven and cool under a stream of nitrogen.

  • In a nitrogen-purged flask equipped with a magnetic stirrer, add 3-OHTHF (e.g., 10 mL). If conducting a solution polymerization, dissolve the monomer in anhydrous DCM.

  • Add acetic anhydride (e.g., 2 mL, representing a 0.2 volume ratio to the monomer).

  • Add the catalyst (e.g., 0.1 g of H₃PW₁₂O₄₀·nH₂O).

  • Stir the reaction mixture at a controlled temperature (e.g., 20°C).

  • Monitor the progress of the polymerization by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy to observe the disappearance of the monomer peaks.

  • After the desired reaction time (e.g., 1.5 - 24 hours), terminate the polymerization by adding a saturated aqueous solution of NaOH and stirring for 5 minutes.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and redissolve it in a suitable solvent like butanone.

  • Remove the catalyst by filtration.

  • Reprecipitate the polymer in methanol.

  • Collect the purified polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC).[4]

  • Chemical Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[4]

Potential Applications in Drug Delivery and Tissue Engineering

The pendant hydroxyl groups in P(3OHTHF) make it a versatile platform for biomedical applications. These groups can be used to conjugate drugs, targeting ligands, or cross-linking agents.

Polymeric nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[5]

Workflow for Nanoparticle-based Drug Delivery:

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_testing In Vitro & In Vivo Testing Polymerization Polymerization of 3-OHTHF Purification Polymer Purification Polymerization->Purification Characterization Polymer Characterization (GPC, NMR, DSC) Purification->Characterization DrugLoading Drug Encapsulation (e.g., Emulsion Solvent Evaporation) Characterization->DrugLoading NP_Characterization Nanoparticle Characterization (Size, Zeta Potential, Drug Load) DrugLoading->NP_Characterization InVitroRelease In Vitro Drug Release Study NP_Characterization->InVitroRelease CellCulture Cell Viability & Uptake Studies InVitroRelease->CellCulture AnimalModels In Vivo Efficacy Studies CellCulture->AnimalModels

Caption: Workflow for developing P(3OHTHF) nanoparticles for drug delivery.

Model Protocol: Preparation of Drug-Loaded P(3OHTHF) Nanoparticles by Emulsion-Solvent Evaporation

This is a general protocol that would need to be optimized for P(3OHTHF) and the specific drug.

Materials:

  • Poly(this compound) [P(3OHTHF)]

  • Drug to be encapsulated

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Dissolve a known amount of P(3OHTHF) and the drug in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

Characterization:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using UV-Vis spectroscopy or HPLC.[6]

  • In Vitro Drug Release: Monitored by suspending the nanoparticles in a release medium (e.g., phosphate-buffered saline) and measuring the amount of drug released over time.[7][8]

Porous scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding tissue regeneration.[9][10]

Workflow for Scaffold-based Tissue Engineering:

TissueEngineeringWorkflow cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_culture Cell Culture & Analysis Polymerization Polymerization of 3-OHTHF Purification Polymer Purification Polymerization->Purification ScaffoldPrep Scaffold Preparation (e.g., Solvent Casting/ Particulate Leaching) Purification->ScaffoldPrep ScaffoldChar Scaffold Characterization (Porosity, Mechanical Properties) ScaffoldPrep->ScaffoldChar CellSeeding Cell Seeding on Scaffold ScaffoldChar->CellSeeding CellCulture 3D Cell Culture CellSeeding->CellCulture Analysis Analysis of Cell Viability & Function CellCulture->Analysis

Caption: Workflow for fabricating and testing P(3OHTHF) scaffolds for tissue engineering.

Model Protocol: Scaffold Fabrication by Solvent Casting and Particulate Leaching

This is a common and straightforward method for creating porous polymer scaffolds.

Materials:

  • Poly(this compound) [P(3OHTHF)]

  • A suitable solvent for P(3OHTHF) (e.g., chloroform, dichloromethane)

  • Porogen (e.g., sodium chloride (NaCl) particles of a defined size range)

  • Deionized water

Procedure:

  • Sieve NaCl particles to obtain a specific size range (e.g., 100-200 µm), which will determine the pore size of the scaffold.

  • Dissolve P(3OHTHF) in the chosen solvent to form a polymer solution (e.g., 5-10% w/v).

  • Add the sieved NaCl particles to the polymer solution to form a paste. The weight ratio of NaCl to polymer will determine the porosity of the scaffold (e.g., 80:20).

  • Cast the paste into a mold of the desired shape and size.

  • Allow the solvent to evaporate completely in a fume hood.

  • Immerse the resulting composite in deionized water for 2-3 days, with frequent water changes, to leach out the NaCl particles.

  • Freeze-dry the porous scaffold to remove all water.

Characterization:

  • Porosity: Can be calculated from the densities of the polymer and the scaffold.

  • Pore Morphology and Interconnectivity: Examined by Scanning Electron Microscopy (SEM).

  • Mechanical Properties: Assessed by tensile or compression testing.

  • Cell Viability and Proliferation: Evaluated by seeding the scaffold with a relevant cell type and performing assays such as MTT or Live/Dead staining.[11]

Conclusion

While direct experimental data on the polymerization of this compound and its applications are not widely available, the established chemistry of tetrahydrofuran provides a strong foundation for research and development in this area. The protocols and workflows presented here serve as a starting point for researchers to explore the synthesis of poly(this compound) and its potential as a novel biomaterial for drug delivery and tissue engineering applications. The functional hydroxyl group is a key feature that offers significant opportunities for creating advanced and tailored biomedical devices.

References

Application Notes and Protocols for the Quantification of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 3-Hydroxytetrahydrofuran (3-HTF), a key chemical intermediate in the pharmaceutical industry. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are designed to deliver accurate and reproducible results for process optimization, quality control, and research applications.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the polarity of this compound, due to its hydroxyl group, necessitates a derivatization step to increase its volatility and thermal stability for optimal GC-MS analysis.[1] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a highly effective and widely used method for this purpose.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method with silylation for the quantification of this compound.

ParameterValue
Limit of Detection (LOD) 1.5 µg/mL[2]
Limit of Quantification (LOQ) 5 µg/mL[2]
Linearity (r²) ≥ 0.99[2]
Accuracy (Recovery) 90-110%
Precision (%RSD) < 10%[2]
Experimental Protocol

1. Sample Preparation: Silylation

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

  • Materials:

    • This compound standard or sample

    • Anhydrous Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

    • 2 mL glass reaction vials with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for evaporation

  • Procedure:

    • Drying: Ensure the sample is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitution: Dissolve the dried sample or a known amount of 3-HTF standard in 100 µL of anhydrous pyridine.

    • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

    • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[1]

    • Cooling: Allow the vial to cool to room temperature before opening.

    • Analysis: The derivatized sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a split/splitless injector.

  • GC Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full scan (m/z 40-400) for qualitative analysis.

    • Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of the 3-HTF-TMS derivative.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start with 3-HTF Sample dry Dry Sample (if necessary) start->dry reconstitute Reconstitute in Anhydrous Pyridine dry->reconstitute derivatize Add BSTFA + 1% TMCS reconstitute->derivatize react Vortex and Heat (70°C, 60 min) derivatize->react cool Cool to Room Temp react->cool inject Inject Derivatized Sample cool->inject separate GC Separation (HP-5MS column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry (Full Scan or SIM) ionize->detect end Results detect->end Data Analysis and Quantification

Workflow for GC-MS analysis of 3-HTF with silylation.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust technique for the quantification of various compounds in pharmaceutical formulations.[3][4] For a polar compound like this compound, which lacks a strong chromophore, detection is typically performed at a low UV wavelength. Reversed-phase HPLC is a suitable approach for this analysis.

Quantitative Data Summary

The following table presents illustrative performance characteristics for an HPLC-UV method for 3-HTF quantification.

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Linearity (r²) ≥ 0.998
Accuracy (Recovery) 98-102%[5]
Precision (%RSD) < 2.0%[5]
Experimental Protocol

1. Sample Preparation

  • Materials:

    • This compound standard or sample

    • Mobile phase for dilution

    • 0.45 µm syringe filters

  • Procedure:

    • Accurately weigh and dissolve the 3-HTF standard or sample in the mobile phase to achieve a concentration within the calibration range.

    • For formulated samples, a suitable extraction with the mobile phase may be necessary, followed by centrifugation to remove excipients.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v). An acidic modifier like 0.1% formic acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start with 3-HTF Sample dissolve Dissolve/Extract in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate HPLC Separation (C18 column) inject->separate detect UV Detection (210 nm) separate->detect end Results detect->end Data Analysis and Quantification

Workflow for HPLC-UV analysis of 3-HTF.

References

Application Notes: Gas Chromatography Analysis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Hydroxytetrahydrofuran (3-OH THF) using gas chromatography with flame ionization detection (GC-FID). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification crucial for process monitoring and quality control.[1] This application note details the sample preparation, chromatographic conditions, and data analysis protocols. Additionally, it includes a visual representation of the experimental workflow.

Introduction

Gas chromatography (GC) is a robust and widely used analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] Its application in the pharmaceutical industry is extensive, ranging from impurity profiling to residual solvent analysis and the quantification of active pharmaceutical ingredients (APIs) and intermediates.[2][3] this compound, a polar compound, can be effectively analyzed by GC, often requiring specific sample preparation and column selection to achieve optimal separation and peak shape. This document outlines a detailed protocol for the GC-FID analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[4][5] The following protocol is recommended for preparing this compound samples.

Materials:

  • This compound (analyte)

  • Internal Standard (e.g., n-Octanol or another suitable high-boiling point alcohol not present in the sample)

  • Solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate, HPLC grade or higher)[4][6]

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials (1.5 mL) with caps (B75204) and septa[7]

  • Vortex mixer

  • Syringe filters (0.22 µm, if necessary)[6]

Procedure:

  • Internal Standard (IS) Stock Solution Preparation:

    • Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by accurately weighing different amounts of this compound into separate volumetric flasks.

    • Add a constant, known volume of the Internal Standard stock solution to each flask.

    • Dilute to the mark with the solvent and mix thoroughly. A typical concentration range could be from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound into a volumetric flask.

    • Add the same constant, known volume of the Internal Standard stock solution as used for the calibration standards.

    • Dilute to the mark with the solvent and mix thoroughly.

    • If the sample contains particulates, filter it through a 0.22 µm syringe filter into a GC vial.[6]

  • Final Preparation:

    • Transfer the prepared calibration standards and samples into GC vials.

    • Cap the vials securely.

Gas Chromatography (GC) Conditions

The following GC parameters are a recommended starting point and may require optimization based on the specific instrument and laboratory conditions.

ParameterRecommended Setting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Oven Temperature Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Final Hold: Hold at 200 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Note on Derivatization: For highly polar samples or to improve peak shape and volatility, derivatization can be employed.[8][9] A common method is silylation, where active hydrogens in the hydroxyl group of this compound are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] This would necessitate a non-polar column (e.g., DB-5) for analysis.

Data Presentation and Analysis

Quantitative analysis is performed using the internal standard method to ensure accuracy and precision by correcting for variations in injection volume and instrument response.

Quantitative Data Summary

The results from the analysis of the calibration standards can be summarized in the following table:

Standard LevelConcentration of 3-OH THF (µg/mL)Peak Area of 3-OH THFPeak Area of Internal StandardArea Ratio (Analyte/IS)
110DataDataData
250DataDataData
3100DataDataData
4250DataDataData
5500DataDataData

A calibration curve is constructed by plotting the Area Ratio against the concentration of this compound. The concentration of this compound in the unknown sample is then determined from its Area Ratio using the calibration curve.

Visualizations

Experimental Workflow

The overall workflow for the GC analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weighing of Analyte & Internal Standard dissolve Dissolution in Appropriate Solvent start->dissolve dilute Serial Dilution for Calibration Standards dissolve->dilute vortex Vortex Mixing dilute->vortex filter Filtering (if necessary) vortex->filter vial Transfer to GC Vials filter->vial injection Sample Injection vial->injection separation Chromatographic Separation (DB-WAX Column) injection->separation detection Detection (FID) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for GC analysis of this compound.

Logical Relationship for Method Development

The selection of appropriate GC parameters is crucial for a successful analysis. The following diagram illustrates the logical considerations for method development.

Method_Development analyte Analyte Properties (this compound) polarity Polar Nature analyte->polarity volatility Semi-Volatile analyte->volatility detector Detector Choice (FID for hydrocarbons) analyte->detector sample_prep Sample Preparation (Solvent, IS) analyte->sample_prep column Column Selection (e.g., DB-WAX) polarity->column temp_prog Temperature Program volatility->temp_prog column->temp_prog temp_prog->detector

Caption: Key considerations for GC method development.

Conclusion

The described gas chromatography method provides a reliable and accurate approach for the quantification of this compound. Adherence to the detailed sample preparation and instrumental parameters is essential for achieving high-quality, reproducible results. The use of an internal standard is highly recommended to minimize analytical errors. This application note serves as a valuable resource for laboratories involved in the analysis of pharmaceutical intermediates. Further optimization of the method may be necessary depending on the specific sample matrix and available instrumentation.

References

Application Note: Chiral Separation of 3-Hydroxytetrahydrofuran Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies and protocols for the chiral separation of (R)- and (S)-3-Hydroxytetrahydrofuran enantiomers using High-Performance Liquid Chromatography (HPLC). It focuses on method development using polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in separating a diverse range of chiral compounds.[1][2][3] Protocols for initial screening, optimization, and an alternative derivatization strategy are presented to guide the user in achieving baseline separation.

Introduction

3-Hydroxytetrahydrofuran is a key chiral building block in the synthesis of many pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for separating and quantifying its enantiomers are crucial during drug development and for quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose.[1][4]

This application note details a systematic approach to developing a chiral separation method for this compound enantiomers, focusing on polysaccharide-based CSPs like Chiralpak® AD and Chiralcel® OD.

Principle of Chiral Separation

Direct chiral separation by HPLC is achieved by utilizing a chiral stationary phase. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[2] The differing stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based CSPs, derived from amylose (B160209) and cellulose, create chiral pockets or grooves into which the analyte can partition.[2] The separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Recommended Columns and Initial Screening Conditions

For small, polar molecules like this compound, polysaccharide-based CSPs are an excellent starting point due to their versatility and high success rates.[2][3] A screening approach using a few complementary columns and mobile phases is the most efficient strategy for method development.[5]

Recommended Columns:

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

The following table summarizes the recommended initial screening conditions under Normal Phase, Polar Organic, and Reversed-Phase modes.

Parameter Normal Phase (NP) Polar Organic (PO) Reversed-Phase (RP)
Columns Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-RH, Chiralcel® OD-RH
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase A n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile (ACN) / Methanol (MeOH) (100:0)Acetonitrile (ACN) / Water (80:20, v/v)
Mobile Phase B n-Hexane / Ethanol (EtOH) (90:10, v/v)Methanol (MeOH) / Ethanol (EtOH) (100:0)Methanol (MeOH) / Water (80:20, v/v)
Flow Rate 1.0 mL/min0.7 mL/min0.7 mL/min
Temperature 25°C25°C25°C
Detection UV at 210 nm (or Refractive Index)UV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL5 µL
Sample Conc. 1.0 mg/mL in mobile phase1.0 mg/mL in mobile phase1.0 mg/mL in mobile phase

Experimental Protocols

Sample and Mobile Phase Preparation
  • Sample Preparation: Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL. Dissolve the standard in the initial mobile phase to be screened. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phases as described in the screening table. All solvents should be HPLC grade. Degas the mobile phases using sonication or vacuum filtration before use.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector is suitable.

  • Column Equilibration: Before the first injection, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the analysis under the specified screening conditions.

Method Optimization

If the initial screening does not provide baseline separation (Resolution, Rs < 1.5), the following parameters can be adjusted:

  • Alcohol Modifier: In Normal Phase mode, vary the percentage of the alcohol modifier (IPA or EtOH) from 5% to 20%. Lowering the alcohol content generally increases retention and may improve resolution.

  • Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates and potentially improve resolution, though this will increase run time.[6]

  • Temperature: Adjust the column temperature between 15°C and 40°C. Lower temperatures often enhance enantioselectivity.

Illustrative Data Presentation

The following table presents illustrative data that might be expected from a successful chiral separation of this compound. These values are for guidance and will need to be determined experimentally.

Parameter Enantiomer 1 (e.g., S-isomer) Enantiomer 2 (e.g., R-isomer)
Retention Time (t_R) 10.2 min12.5 min
Retention Factor (k') 3.14.0
Separation Factor (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{2.1}
Conditions: Chiralpak® AD-H (250 x 4.6 mm, 5 µm), Mobile Phase: n-Hexane/IPA (95:5), Flow Rate: 1.0 mL/min, Temperature: 25°C.

Alternative Strategy: Derivatization

If direct separation is challenging, an indirect approach can be employed. This involves derivatizing the hydroxyl group of this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[7]

Protocol for Derivatization:

  • Reagent Selection: Choose a chiral derivatizing agent that reacts with alcohols, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEI) or (S)-(+)-1-(1-Naphthyl)ethyl isocyanate.

  • Reaction: In a dry vial, dissolve racemic this compound in a suitable aprotic solvent (e.g., anhydrous acetonitrile). Add a slight molar excess of the chiral derivatizing agent and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

  • Completion: Allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or achiral HPLC).

  • Analysis: Inject the resulting diastereomeric mixture directly onto a C18 reversed-phase column for analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

G cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation & Optimization prep_sample Prepare Racemic This compound Sample (1 mg/mL) screen_cols Screen on Chiralpak AD-H & Chiralcel OD-H prep_sample->screen_cols prep_mobile Prepare Mobile Phases (NP, PO, RP) prep_mobile->screen_cols eval Evaluate Resolution (Rs) screen_cols->eval optimize Optimize Mobile Phase, Flow Rate, Temperature eval->optimize Rs < 1.5 final Final Validated Method eval->final Rs >= 1.5 optimize->eval

Experimental workflow for chiral method development.

G cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_params Operating Parameters center_node Chiral Separation (Resolution) csp Chiral Selector (e.g., Amylose) csp->center_node influences mp_type Mode (NP, RP, PO) mp_type->center_node influences mp_comp Solvent Composition (% Modifier) mp_comp->center_node influences temp Temperature temp->center_node influences flow Flow Rate flow->center_node influences

Key parameters influencing chiral separation resolution.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxytetrahydrofuran for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 3-hydroxytetrahydrofuran (3-OH-THF), a crucial intermediate in pharmaceutical synthesis, for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Derivatization is an essential step to increase the volatility and thermal stability of polar analytes like 3-OH-THF, enabling robust and sensitive quantification.[1] The protocols provided herein describe two common and effective derivatization techniques: silylation and acylation. Additionally, strategies for the chiral analysis of 3-OH-THF are discussed.

Introduction to the Analysis of this compound

This compound is a polar, cyclic alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification in reaction mixtures, intermediates, and final products is critical for process optimization, quality control, and regulatory compliance. Direct GC-MS analysis of 3-OH-THF is challenging due to its low volatility and potential for thermal degradation in the GC inlet and column. Chemical derivatization overcomes these limitations by converting the polar hydroxyl group into a less polar, more volatile moiety.

Derivatization Strategies for this compound

The primary derivatization strategies for hydroxyl-containing compounds, and therefore applicable to 3-OH-THF, are silylation and acylation. The choice of method depends on the specific analytical requirements, such as the desired sensitivity and the potential for enantiomeric separation.

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique that significantly increases the volatility and thermal stability of the analyte.[1]

Principle: The lone pair of electrons on the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent, leading to the formation of a silyl (B83357) ether and a non-volatile byproduct.

Common Silylating Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A highly reactive and versatile silylating agent that produces volatile byproducts.[1]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).

  • TMCS (Trimethylchlorosilane): Frequently used as a catalyst in conjunction with other silylating reagents to enhance their reactivity.

Acylation

Acylation introduces an acyl group to the hydroxyl moiety of 3-OH-THF. This method also increases volatility and can be advantageous for creating derivatives with specific mass spectral fragmentation patterns or for chiral separations.

Principle: The hydroxyl group reacts with an acylating agent, typically an acid anhydride (B1165640) or an acid chloride, to form an ester.

Common Acylating Reagents:

  • TFAA (Trifluoroacetic Anhydride): A highly reactive reagent that forms trifluoroacetyl esters, which are very volatile and exhibit good chromatographic properties.

  • PFPA (Pentafluoropropionic Anhydride): Similar to TFAA, it yields highly volatile derivatives.

  • HFBA (Heptafluorobutyric Anhydride): Another fluorinated anhydride that provides excellent volatility and sensitivity, particularly for electron capture detection (ECD).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of small polar analytes after derivatization. It is important to note that these are representative values, and the specific performance for 3-OH-THF may vary depending on the matrix, instrumentation, and method optimization.

Table 1: Typical Performance of Silylation GC-MS for Small Alcohols

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.1 - 10 µg/L[3][4]
Limit of Quantification (LOQ) 0.3 - 30 µg/L[3][4]
Linearity (R²) > 0.99[4]
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Table 2: Typical Performance of Acylation GC-MS for Small Alcohols

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.05 - 5 µg/L
Limit of Quantification (LOQ) 0.15 - 15 µg/L
Linearity (R²) > 0.99
Precision (RSD%) < 15%
Accuracy (Recovery %) 80 - 120%

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: Silylation of this compound using MSTFA

Materials:

  • This compound sample

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Acetonitrile)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and dry the organic extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Transfer a known volume of the extract containing 3-OH-THF to a GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine.

    • Add 50 µL of MSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Acylation of this compound using TFAA

Materials:

  • This compound sample

  • TFAA (Trifluoroacetic Anhydride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: As described in Protocol 4.1.

  • Solvent Evaporation: As described in Protocol 4.1.

  • Derivatization:

    • To the dried residue, add 100 µL of anhydrous dichloromethane.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 20 minutes.

  • Evaporation and Reconstitution:

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess TFAA under a gentle stream of nitrogen. Caution: TFAA is corrosive and volatile; perform this step in a well-ventilated fume hood.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The sample is ready for injection into the GC-MS.

Chiral Analysis of this compound

For the enantioselective analysis of 3-OH-THF, two primary approaches can be employed:

  • Direct Method: Use of a chiral GC column. The underivatized or, more commonly, derivatized (silylated or acylated) 3-OH-THF is injected onto a GC column with a chiral stationary phase. The different interactions of the enantiomers with the chiral stationary phase lead to their separation.

  • Indirect Method: Derivatization with a chiral derivatizing agent (CDA). The racemic 3-OH-THF is reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

Protocol 3: Chiral Derivatization using a Chiral Acylating Agent

This protocol is a conceptual guideline for forming diastereomeric esters for chiral analysis.

Materials:

  • Racemic this compound sample

  • Enantiomerically pure chiral acylating agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Anhydrous pyridine

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • GC vials

Procedure:

  • Sample Preparation and Drying: As described in Protocol 4.1.

  • Derivatization:

    • Dissolve the dried 3-OH-THF residue in 100 µL of anhydrous dichloromethane and 20 µL of anhydrous pyridine.

    • Add a slight molar excess of the chiral acylating agent.

    • Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or with gentle heating (e.g., 40-50°C) if necessary. Monitor the reaction progress by GC-MS.

  • Work-up:

    • Quench the reaction by adding a small amount of water or a dilute aqueous acid solution.

    • Extract the diastereomeric esters with a suitable organic solvent.

    • Wash the organic layer to remove excess reagents and byproducts.

    • Dry the organic extract and concentrate it for analysis.

  • Analysis: Inject the sample onto a standard achiral GC-MS system. The two diastereomers should be chromatographically resolved.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 3-OH-THF Sample (e.g., in reaction mixture) Extraction Liquid-Liquid Extraction (if aqueous) Sample->Extraction Aqueous Matrix Evaporation Evaporation to Dryness Sample->Evaporation Organic Matrix Drying Drying of Extract Extraction->Drying Drying->Evaporation AddReagent Add Derivatization Reagent (e.g., MSTFA or TFAA) Evaporation->AddReagent Reaction Heating & Incubation AddReagent->Reaction Injection GC-MS Injection Reaction->Injection Data Data Acquisition & Quantification Injection->Data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Chiral_Analysis_Workflow cluster_direct Direct Method cluster_indirect Indirect Method Racemic Racemic 3-OH-THF Deriv_achiral Derivatization (Silylation/Acylation) Racemic->Deriv_achiral Deriv_chiral Derivatization with Chiral Derivatizing Agent (CDA) Racemic->Deriv_chiral Chiral_GC Separation on Chiral GC Column Deriv_achiral->Chiral_GC Diastereomers Formation of Diastereomers Deriv_chiral->Diastereomers Achiral_GC Separation on Achiral GC Column Diastereomers->Achiral_GC

Caption: Approaches for the enantioselective analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Amprenavir from (3S)-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the HIV protease inhibitor Amprenavir, utilizing (3S)-hydroxytetrahydrofuran as a key chiral building block. The synthesis involves a convergent approach, wherein the chiral tetrahydrofuran (B95107) moiety is introduced via an activated carbonate intermediate that couples with a sulfonamide core. The subsequent reduction of an aromatic nitro group yields the final active pharmaceutical ingredient. This protocol includes detailed experimental procedures for each key transformation, a summary of quantitative data, and a workflow diagram to illustrate the synthetic pathway.

Introduction

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. Its molecular structure features a central hydroxyethylamine isostere and key side chains that optimize binding to the enzyme's active site. One of these crucial side chains is derived from (3S)-hydroxytetrahydrofuran, which is incorporated as a carbamate (B1207046). This document outlines a reliable and well-documented synthetic route to Amprenavir, providing researchers with the necessary details to reproduce this synthesis.

Overall Synthetic Strategy

The synthesis of Amprenavir from (3S)-hydroxytetrahydrofuran can be conceptually divided into three main stages:

  • Activation of (3S)-Hydroxytetrahydrofuran: The hydroxyl group of (3S)-hydroxytetrahydrofuran is activated to facilitate its reaction with an amine. A common method is the formation of an N-succinimidyl carbonate.

  • Synthesis of the Core Amine Intermediate: A key sulfonamide intermediate, (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride, is prepared. This multi-step synthesis starts from a protected amino alcohol.

  • Coupling and Final Reduction: The activated (3S)-hydroxytetrahydrofuran derivative is coupled with the core amine intermediate. A final reduction of the aromatic nitro group furnishes Amprenavir.

Experimental Protocols

Part 1: Activation of (3S)-Hydroxytetrahydrofuran

Reaction: Synthesis of (3S)-Tetrahydrofuranyl N-Succinimidyl Carbonate

This procedure describes the activation of the hydroxyl group of (3S)-hydroxytetrahydrofuran by converting it into a more reactive N-succinimidyl carbonate.

Materials:

Procedure:

  • To a stirred solution of (3S)-hydroxytetrahydrofuran (1.0 eq) in anhydrous acetonitrile at room temperature, add N,N'-disuccinimidyl carbonate (1.5 eq) and triethylamine (3.0 eq).

  • Stir the resulting mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3S)-tetrahydrofuranyl N-succinimidyl carbonate, which can be purified by recrystallization from ethyl acetate/hexane.

Part 2: Synthesis of the Core Amine Intermediate

Reaction 2a: Synthesis of tert-Butyl [(1S,2R)-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl]carbamate

This step involves the sulfonylation of a protected amino alcohol.

Materials:

  • tert-Butyl [(1S,2R)-3-(isobutylamino)-2-hydroxy-1-phenylmethylpropyl]carbamate

  • p-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Isopropanol (B130326)

  • Water

Procedure:

  • Suspend tert-butyl [(1S,2R)-3-(isobutylamino)-2-hydroxy-1-phenylmethylpropyl]carbamate (1.0 eq) in isopropanol.

  • Add triethylamine (2.5 eq) to the suspension and heat the mixture to 60°C.

  • Add p-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.

  • Maintain the reaction mixture at 60°C for an additional 30 minutes after the addition is complete.

  • Add water and stir the suspension for another 30 minutes at 60°C.

  • Cool the mixture to 25°C over 90 minutes.

  • Filter the resulting solid, wash with a 1:1 mixture of isopropanol and water, and dry under vacuum to yield the product.[1]

Reaction 2b: Deprotection to form (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride

This step removes the Boc protecting group to liberate the free amine.

Materials:

  • tert-Butyl [(1S,2R)-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl]carbamate

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected sulfonamide from the previous step in a minimal amount of a suitable solvent like methanol.

  • Add a solution of hydrochloric acid (excess) at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to obtain the desired core amine intermediate.

Part 3: Coupling and Final Reduction to Amprenavir

Reaction 3a: Coupling of the Activated Tetrahydrofuran with the Core Amine

This is the key fragment coupling step to form the carbamate linkage.

Materials:

  • (3S)-Tetrahydrofuranyl N-succinimidyl carbonate

  • (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride

  • Triethylamine (Et3N) or another suitable base

  • Ethyl acetate (EtOAc) or Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride (1.0 eq) in ethyl acetate.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and provide a basic medium.

  • Add a solution of (3S)-tetrahydrofuranyl N-succinimidyl carbonate (1.1 eq) in ethyl acetate.

  • Heat the reaction mixture to reflux and monitor by TLC (typically 20-24 hours).

  • After completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Reaction 3b: Reduction of the Nitro Group to Synthesize Amprenavir

This final step converts the nitro-sulfonamide precursor to the amino-sulfonamide, which is Amprenavir.

Materials:

  • (3S)-Tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulfonamido)propyl] carbamate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • To a solution of the carbamate nitro derivative (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (5.0-6.0 eq).

  • Heat the reaction mixture to 70°C for approximately 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate solution to quench the reaction and precipitate tin salts.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude Amprenavir.

  • Purify the product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data Summary

StepReactionStarting MaterialProductReported Yield
2aSulfonylationtert-Butyl [(1S,2R)-3-(isobutylamino)-2-hydroxy-1-phenylmethylpropyl]carbamatetert-Butyl [(1S,2R)-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl]carbamate~96.5%
2bBoc Deprotectiontert-Butyl [(1S,2R)-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]propyl]carbamate(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochlorideHigh Yield
3aCarbamate Formation(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride(3S)-Tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulfonamido)propyl] carbamate~85%
3bNitro Reduction(3S)-Tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulfonamido)propyl] carbamateAmprenavir~90%

Visualizations

Synthetic Workflow Diagram

Amprenavir_Synthesis THF_OH (3S)-Hydroxytetrahydrofuran Activated_THF Activated (3S)-Tetrahydrofuran (N-Succinimidyl Carbonate) THF_OH->Activated_THF Activation (DSC, Et3N) Nitro_Amprenavir Amprenavir Precursor (Nitro) Activated_THF->Nitro_Amprenavir Coupling (Et3N) Amine_Precursor_Boc Boc-Protected Amine Sulfonamide_Boc Boc-Protected Sulfonamide Amine_Precursor_Boc->Sulfonamide_Boc Sulfonylation Core_Amine Core Amine Intermediate (Hydrochloride Salt) Sulfonamide_Boc->Core_Amine Deprotection (HCl) Core_Amine->Nitro_Amprenavir Amprenavir Amprenavir Nitro_Amprenavir->Amprenavir Reduction (SnCl2)

Caption: Overall workflow for the synthesis of Amprenavir.

Logical Relationship of Key Intermediates

Amprenavir_Intermediates cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 (3S)-Hydroxytetrahydrofuran A2 Activated Carbonate A1->A2 Activation C Amprenavir Precursor A2->C Coupling B1 Protected Amino Alcohol B2 Sulfonamide Intermediate B1->B2 Sulfonylation B3 Core Amine B2->B3 Deprotection B3->C D Amprenavir C->D Reduction

Caption: Relationship of key intermediates in the convergent synthesis.

References

Application Notes and Protocols: The Role of 3-Hydroxytetrahydrofuran in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran, particularly its chiral enantiomers, serves as a critical building block in the synthesis of modern antiviral therapeutics. Its five-membered cyclic ether structure is a key pharmacophoric element in a class of highly potent HIV-1 protease inhibitors. The incorporation of the tetrahydrofuran (B95107) (THF) moiety, and its more complex derivatives like bis-tetrahydrofuran (bis-THF), is a cornerstone of the "backbone binding concept" in drug design.[1] This strategy focuses on creating extensive hydrogen bonding interactions with the highly conserved backbone atoms of the protease enzyme's active site, specifically with the amide nitrogens of aspartic acid residues (Asp-29 and Asp-30) in the S2 subsite.[1][2] This approach yields inhibitors with high potency and a robust profile against many drug-resistant viral strains, as mutations in the backbone structure are less common than in the side chains.[1]

Prominent FDA-approved antiviral drugs such as Amprenavir (B1666020), its prodrug Fosamprenavir (B192916), and especially Darunavir utilize this structural motif.[3][4] Darunavir, which incorporates a (3R,3aS,6aR)-bis-tetrahydrofuranylurethane ligand, has become a frontline therapy for HIV/AIDS due to its exceptional potency against multidrug-resistant HIV-1 variants.[5] These application notes provide an overview of the quantitative impact of the THF moiety on drug potency and detailed protocols for the synthesis of the chiral intermediate and its incorporation into a protease inhibitor scaffold.

Data Presentation: Potency of THF-Containing HIV-1 Protease Inhibitors

The inclusion of this compound derivatives has a profound impact on the inhibitory activity of HIV-1 protease inhibitors. The following table summarizes key quantitative data for several potent inhibitors, illustrating the effectiveness of this structural feature.

Compound/Drug NameP2 Ligand StructureInhibition Constant (Kᵢ)Antiviral Activity (IC₅₀)Reference(s)
Darunavir (Prezista®) bis-Tetrahydrofuran (bis-THF)16 pM3.3 - 4.1 nM[5][6]
Amprenavir (Agenerase®) (S)-3-Hydroxytetrahydrofuran--[3][7]
Inhibitor 10 Cyclopentane-Tetrahydrofuran (Cp-THF)0.14 nM8 nM[2]
Inhibitor 33 (GRL-0476) Tetrahydropyran-Tetrahydrofuran (Tp-THF)2.7 pM0.5 nM[2]
Inhibitor 23c C4-substituted bis-THF2.9 pM2.4 nM[5]
Inhibitor 4b C-4 Modified Chf-THF0.32 nM0.9 nM[6]
Inhibitor 4l Tetrahydrofuranyl-Tetrahydrofuran44 pM-[1]

Note: Kᵢ (Inhibition Constant) and IC₅₀ (Half Maximal Inhibitory Concentration) are measures of drug potency; lower values indicate higher potency.

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol describes a robust, multi-step synthesis of the chiral intermediate (S)-3-hydroxytetrahydrofuran from the inexpensive and readily available starting material, L-malic acid. The process involves esterification, reduction, and subsequent acid-catalyzed cyclization.[8][9]

Step 1: Esterification of L-Malic Acid to L-Dimethyl Malate (B86768)

  • To a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add L-malic acid (30.0 g, 0.224 mol) and methanol (B129727) (90 mL).

  • Cool the suspension to -10°C in an ice-salt bath.

  • Slowly add thionyl chloride (39 mL, 0.55 mol) dropwise over 1.5 hours, ensuring the temperature remains below 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture and concentrate under reduced pressure to remove excess methanol and HCl.

  • Carefully add a 20% aqueous solution of sodium carbonate to the residue until the pH reaches 7-8 to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield L-dimethyl malate as a colorless oil. The expected yield is approximately 93%.[9]

Step 2: Reduction of L-Dimethyl Malate to (S)-1,2,4-Butanetriol

  • In a 500 mL flask, dissolve L-dimethyl malate (32.4 g, 0.2 mol) in methanol (100 mL).

  • Add lithium chloride (17.0 g, 0.4 mol) and potassium borohydride (B1222165) (8.48 g, 0.16 mol).

  • Heat the mixture to reflux. Add potassium borohydride (4.24 g, 0.08 mol) in portions every 20 minutes for a total of 5 additions.

  • Continue refluxing for 3 hours after the final addition. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the bulk of the solids.

  • Adjust the pH of the filtrate to ~3 with sulfuric acid to precipitate remaining inorganic salts, and filter again.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture at a high temperature (typically 160-180°C) and distill the resulting (S)-3-hydroxytetrahydrofuran as it forms.

  • The collected distillate can be further purified by fractional distillation to yield pure (S)-3-hydroxytetrahydrofuran.

Protocol 2: General Protocol for Coupling of (S)-3-Hydroxytetrahydrofuran to a Protease Inhibitor Core (Amprenavir Model)

This protocol outlines the final step in the synthesis of many protease inhibitors: the formation of a carbamate (B1207046) linkage between the activated this compound and the primary or secondary amine of the inhibitor's core structure.[3][10]

Step 1: Activation of (S)-3-Hydroxytetrahydrofuran

  • In a dry flask under an argon atmosphere, dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) and pyridine (B92270) (1.1 eq) in dichloromethane (B109758) (DCM).

  • Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) to the solution.

  • Stir the mixture at reflux temperature for 4-5 hours. Monitor by TLC for the consumption of the starting alcohol.

  • Filter the reaction mixture and wash the filtrate with water.

  • Concentrate the organic layer to obtain the crude (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate intermediate, which can be purified by recrystallization from isopropanol.[10]

Step 2: Coupling to the Amine Core

  • Dissolve the protease inhibitor amine core (e.g., (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulfonamide, 1.0 eq) in DCM.[10]

  • Add triethylamine (B128534) (1.0 eq) followed by the activated (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (1.2 eq).

  • Stir the reaction mixture at ambient temperature for 4 hours or until TLC analysis indicates completion.

  • Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (a protected form of the final inhibitor) can be purified by flash column chromatography on silica (B1680970) gel. Subsequent deprotection steps (e.g., reduction of a nitro group) would yield the final active pharmaceutical ingredient.[3]

Visualizations

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start L-Malic Acid step1 Step 1: Esterification (MeOH, SOCl₂) start->step1 inter1 L-Dimethyl Malate step1->inter1 Yield: ~93% step2 Step 2: Reduction (LiCl, KBH₄) inter2 (S)-1,2,4-Butanetriol step2->inter2 step3 Step 3: Cyclization (p-TSA, Heat) product (S)-3-Hydroxytetrahydrofuran step3->product inter1->step2 inter2->step3 G THF (S)-3-Hydroxytetrahydrofuran (Chiral Ligand) Activation Activation Step (e.g., with DSC) THF->Activation Core Protease Inhibitor Backbone (e.g., Hydroxyethylamine Isostere) Coupling Coupling Reaction Core->Coupling ActiveTHF Activated THF Carbamate Activation->ActiveTHF Drug Final Antiviral Drug (e.g., Amprenavir) Coupling->Drug ActiveTHF->Coupling G cluster_protease HIV-1 Protease S2 Subsite cluster_ligand Inhibitor Ligand Protease Backbone Asp-29 (NH) Asp-30 (NH) THF_Ligand bis-THF Moiety Oxygen 1 Oxygen 2 THF_Ligand:f1->Protease:f1 H-Bond THF_Ligand:f2->Protease:f2 H-Bond

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxytetrahydrofuran (3-OH THF) and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. Consider extending the reaction time or adjusting the temperature as per the protocol.
Product Loss During Workup: this compound is water-soluble, leading to potential losses during aqueous extraction steps.To minimize loss, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). A continuous extraction setup at an elevated temperature (e.g., 70°C) can also significantly improve recovery.[1]
Side Reactions/Polymerization: Acidic conditions, especially at high temperatures, can lead to the formation of undesired byproducts or polymerization of the starting material or product.If using an acid catalyst, ensure it is well dispersed and the reaction temperature is carefully controlled.[2] Consider using a milder catalyst or a two-phase reaction system to minimize side reactions by transferring impurities to the organic phase.[1]
Suboptimal Reagent Quality: The purity and activity of reagents, such as the reducing agent or catalyst, can significantly impact the yield.Use fresh, high-purity reagents. Ensure that hygroscopic reagents have been stored correctly to prevent deactivation.
Product Impurity Unreacted Starting Material: The reaction was stopped prematurely, or the stoichiometry of the reagents was incorrect.Confirm the complete consumption of starting materials via TLC before quenching the reaction. Ensure accurate measurement of all reagents.
Formation of Isomers: High reaction temperatures or strongly acidic/basic conditions can cause racemization or the formation of structural isomers.Carefully control the reaction temperature. For chiral syntheses, consider methods that proceed under milder conditions to preserve optical purity.[3]
Byproducts from Over-reduction: In syntheses involving a reduction step (e.g., from an ester), a strong reducing agent might reduce other functional groups.Use a milder or more selective reducing agent. For instance, sodium borohydride (B1222165) is often preferred over lithium aluminum hydride for its selectivity.[4]
Difficulty in Purification Co-distillation with Water: During distillation, water can co-distill with the product, affecting its purity.After the initial distillation, a second fractionation can be performed to separate the water from the this compound.[2]
Residual Boron or Aluminum Compounds: If a borohydride or aluminum hydride reducing agent is used, inorganic byproducts can contaminate the product.An acidic workup can help to decompose these inorganic compounds, followed by extraction to separate them from the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing racemic this compound?

A1: The acid-catalyzed dehydration of 1,2,4-trihydroxybutane is a widely used and efficient method, with reported yields in the range of 81-88%.[2] This method typically employs an acid catalyst like p-toluenesulfonic acid and involves heating the mixture followed by vacuum distillation for purification.[2]

Q2: How can I synthesize enantiomerically pure (S)-3-Hydroxytetrahydrofuran?

A2: A common route to chiral (S)-3-Hydroxytetrahydrofuran starts from L-malic acid. This process involves the esterification of L-malic acid, followed by reduction of the diester to (S)-1,2,4-butanetriol, and finally acid-catalyzed cyclization.[3][5] To avoid the use of hazardous lithium aluminum hydride, a reduction system of sodium borohydride with a lithium salt (e.g., LiCl) in a lower alcohol can be employed.[5]

Q3: My synthesis involves the reduction of a 4-halo-3-hydroxybutyrate ester, and the yield is consistently low. What can I do to improve it?

A3: Low yields in this synthesis are often due to the high water solubility of the intermediate 4-halo-1,3-butanediol and the final product, this compound, leading to losses during aqueous workup.[6] To mitigate this, carrying out the cyclization in a two-phase system (water and an immiscible organic solvent) can help by extracting impurities into the organic phase, thus reducing side reactions and improving the quality and yield of the product in the aqueous phase.[1] Additionally, performing a continuous extraction of the final product can enhance recovery.[1]

Q4: What are the key parameters to control during the acid-catalyzed cyclization of 1,2,4-butanetriol?

A4: The critical parameters are temperature and catalyst dispersion. The reaction is typically heated to 180–220°C.[2] Even with some darkening of the reaction mixture, the yield is generally not affected.[2] Ensuring the acid catalyst is well-dissolved and dispersed is important for a smooth reaction.[2] The subsequent vacuum distillation needs to be carefully controlled to separate the product from water and any high-boiling impurities.[2]

Q5: Are there alternative catalysts to p-toluenesulfonic acid for the cyclization of 1,2,4-butanetriol?

A5: Yes, a strongly acidic ion-exchange resin, such as Amberlyst 15 (in the H+ form), can be used as a heterogeneous catalyst.[7] This can simplify the workup process as the catalyst can be easily filtered off. A reaction carried out in dioxane at 100°C with such a resin has been reported to give a yield of 96 mol%.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for this compound.

Table 1: Yields from Different Synthetic Routes

Starting MaterialKey Reagents/CatalystReported YieldReference
1,2,4-Trihydroxybutanep-Toluenesulfonic acid81-88%[2]
1,2,4-ButanetriolStrong acid ion-exchange resin96 mol%[7]
L-Malic AcidThionyl chloride/methanol (B129727), NaBH₄, p-toluenesulfonic acid>80%[3]
Ethyl 4-chloro-3-(S)-hydroxybutyrateSodium borohydride, HCl82% (overall)[1]
(S)-4-chloro-3-hydroxybutyric acid ethyl esterIsobutene, NaBH₄, HCl85% (overall)[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 1,2,4-Trihydroxybutane [2]

  • Reaction Setup: A 500-ml flask is charged with 318 g (3 moles) of 1,2,4-trihydroxybutane and 3 g of p-toluenesulfonic acid monohydrate. A few boiling chips are added.

  • Apparatus: The flask is equipped for vacuum distillation with a 30.5-cm Vigreux column, condenser, and receiver.

  • Reaction: The contents are heated with swirling to dissolve the acid. The flask is then heated in a bath maintained at 180–220°C.

  • Distillation: A distillate is collected at a boiling point of 85–87°C under a pressure of 22 mm Hg over 2–2.5 hours.

  • Purification: The collected colorless liquid is refractionated using the same apparatus. An initial fraction of mainly water is collected, followed by the pure this compound at a boiling point of 93–95°C under a pressure of 26 mm Hg.

Protocol 2: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid [3]

  • Esterification: In a 1000 ml reaction flask, add 280 mL of methanol and 168 g (1.25 mol) of L-malic acid. Cool the mixture to 0°C. Dropwise, add 202 mL of thionyl chloride while maintaining the temperature below 0°C. After the addition, allow the mixture to warm to room temperature and stir for 24 hours. Evaporate the methanol at 40-45°C.

  • Benzyl (B1604629) Ether Formation: To the resulting oil, add 215 g (1.25 mol) of benzyl bromide and 2 g of silver oxide. Stir at room temperature for 6 hours, then filter.

  • Reduction: In a separate flask, add 600 mL of tetrahydrofuran (B95107) and 44 g of sodium borohydride, and cool to 0°C. Add the mother liquor from the previous step dropwise, maintaining the temperature at about 0°C. Keep the reaction at 0°C for 18 hours.

  • Workup and Cyclization: Distill off the tetrahydrofuran. Adjust the pH to 2 with concentrated hydrochloric acid and extract with ethyl acetate. The subsequent steps involve dehydration and ring-closing using p-toluenesulfonic acid, followed by hydrogen reduction with a palladium on carbon catalyst to obtain the final product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start 1,2,4-Trihydroxybutane react Acid-Catalyzed Dehydration start->react p-Toluenesulfonic acid, 180-220°C distill Vacuum Distillation react->distill Crude Product refract Fractional Distillation distill->refract Initial Distillate product This compound refract->product Purified Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigate Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check for complete reaction (TLC) start->check_reaction check_workup Analyze workup procedure start->check_workup check_reagents Verify reagent quality start->check_reagents solution_reaction Increase reaction time/temp check_reaction->solution_reaction Incomplete solution_workup Optimize extraction/ purification check_workup->solution_workup Product Loss solution_reagents Use fresh reagents check_reagents->solution_reagents Degraded end Improved Yield solution_reaction->end Implement solution_workup->end Implement solution_reagents->end Implement

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in Acid-Catalyzed Cyclization of 1,2,4-Butanetriol (B146131).

  • Question: My reaction to synthesize this compound from 1,2,4-butanetriol resulted in a significantly lower yield than expected. What are the possible reasons and how can I improve it?

  • Answer: Low yields in this reaction are often attributed to side reactions that consume the starting material or the product. Here are the primary causes and troubleshooting steps:

    • Cause A: Incomplete Reaction. The acid-catalyzed dehydration is an equilibrium process. Insufficient reaction time or catalyst concentration can lead to incomplete conversion of 1,2,4-butanetriol.

      • Solution: Ensure the catalyst, such as p-toluenesulfonic acid, is fully dissolved and evenly dispersed. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC) to determine the optimal reaction time. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

    • Cause B: Side Reactions. At the high temperatures required for this reaction (typically 180-220°C), several side reactions can occur:

      • Further Dehydration: The product, this compound, can undergo further dehydration to form dihydrofurans (e.g., 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran).

      • Intermolecular Etherification: 1,2,4-Butanetriol molecules can react with each other to form dimeric or polymeric ethers, which are difficult to separate from the product.

      • Oxidation: At high temperatures, oxidation of the alcohol groups can lead to the formation of various carbonyl-containing impurities, which often contribute to the darkening of the reaction mixture.

      • Isomerization: Under acidic conditions, the chiral center of this compound can undergo inversion, leading to a racemic mixture if a chiral starting material is used.

      • Solution:

        • Carefully control the reaction temperature. Use a high-boiling point solvent to ensure even heat distribution.

        • Consider performing the reaction under vacuum. This allows for the continuous removal of the product from the hot reaction mixture as it forms, minimizing its exposure to high temperatures and reducing the likelihood of subsequent side reactions.

        • For chiral syntheses, using a milder acid catalyst or a lower reaction temperature with a longer reaction time might be necessary to preserve the stereochemical integrity.

    • Cause C: Product Loss During Workup. this compound is highly soluble in water. Inefficient extraction from the aqueous phase during workup can lead to significant product loss.

      • Solution: Use a continuous liquid-liquid extractor for a more efficient extraction process. Alternatively, perform multiple extractions with a suitable organic solvent like ethyl acetate. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can also decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

Issue 2: Presence of Boron-Containing Impurities After Reduction with Sodium Borohydride (B1222165).

  • Question: After reducing a malic acid ester with sodium borohydride to produce 1,2,4-butanetriol, I'm having trouble removing boron-containing byproducts from my intermediate. How can I purify the butanetriol?

  • Answer: Boron-containing impurities, such as boric acid and borate (B1201080) esters, are common byproducts of sodium borohydride reductions. Their removal is crucial as they can interfere with the subsequent cyclization step.

    • Cause: Borate esters are formed as intermediates during the reduction and are hydrolyzed to boric acid upon workup. These compounds can be difficult to separate from the highly polar 1,2,4-butanetriol.

    • Solution:

      • Acidic Workup and Extraction: A common method is to perform an acidic workup (e.g., with HCl) to hydrolyze the borate esters. However, the resulting boric acid can still be challenging to separate.

      • Methanol (B129727) Treatment and Distillation: A more effective method involves the addition of methanol to the crude product after the initial workup. Methanol reacts with boric acid to form trimethyl borate, which is volatile (boiling point: 68-69°C) and can be removed by distillation or evaporation under reduced pressure. This process can be repeated several times to ensure complete removal of boron.

      • Filtration: After the acidic workup, inorganic salts can be precipitated and removed by filtration.

FAQs

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic routes are:

  • Acid-catalyzed cyclization of 1,2,4-butanetriol. This is a direct and relatively simple method.

  • From L-malic acid. This multi-step synthesis involves the esterification of L-malic acid, followed by reduction to (S)-1,2,4-butanetriol, and subsequent acid-catalyzed cyclization to yield (S)-3-hydroxytetrahydrofuran.

  • From (S)-4-chloro-3-hydroxybutyric acid ethyl ester. This route involves the reduction of the ester to (S)-4-chloro-1,3-butanediol, which then undergoes intramolecular cyclization to form (S)-3-hydroxytetrahydrofuran.

Q2: My reaction mixture turns dark brown during the acid-catalyzed dehydration of 1,2,4-butanetriol. Is this normal and does it affect the yield?

A2: Yes, considerable darkening of the reaction mixture is a common observation in this reaction, especially when using strong acid catalysts at high temperatures.[1] While it is often reported that this darkening does not significantly affect the final yield of the distilled product, it is indicative of the formation of polymeric or degradation byproducts. Minimizing the reaction time and temperature, as well as considering vacuum distillation to remove the product as it is formed, can help to reduce the extent of darkening.

Q3: How can I improve the extraction efficiency of this compound from aqueous solutions?

A3: Due to its high water solubility, extracting this compound can be challenging. To improve efficiency:

  • Use a continuous liquid-liquid extractor.

  • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).

  • Increase the ionic strength of the aqueous phase by adding a salt, such as sodium chloride (salting out), to decrease the solubility of the product in water.

Q4: Are there any alternative, milder methods for the cyclization of 1,2,4-butanetriol?

A4: Yes, while high-temperature acid catalysis is common, milder methods exist. For instance, using a strongly acidic ion-exchange resin (e.g., Amberlyst 15) as the catalyst in a solvent like dioxane at a lower temperature (e.g., 100°C) can also effect the cyclization, often with high yields and potentially fewer side reactions.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialKey Reagents & ConditionsTypical Yield (%)Key Challenges
1,2,4-Butanetriolp-Toluenesulfonic acid, 180-220°C, vacuum distillation81-88[1]High temperature can lead to side reactions (dehydration, oxidation, polymerization). Darkening of the reaction mixture is common.
(S)-Malic Acid Dimethyl Ester1. NaBH₄, LiCl, lower alcohol (e.g., methanol) 2. p-Toluenesulfonic acid, high temperature~43 (two steps)Multi-step process. Difficulty in separating the water-soluble 1,2,4-butanetriol intermediate. Removal of boron byproducts.
(R)-4-chloro-1,3-butanediol0.5N Hydrochloric acid, heat67[3]High water solubility of the starting material and product, making extraction difficult.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2,4-Butanetriol

This protocol is adapted from Organic Syntheses.[1]

  • Apparatus Setup: A 500-mL round-bottom flask is equipped with a 30.5-cm Vigreux column, a condenser, and a receiving flask arranged for vacuum distillation.

  • Reaction Mixture: Charge the flask with 318 g (3 moles) of 1,2,4-butanetriol and 3 g of p-toluenesulfonic acid monohydrate. Add a few boiling chips.

  • Reaction: Heat the flask with swirling to dissolve the acid. Then, heat the flask in a heating bath maintained at 180–220°C.

  • Distillation: Collect the distillate at a boiling point of 85–87°C under a vacuum of 22 mm Hg over a period of 2–2.5 hours.

  • Purification: The collected distillate, which is a mixture of this compound and water, is then refractionated using the same apparatus.

    • Collect the first fraction, which is mainly water, at 42–44°C/24 mm Hg.

    • Collect the pure this compound at 93–95°C/26 mm Hg. The expected yield is 215–231 g (81–88%).

Visualizations

Side_Reactions_From_Butanetriol Side Reactions in the Synthesis of this compound from 1,2,4-Butanetriol Butanetriol 1,2,4-Butanetriol Product This compound Butanetriol->Product Intramolecular Dehydration (Desired) PolymericEthers Polymeric Ethers Butanetriol->PolymericEthers Intermolecular Dehydration OxidationProducts Oxidation Products (Aldehydes, Ketones) Butanetriol->OxidationProducts Oxidation Dihydrofuran Dihydrofurans (e.g., 2,3- and 2,5-dihydrofuran) Product->Dihydrofuran Further Dehydration Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound CheckReaction Check for complete conversion (TLC, GC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete Incomplete->Complete No OptimizeTime Increase reaction time or catalyst concentration Incomplete->OptimizeTime Yes CheckWorkup Review Workup Procedure Complete->CheckWorkup WorkupIssue Inefficient Extraction? CheckWorkup->WorkupIssue SideReactions Suspect Side Reactions WorkupIssue->SideReactions No OptimizeExtraction Use continuous extraction or 'salting out' WorkupIssue->OptimizeExtraction Yes OptimizeConditions Lower temperature, use vacuum distillation SideReactions->OptimizeConditions

References

Technical Support Center: Purification of Crude 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the purification of crude 3-Hydroxytetrahydrofuran (3-OH THF).

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of crude this compound.

Issue 1: Low yield of purified this compound after distillation.

Possible Cause Suggested Solution
Incomplete reaction or cyclization: The crude product contains a high percentage of unreacted starting materials (e.g., 1,2,4-trihydroxybutane).- Ensure the preceding synthesis step has gone to completion. Use an appropriate analytical method (e.g., GC, NMR) to check the composition of the crude material before distillation.- If cyclization was acid-catalyzed, ensure sufficient catalyst and appropriate reaction temperature and time were used.[1][2]
Loss of product during water removal: Significant amounts of 3-OH THF may be lost in the initial water fraction during fractional distillation.- Use a more efficient fractionating column (e.g., Vigreux or packed column) to achieve better separation between water and the product.[1] - Carefully monitor the distillation temperature and pressure. The water fraction should distill at a lower temperature than the product.[1]
Thermal decomposition: Prolonged heating at high temperatures can lead to decomposition of 3-OH THF and related impurities.[3]- Perform the distillation under vacuum to lower the boiling point.[1] - Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. - For industrial-scale distillations, consider treating the crude material with an acid before distillation to promote the decomposition of thermally labile impurities.[3]
Presence of reducing agent-derived impurities: Boron or aluminum compounds from reducing agents like sodium borohydride (B1222165) can lower the distillation yield.[3]- Before distillation, treat the solution or concentrate containing 3-OH THF with an alcohol to help remove these impurities.[3]

Issue 2: Purified this compound is discolored (not colorless).

Possible Cause Suggested Solution
Thermal decomposition: As mentioned above, decomposition can lead to colored impurities.- Follow the recommendations to minimize thermal decomposition during distillation.
Presence of acid catalyst in the distillate: Traces of the acid catalyst (e.g., p-toluenesulfonic acid) from the synthesis may carry over.[1]- Consider a neutralization step before distillation. For example, adding a mild base to the crude product.
Oxidation of impurities: Some impurities may be susceptible to oxidation, leading to color formation.- Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Purity of the final product is below expectations.

Possible Cause Suggested Solution
Inefficient separation of impurities: The chosen purification method may not be adequate to separate all impurities effectively.- For distillation, use a more efficient column and optimize the distillation parameters (pressure, temperature).- Consider an alternative or additional purification step, such as flash column chromatography.[4]
Co-distillation with impurities: Some impurities may have boiling points very close to that of 3-OH THF.- If distillation is ineffective, flash column chromatography may provide better separation based on polarity.[4]
Contamination from equipment: The distillation apparatus or collection flasks may not have been clean.- Ensure all glassware is thoroughly cleaned and dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is fractional vacuum distillation.[1][3] This technique separates 3-OH THF from non-volatile impurities and other volatile components with different boiling points, such as water.

Q2: What are the typical boiling points for this compound under vacuum?

A2: The boiling point of this compound is dependent on the pressure. Here are some reported values:

Boiling Point (°C)Pressure (mmHg)
501
75-7716
8113
85-8722
93-9526
90-9228

Sources:[1][2]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include:

  • Water: Often present from the reaction or work-up steps.[1]

  • Unreacted starting materials: Such as 1,2,4-trihydroxybutane if the synthesis involves its cyclization.[1]

  • Byproducts of the synthesis: Depending on the synthetic route, these could include 4-halo-3-hydroxybutyric acid esters or 4-halo-1,3-butanediol.[3]

  • Catalyst residues: For example, p-toluenesulfonic acid.[1]

  • Reducing agent residues: If applicable to the synthesis, compounds of boron or aluminum may be present.[3]

Q4: Can column chromatography be used to purify this compound?

A4: Yes, flash column chromatography can be a suitable alternative or complementary purification method, especially for removing impurities with similar boiling points to 3-OH THF.[4] A typical stationary phase would be silica (B1680970) gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent would be optimized to achieve good separation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the percentage purity and the presence of volatile impurities.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.

  • Refractive Index: A measured refractive index that matches the literature value can be an indicator of high purity.[1]

  • Elemental Analysis: Can be used to confirm the elemental composition (C, H, O) of the purified product.[1]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Crude this compound

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Crude this compound

  • 500 mL round-bottom flask

  • 30.5 cm Vigreux column

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Charge the 500 mL round-bottom flask with the crude this compound and a few boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the flask with the heating mantle.

  • Collect the initial fraction, which will primarily be water, at a lower temperature. For example, at 24 mmHg, water will distill at approximately 42-44°C.[1]

  • After the water has been removed, the temperature will rise. Collect any intermediate fraction separately.

  • Collect the main fraction of pure this compound at the expected boiling point for the given pressure (e.g., 93-95°C at 26 mmHg).[1]

  • Once the main fraction has been collected, stop heating and allow the system to cool before releasing the vacuum.

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation water_fraction Water Fraction (discard) distillation->water_fraction Low BP Impurity intermediate_fraction Intermediate Fraction distillation->intermediate_fraction pure_product Pure this compound distillation->pure_product Main Fraction analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: A flowchart of the fractional vacuum distillation process for purifying crude this compound.

troubleshooting_logic Troubleshooting Low Purity start Low Purity Detected check_bp Check Boiling Point Range start->check_bp wide_bp Wide BP Range? check_bp->wide_bp improve_distillation Improve Distillation: - Use better column - Optimize pressure wide_bp->improve_distillation Yes check_impurities Analyze Impurities (GC-MS, NMR) wide_bp->check_impurities No success Purity Acceptable improve_distillation->success column_chrom Consider Column Chromatography column_chrom->success check_impurities->column_chrom

Caption: A decision-making diagram for troubleshooting low purity in the final product.

References

Technical Support Center: Purification of Racemic 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of impurities from racemic 3-Hydroxytetrahydrofuran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of racemic this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity (<98%) After Initial Synthesis Incomplete reaction or presence of starting materials and by-products.- Extraction: Wash the crude product with water to remove water-soluble impurities.[1] - Distillation: Perform fractional distillation under reduced pressure to separate the product from less volatile and more volatile impurities.[2]
Product Darkens or Decomposes During Distillation Thermal decomposition, potentially catalyzed by acidic impurities remaining from the synthesis.[1]- Neutralization: Before distillation, wash the organic phase with a mild base (e.g., sodium bicarbonate solution) to remove any residual acids. - Vacuum Distillation: Utilize a high vacuum to lower the boiling point and reduce the required distillation temperature.[2] - Addition of a Base: Distilling in the presence of a high-boiling point inorganic base can neutralize acidic components formed during heating and improve thermal stability.[1]
Presence of Water in the Final Product Incomplete drying of the organic phase or co-distillation with water.- Drying Agent: Ensure the organic extract is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.[3] - Azeotropic Distillation: If applicable, use a solvent that forms a low-boiling azeotrope with water to remove it prior to final product distillation. - Fractional Distillation: Careful fractional distillation can separate water from the final product.[2]
Residual Solvent Contamination Inefficient removal of extraction or reaction solvents.- Evaporation: Use a rotary evaporator to remove the bulk of the solvent before distillation.[3] - Vacuum: Apply a high vacuum during the initial phase of distillation to remove any remaining low-boiling solvents.
Poor Separation During Fractional Distillation Inefficient distillation column or improper distillation parameters.- Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column).[2] - Reflux Ratio: Optimize the reflux ratio to improve separation efficiency. - Heating Rate: Maintain a slow and steady heating rate to allow for proper equilibration within the column.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude racemic this compound?

A1: Common impurities can include unreacted starting materials such as 1,2,4-trihydroxybutane or 4-halo-3-hydroxybutyric acid esters, residual solvents from the synthesis and extraction steps (e.g., ethyl acetate, toluene), and by-products from side reactions or thermal decomposition.[1]

Q2: What is the most effective method for purifying racemic this compound on a laboratory scale?

A2: For laboratory-scale purification, fractional vacuum distillation is a highly effective and commonly used method.[2][4] It allows for the separation of this compound from impurities with different boiling points. Pre-treatment with a drying agent and potentially a base can enhance the purity of the final product.[1][3]

Q3: Can chromatography be used to purify this compound?

A3: Yes, chromatographic methods can be employed for the purification of this compound, especially for achieving very high purity.[5][6] Column chromatography using silica (B1680970) gel or alumina (B75360) can separate the product from closely related impurities. The choice of eluent is critical and typically involves a mixture of polar and non-polar solvents.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method for determining purity and identifying volatile impurities.[7] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Karl Fischer titration to quantify water content.[3]

Q5: What are the typical boiling point and density of pure this compound?

A5: The physical properties of this compound are as follows:

  • Boiling Point: 179-181 °C at atmospheric pressure.[8][9] Under reduced pressure, the boiling point is significantly lower (e.g., 80-87 °C at 15-22 mmHg).[2][8]

  • Density: Approximately 1.09-1.103 g/mL at 20-25 °C.[2][8]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound obtained from the cyclization of 1,2,4-trihydroxybutane.

1. Preparation:

  • Transfer the crude this compound to a round-bottom flask of appropriate size.
  • Add a few boiling chips or a magnetic stir bar.
  • Equip the flask with a fractional distillation column (e.g., a 30.5 cm Vigreux column), a condenser, and a receiving flask.[2]

2. Distillation:

  • Begin heating the flask gently in a heating mantle or oil bath.
  • Apply vacuum to the system, aiming for a pressure of 15-25 mmHg.
  • Collect the initial fraction, which may contain water and other low-boiling impurities, at a lower temperature (e.g., 42-44 °C at 24 mmHg).[2]
  • Increase the temperature and collect the main fraction of pure this compound at the appropriate boiling point for the given pressure (e.g., 93-95 °C at 26 mmHg).[2]

3. Analysis:

  • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Purification Workflow

Purification of Racemic this compound Workflow for Purifying Racemic this compound crude_product Crude Racemic this compound extraction Aqueous Extraction crude_product->extraction drying Drying of Organic Phase extraction->drying impurities Aqueous Impurities extraction->impurities Removal filtration Filtration drying->filtration distillation Fractional Vacuum Distillation filtration->distillation drying_agent Spent Drying Agent filtration->drying_agent Removal low_boiling Low-Boiling Impurities distillation->low_boiling Removal of First Fraction high_boiling High-Boiling Residue distillation->high_boiling Residue pure_product Pure this compound distillation->pure_product Collection of Main Fraction

Caption: A general workflow for the purification of racemic this compound.

References

Technical Support Center: Chiral Separation of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Hydroxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

The enantiomers of this compound can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[1] For instance, the (S)-enantiomer of this compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-retroviral drugs. Therefore, accurate enantioselective analysis is crucial for drug development, quality control, and regulatory compliance to ensure the safety and efficacy of the final product.

Q2: What are the primary methods for the chiral separation of this compound?

The most common and effective methods for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), utilizing chiral stationary phases (CSPs).[1][2] Supercritical Fluid Chromatography (SFC) is also a viable, though less common, alternative.

Q3: Which type of chiral stationary phase (CSP) is most effective for this compound?

For both HPLC and GC, polysaccharide-based and cyclodextrin-based CSPs are generally the most successful for separating this compound and other chiral alcohols.[3][4]

  • For HPLC: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are widely used.[3] Macrocyclic glycopeptide-based CSPs can also be effective.

  • For GC: Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, are the most common choice for the enantioseparation of volatile compounds like this compound and its derivatives.[4][5]

Q4: Is derivatization necessary for the chiral separation of this compound?

Derivatization is not always necessary for HPLC separation, but it is highly recommended for GC analysis to improve volatility and peak shape.[6][7] For HPLC, direct separation of the enantiomers is often achievable. For GC, derivatizing the hydroxyl group to form an ester (e.g., acetate) or a silyl (B83357) ether can significantly enhance resolution and thermal stability.[6]

Q5: What are the typical detection methods for this compound enantiomers?

  • HPLC: Due to the lack of a strong chromophore, UV detection at low wavelengths (around 200-220 nm) is often used.[8] For higher sensitivity and specificity, a Refractive Index (RI) detector or a Mass Spectrometer (MS) can be employed.[8]

  • GC: A Flame Ionization Detector (FID) is commonly used for its robustness and general applicability to organic compounds. Mass Spectrometry (MS) can also be coupled with GC for enhanced identification and sensitivity.

Troubleshooting Guides

Poor or No Resolution of Enantiomers

Issue: The enantiomers of this compound are co-eluting or showing very poor separation.

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Action: Ensure you are using a chiral column. For this compound, polysaccharide-based (HPLC) or cyclodextrin-based (GC) CSPs are recommended. - Recommendation: If one type of chiral column is not providing separation, try a different one (e.g., switch from a cellulose-based to an amylose-based CSP in HPLC).
Suboptimal Mobile Phase (HPLC) - Action: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase HPLC, alter the ratio of the aqueous component to the organic solvent (e.g., acetonitrile, methanol). - Recommendation: Additives can significantly impact selectivity. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape. For basic compounds, an amine additive such as diethylamine (B46881) (DEA) may be beneficial.[3]
Incorrect Temperature - Action: Optimize the column temperature. Chiral separations can be highly sensitive to temperature changes. - Recommendation: Experiment with a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often lead to better resolution but longer run times.
Inappropriate Flow Rate - Action: Adjust the flow rate. - Recommendation: Slower flow rates generally provide better resolution by allowing more time for interaction with the CSP. Try decreasing the flow rate in small increments.
Need for Derivatization (GC) - Action: If analyzing underivatized this compound by GC, consider derivatization. - Recommendation: Derivatize the hydroxyl group with an acylating agent (e.g., acetic anhydride (B1165640) to form the acetate (B1210297) ester) or a silylating agent to improve volatility and interaction with the CSP.[6]
Poor Peak Shape (Tailing or Fronting)

Issue: The chromatographic peaks for the this compound enantiomers are broad, tailing, or fronting.

Potential Cause Troubleshooting Steps
Column Overload - Action: Reduce the amount of sample injected onto the column. - Recommendation: Decrease the injection volume or dilute the sample.
Active Sites in the System (GC) - Action: The hydroxyl group of this compound can interact with active sites in the GC inlet or column. - Recommendation: Use an inert liner and ensure the column is well-conditioned. Derivatization can also mitigate this issue.
Inappropriate Mobile Phase pH (HPLC) - Action: The pH of the mobile phase can affect the ionization state of the analyte. - Recommendation: For acidic or basic analytes, adjusting the mobile phase pH with a suitable buffer or additive can improve peak shape.
Extra-Column Volume - Action: Excessive tubing length or large-volume fittings can cause peak broadening. - Recommendation: Minimize the length and diameter of all connecting tubing between the injector, column, and detector.

Quantitative Data Summary

The following tables summarize typical starting conditions and expected performance for the chiral separation of this compound and related chiral alcohols. Please note that these are starting points, and optimization is often required.

Table 1: Chiral HPLC Separation Parameters

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C) Detection Expected Resolution (Rs)
Polysaccharide-based (e.g., Chiralpak® AD-H)n-Hexane / Isopropanol (90:10, v/v)1.025UV (210 nm)> 1.5
Macrocyclic Glycopeptide-based (e.g., Chirobiotic™ V2)Methanol (B129727) + 0.1% Formic Acid0.5 - 1.025UV (210 nm) or MS> 1.5

Table 2: Chiral GC Separation Parameters (after derivatization)

Derivative Chiral Stationary Phase Carrier Gas Temperature Program Detection Expected Separation Factor (α)
Acetate EsterDerivatized β-Cyclodextrin (e.g., CP Chirasil-DEX CB)Hydrogen or Helium80°C (isothermal) or rampedFID> 1.1

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound
  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in methanol or isopropanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.[8]

  • HPLC System and Initial Conditions:

    • HPLC System: A standard HPLC system with a UV or MS detector.

    • Columns for Screening:

      • Polysaccharide-based: Chiralpak® AD-H or Chiralcel® OD-H.

      • Macrocyclic glycopeptide-based: Chirobiotic™ V2 or T2.

    • Mobile Phase Screening:

      • Normal Phase: n-Hexane / Isopropanol (90:10, v/v).

      • Reversed Phase: Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 210 nm or MS.

  • Optimization:

    • Based on the initial screening results, select the column and mobile phase that provide the best initial separation.

    • Optimize the mobile phase composition by varying the solvent ratio in small increments (e.g., 5%).

    • Optimize the flow rate and column temperature to achieve baseline resolution (Rs > 1.5) with reasonable analysis time.

Protocol 2: Chiral GC Method Development for this compound (with Derivatization)
  • Derivatization (Acetylation):

    • In a vial, dissolve 1-5 mg of this compound in a suitable solvent (e.g., dichloromethane).

    • Add a 1.5 to 2-fold molar excess of acetic anhydride and a catalytic amount of a base like pyridine (B92270) or an acid catalyst like iodine.[6]

    • Heat the mixture at 50-60°C for 30-60 minutes.

    • After cooling, quench the reaction with water and extract the derivative with an organic solvent.

    • Dry the organic layer and dilute to an appropriate concentration for GC analysis.

  • GC System and Initial Conditions:

    • GC System: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A cyclodextrin-based chiral capillary column (e.g., CP Chirasil-DEX CB).

    • Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

    • Injector Temperature: 230-250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start with an isothermal period at a low temperature (e.g., 60-80°C) and then ramp up to a higher temperature if necessary to elute the peaks.

    • Injection: 1 µL split injection.

  • Optimization:

    • Adjust the oven temperature program (initial temperature, ramp rate, and final temperature) to optimize the separation of the enantiomeric derivatives.

    • Optimize the carrier gas flow rate or pressure to achieve the best resolution.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Resolution check_csp Is the correct type of Chiral Stationary Phase (CSP) in use? start->check_csp optimize_mp Optimize Mobile Phase Composition (HPLC) check_csp->optimize_mp Yes fail Consult Instrument Manual or Manufacturer check_csp->fail No optimize_temp Adjust Column Temperature optimize_mp->optimize_temp optimize_flow Decrease Flow Rate optimize_temp->optimize_flow derivatize Consider Derivatization (GC) optimize_flow->derivatize success Resolution Achieved derivatize->success

Caption: Troubleshooting workflow for poor peak resolution.

ExperimentalWorkflow cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Method Validation select_csp Select & Screen CSPs (Polysaccharide, Cyclodextrin) screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) select_csp->screen_mp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_mp->optimize_mp optimize_params Optimize Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validate Validate Method (Linearity, Accuracy, Precision) optimize_params->validate final_method Final Analytical Method validate->final_method start Start: Method Development start->select_csp

Caption: General workflow for chiral method development.

References

Optimization of reaction conditions for 3-Hydroxytetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxytetrahydrofuran.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Starting Material Conversion:

      • Cause: Insufficient reaction time, inadequate temperature, or poor catalyst activity can lead to incomplete conversion of the starting material.

      • Solution: Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature within the recommended range. Ensure your catalyst is fresh and active. For instance, in the cyclization of 1,2,4-butanetriol (B146131), using a strong acid ion-exchange resin like Amberlyst 15 at 100°C for 20 hours can achieve a yield of 96 mol%.[1]

    • Side Reactions:

      • Cause: The formation of byproducts can significantly reduce the yield of the desired product. For example, in the synthesis from 4-halo-3-hydroxybutyric acid esters, byproducts such as 3,4-epoxy-1-butanol and 2,5-dihydrofuran (B41785) can be formed.[2]

      • Solution: Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, changing the solvent, or using a more selective catalyst. Maintaining the pH of the reaction mixture can also be crucial. For example, during the cyclization of 4-chloro-1,3-(S)-butanediol, maintaining the pH at 4 by the gradual addition of a base can lead to a high yield.[2]

    • Product Loss During Workup and Purification:

      • Cause: this compound is water-soluble, which can lead to significant losses during aqueous workup. It is also susceptible to thermal decomposition during distillation at high temperatures.[2]

      • Solution: Use continuous extraction with a suitable organic solvent like ethyl acetate (B1210297) to minimize losses in the aqueous phase.[2] For purification, vacuum distillation is recommended to lower the boiling point and prevent thermal degradation.[2][3] Employing a wiped film evaporator can also reduce heat hysteresis and suppress thermal decomposition.[2]

Issue 2: Impurities in the Final Product

  • Question: My purified this compound contains significant impurities. How can I identify and eliminate them?

  • Answer: The nature of impurities depends on the synthetic route. Here are some common impurities and strategies for their removal:

    • Unreacted Starting Materials: If the reaction is incomplete, the final product will be contaminated with starting materials.

      • Solution: As mentioned previously, ensure complete reaction by monitoring its progress and adjusting conditions accordingly.

    • Byproducts:

      • Cause: Depending on the synthesis, byproducts like 2,5-dihydrofuran or oligomers may form.

      • Solution: Careful control of reaction temperature and catalyst choice can minimize byproduct formation. Fractional distillation under reduced pressure is often effective for separating this compound from byproducts with different boiling points.[3]

    • Residual Solvents and Reagents:

      • Cause: Solvents used in the reaction or extraction, as well as residual catalysts or acids, can contaminate the final product.

      • Solution: Ensure thorough drying of the organic extracts before distillation. If an acid catalyst is used, neutralization and washing steps are crucial. For instance, after cyclization with p-toluenesulfonic acid, the reaction mixture should be neutralized before distillation.

Issue 3: Difficulty in Chiral Purity

  • Question: I am synthesizing a specific enantiomer of this compound, but the enantiomeric excess (e.e.) is low. What could be the cause?

  • Answer: Achieving high enantiomeric purity requires careful control of the reaction conditions to prevent racemization.

    • Cause: Racemization can occur at various stages, particularly under harsh acidic or basic conditions or at elevated temperatures. For instance, protecting the hydroxyl group in dimethyl L-malate before reduction can help avoid racemization.[4]

    • Solution:

      • Employ milder reaction conditions where possible.

      • Use chiral catalysts or starting materials with high enantiomeric purity. The synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid can yield a product with high optical purity.[5]

      • Minimize the exposure of the chiral centers to harsh conditions during workup and purification.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to this compound?

The most common synthetic routes include:

  • Cyclization of 1,2,4-Butanetriol: This is a straightforward method involving the acid-catalyzed dehydration of 1,2,4-butanetriol.[1][3][5]

  • From L-Malic Acid: This route is often used for the synthesis of the enantiomerically pure (S)-3-hydroxytetrahydrofuran and involves esterification, reduction, and cyclization.[5][6][7]

  • From 4-Halo-3-hydroxybutyric Acid Esters: This method involves the reduction of the ester followed by cyclization of the resulting 4-halo-1,3-butanediol.[2]

2. What catalysts are typically used for the cyclization of 1,2,4-butanetriol?

Commonly used catalysts for the cyclization of 1,2,4-butanetriol are strong acids such as p-toluenesulfonic acid (PTSA) or acidic ion-exchange resins like Amberlyst 15.[1][3][5]

3. What are the optimal reaction temperatures for the synthesis?

Reaction temperatures vary depending on the synthetic route:

  • Cyclization of 1,2,4-butanetriol with PTSA: Typically performed at high temperatures, ranging from 180°C to 220°C.[3][5]

  • Cyclization with an ion-exchange resin: Can be carried out at a lower temperature of 100°C.[1]

  • Cyclization of 4-chloro-1,3-(S)-butanediol: Can be achieved by heating an aqueous solution at 70°C to 90°C.[2]

4. How can I purify the final product?

Vacuum distillation is the most common method for purifying this compound.[2][3] This is crucial to avoid thermal decomposition that can occur at its atmospheric boiling point of 179°C.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,2,4-Butanetriolp-Toluenesulfonic acidNone180-2202-2.581-88[3]
1,2,4-ButanetriolAmberlyst 15 (H+ form)Dioxane1002096[1]
L-Malic Acid (multi-step)p-Toluenesulfonic acid (cyclization step)None180-220Not specified>80 (overall)[6]
Ethyl 4-chloro-3-(S)-hydroxybutyrateNone (cyclization is spontaneous upon heating)Water70-902095 (cyclization step)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2,4-Butanetriol [3]

  • Apparatus Setup: Equip a 500-ml flask with a Vigreux column, condenser, and a receiver arranged for vacuum distillation.

  • Reaction Mixture: Charge the flask with 318 g (3 moles) of 1,2,4-trihydroxybutane and 3 g of p-toluenesulfonic acid monohydrate. Add a few boiling chips.

  • Reaction: Heat the flask with swirling to dissolve the acid.

  • Distillation: Heat the flask in a bath maintained at 180–220°C to collect the distillate at 85–87°C/22 mm Hg over 2–2.5 hours.

  • Purification: Refractionate the collected distillate. Collect the fraction of pure this compound boiling at 93–95°C/26 mm Hg.

Protocol 2: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid (Illustrative Steps) [6]

This is a multi-step synthesis. The following is a summary of the key steps:

  • Esterification: React L-malic acid with methanol (B129727) in the presence of thionyl chloride at 0°C, followed by stirring at room temperature for 24 hours.

  • Benzylation: React the resulting diester with benzyl (B1604629) bromide in the presence of silver oxide.

  • Reduction: Reduce the benzyl-protected compound with sodium borohydride (B1222165) in tetrahydrofuran (B95107) at 0°C for 20 hours.

  • Cyclization: Perform dehydration and ring-closing of the resulting triol using p-toluenesulfonic acid.

  • Deprotection: Remove the benzyl group via catalytic hydrogenation using palladium on carbon to obtain (S)-3-hydroxytetrahydrofuran.

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_route1 Route 1: From 1,2,4-Butanetriol cluster_route2 Route 2: From L-Malic Acid cluster_route3 Route 3: From 4-Halo-3-hydroxybutyrate cluster_end Purification start_node Select Starting Material butanetriol 1,2,4-Butanetriol start_node->butanetriol Route 1 malic_acid L-Malic Acid start_node->malic_acid Route 2 halo_ester 4-Halo-3-hydroxybutyrate Ester start_node->halo_ester Route 3 cyclization Acid-Catalyzed Cyclization butanetriol->cyclization p-TSA or Ion Exchange Resin purification Purification (Vacuum Distillation) cyclization->purification esterification Esterification malic_acid->esterification reduction Reduction esterification->reduction cyclization2 Cyclization reduction->cyclization2 cyclization2->purification reduction2 Reduction halo_ester->reduction2 cyclization3 Cyclization reduction2->cyclization3 cyclization3->purification final_product This compound purification->final_product

Caption: Synthetic Routes to this compound.

troubleshooting_workflow cluster_reaction Reaction Issues cluster_side_reactions Side Reactions cluster_workup Workup & Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction extend_time Increase Reaction Time/ Temperature incomplete_reaction->extend_time Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst Yes side_products Side Products Detected? incomplete_reaction->side_products No extend_time->side_products check_catalyst->side_products optimize_conditions Optimize Conditions (Temp, Solvent, pH) side_products->optimize_conditions Yes loss_workup Loss during Workup? side_products->loss_workup No optimize_conditions->loss_workup continuous_extraction Use Continuous Extraction loss_workup->continuous_extraction Yes thermal_decomposition Thermal Decomposition? loss_workup->thermal_decomposition No continuous_extraction->thermal_decomposition vacuum_distillation Use Vacuum Distillation/ Wiped Film Evaporator thermal_decomposition->vacuum_distillation Yes solution High Purity Product thermal_decomposition->solution No vacuum_distillation->solution

Caption: Troubleshooting Workflow for this compound Synthesis.

References

Preventing racemization during the synthesis of chiral 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral 3-Hydroxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a special focus on preventing racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization, the loss of stereochemical integrity at a chiral center, is a critical concern in the synthesis of enantiomerically pure this compound. The primary factors that can lead to racemization include:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization, especially in steps involving sensitive intermediates.[1][2]

  • Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the formation of achiral intermediates, such as enolates or carbocations, which can lead to a loss of stereoselectivity.[1][2] This is particularly relevant during workup and purification stages.

  • Unstable Intermediates: The formation of planar and achiral intermediates during the reaction can result in the loss of the desired stereochemistry.

  • Inappropriate Reagents: Certain reagents may promote side reactions or create an environment conducive to racemization.

  • Purification-Induced Racemization: Standard purification techniques like silica (B1680970) gel chromatography can sometimes cause racemization due to the acidic nature of the silica.[3]

Q2: Which synthetic routes are recommended for obtaining high enantiomeric purity of this compound?

A2: Several synthetic strategies can yield this compound with high enantiomeric excess (ee). The most common and effective routes include:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials. L-malic acid is a popular choice, which is converted to (S)-3-Hydroxytetrahydrofuran through a sequence of esterification, reduction, and cyclization.[4] This method is advantageous as it avoids racemization if the reaction conditions are carefully controlled.[4]

  • Asymmetric Synthesis: Catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofuran (B41785) using a chiral catalyst is another effective method for producing chiral this compound.[5]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of a this compound precursor, leaving the other enantiomer unreacted and thus enantiomerically enriched. Biocatalytic kinetic resolution using enzymes like lipases has been successfully employed.[1][6]

Q3: How does pH control during workup affect the stereochemical purity and yield of this compound?

A3: The pH during the workup, particularly in the cyclization step of 4-halo-1,3-butanediol to this compound, has a significant impact on the reaction yield and can influence the stereochemical integrity of the final product. Acidic conditions are generally required for the cyclization; however, strongly acidic or basic conditions during workup can promote side reactions and potentially racemization. It is crucial to carefully neutralize the reaction mixture to an optimal pH to maximize the yield and maintain enantiomeric purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of chiral this compound.

Problem 1: Significant loss of enantiomeric excess (ee) is observed in the final product.

  • Possible Cause: Harsh reaction conditions, particularly high temperatures during the cyclization step.

  • Solution:

    • Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[5] For the cyclization of 1,2,4-butanetriol (B146131), the temperature is a critical parameter to control.

    • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[3]

  • Possible Cause: Acid- or base-catalyzed racemization during workup.

  • Solution:

    • Neutralize Carefully: After acidic or basic reaction steps, carefully neutralize the reaction mixture to a pH of around 7. Use buffered solutions if necessary to avoid localized pH extremes.

  • Possible Cause: Racemization on the silica gel column during purification.

  • Solution:

    • Deactivate Silica Gel: Neutralize the silica gel with a base, such as triethylamine, before use.[7]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

    • Alternative Purification Methods: If possible, use non-chromatographic purification methods such as crystallization or distillation.

Problem 2: Low yield of the desired chiral this compound.

  • Possible Cause: Incomplete cyclization of the diol precursor.

  • Solution:

    • Optimize Catalyst and Temperature: Ensure the appropriate catalyst (e.g., p-toluenesulfonic acid) is used at the optimal concentration and that the reaction temperature is sufficient for cyclization but not so high as to cause degradation or racemization.[8]

    • pH Control: As shown in the data below, the pH of the cyclization reaction mixture can significantly impact the yield.

  • Possible Cause: Side reactions, such as the formation of byproducts.

  • Solution:

    • Protecting Groups: The use of protecting groups on the hydroxyl function of the precursor can prevent side reactions and has been shown to significantly reduce racemization.[9]

Data Presentation

Table 1: Influence of pH on the Cyclization of 4-chloro-1,3-(S)-butanediol to (S)-3-Hydroxytetrahydrofuran

pHYield of (S)-3-Hydroxytetrahydrofuran (%)Residual 4-chloro-1,3-(S)-butanediol (%)
<0855
1874
3941
4951
6931

Data adapted from a study on the process for the preparation of this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is a general representation of the synthesis starting from L-malic acid.

  • Esterification: L-malic acid (1 eq.) is dissolved in methanol (B129727) and cooled to 0°C. Thionyl chloride (2.2 eq.) is added dropwise, maintaining the temperature below 0°C. The reaction is stirred at room temperature for 24 hours. The methanol is then evaporated.[10]

  • Reduction: The resulting crude dimethyl L-malate is dissolved in an appropriate solvent like THF. Sodium borohydride (B1222165) (NaBH₄) is added portion-wise at a low temperature (e.g., 0°C). The reaction is stirred for several hours until completion.[10]

  • Cyclization: The intermediate 1,2,4-butanetriol is cyclized in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at high temperature (180-220°C) under vacuum distillation to yield (S)-3-hydroxytetrahydrofuran.[8][11]

Protocol 2: Asymmetric Hydroboration of 2,5-Dihydrofuran

This protocol outlines a general procedure for the asymmetric hydroboration approach.

  • Preparation of the Chiral Borane (B79455) Reagent: A chiral borane reagent is prepared in situ, for example, by reacting a chiral ligand with a borane source.

  • Hydroboration: 2,5-Dihydrofuran is added to the chiral borane solution at a low temperature (e.g., -78°C to 0°C) under an inert atmosphere. The reaction mixture is stirred for a specified time to allow for the hydroboration to occur.

  • Oxidation: The resulting organoborane is oxidized by the addition of a solution of sodium hydroxide (B78521) and hydrogen peroxide at 0°C. This step converts the carbon-boron bond to a carbon-oxygen bond, yielding the hydroxyl group.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography to yield the enantiomerically enriched this compound.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization L_malic_acid L-Malic Acid esterification Esterification (MeOH, SOCl₂) L_malic_acid->esterification dimethyl_malate Dimethyl L-malate esterification->dimethyl_malate reduction Reduction (NaBH₄, THF) dimethyl_malate->reduction butanetriol (S)-1,2,4-Butanetriol reduction->butanetriol cyclization Cyclization (p-TSA, 180-220°C) butanetriol->cyclization final_product (S)-3-Hydroxytetrahydrofuran cyclization->final_product

Caption: Workflow for the synthesis of (S)-3-Hydroxytetrahydrofuran from L-malic acid.

troubleshooting_racemization cluster_causes Potential Causes cluster_solutions Solutions start Racemization Observed harsh_conditions Harsh Reaction Conditions (High Temp, Long Time) start->harsh_conditions ph_issues Incorrect pH (Workup/Purification) start->ph_issues purification Acidic Stationary Phase (Silica Gel) start->purification optimize_conditions Optimize Conditions (Lower Temp, Shorter Time) harsh_conditions->optimize_conditions control_ph Careful pH Control (Neutralization) ph_issues->control_ph modify_purification Modify Purification (Neutralize Silica, Alt. Phase) purification->modify_purification end High Enantiomeric Purity optimize_conditions->end Improved ee control_ph->end Improved ee modify_purification->end Improved ee

Caption: Troubleshooting workflow for addressing racemization issues.

References

Stability issues of 3-Hydroxytetrahydrofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Hydroxytetrahydrofuran (3-HTHF) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: this compound is susceptible to degradation in acidic environments, particularly at elevated temperatures. The primary stability concerns include acid-catalyzed dehydration and ring-opening reactions, which can lead to the formation of impurities and a decrease in the purity of the substance. One known byproduct under strongly acidic conditions is 2,5-dihydrofuran (B41785).[1] Additionally, thermal decomposition can release acidic components, which may further accelerate degradation.[1]

Q2: What are the potential degradation pathways for this compound in an acidic medium?

A2: Based on the chemical structure of this compound, two main degradation pathways can be anticipated under acidic conditions:

  • Acid-Catalyzed Dehydration: The hydroxyl group at the 3-position can be protonated, followed by the elimination of a water molecule to form a double bond, potentially leading to the formation of dihydrofurans.

  • Acid-Catalyzed Ether Cleavage (Ring-Opening): The ether oxygen in the tetrahydrofuran (B95107) ring can be protonated, making the ring susceptible to nucleophilic attack. This can result in the opening of the ring to form various linear diol or haloalcohol derivatives, depending on the nucleophiles present in the reaction mixture.

Q3: What factors can influence the rate of degradation of this compound in acidic solutions?

A3: The rate of degradation is primarily influenced by:

  • pH: Lower pH (stronger acidity) generally leads to a faster degradation rate.

  • Temperature: Higher temperatures significantly accelerate the degradation process.

  • Presence of Nucleophiles: The type and concentration of nucleophiles in the medium can influence the products of ring-opening reactions.

  • Solvent: The polarity and type of solvent can affect reaction rates.

Q4: How can I minimize the degradation of this compound during experiments involving acidic conditions?

A4: To minimize degradation, consider the following:

  • Use the mildest acidic conditions necessary for your reaction.

  • Maintain the lowest possible temperature at which the reaction can proceed efficiently.

  • Limit the exposure time to acidic conditions.

  • Neutralize the acidic solution as soon as the desired transformation is complete. This is particularly crucial before any purification steps that involve heating, such as distillation.

  • Use a suitable buffer system to maintain a specific, less aggressive pH if possible.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low yield of desired product after a reaction in acidic media. Degradation of this compound.1. Analyze for Degradation Products: Use techniques like HPLC or GC-MS to check for the presence of common degradation products such as 2,5-dihydrofuran or ring-opened species. 2. Optimize Reaction Conditions: - Lower the reaction temperature. - Decrease the concentration of the acid. - Reduce the reaction time. 3. Neutralize Promptly: Ensure immediate neutralization of the reaction mixture before workup and purification.
Appearance of unexpected peaks in chromatograms (HPLC, GC). Formation of degradation products.1. Characterize Unknown Peaks: Use LC-MS or GC-MS to identify the mass of the unknown impurities. Compare with potential degradation products. 2. Perform a Forced Degradation Study: Subject a pure sample of this compound to acidic conditions to intentionally generate degradation products and use them as standards for identification.
Discoloration of the reaction mixture (e.g., darkening). Formation of polymeric or complex degradation byproducts.1. Review Reaction Severity: Assess if the acidic conditions or temperature are too harsh. 2. Purification Strategy: Consider alternative purification methods that do not involve high temperatures, such as column chromatography at room temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

Objective: To generate and identify degradation products of this compound under acidic stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions for neutralization

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Vials with caps

  • Heating block or water bath

  • pH meter

  • HPLC system with UV or MS detector

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a clean vial, mix a known volume of the 3-HTHF stock solution with an equal volume of 0.1 M HCl.

    • In a separate vial, repeat the process with 1 M HCl.

    • Prepare a control sample with the stock solution and water.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at different time points.

  • Neutralization: Before analysis, neutralize the acidic samples by adding an appropriate amount of NaOH solution to bring the pH to approximately 7.

  • Analysis:

    • HPLC Analysis: Analyze the control and stressed samples using a suitable stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water gradient is a common starting point. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

    • LC-MS/GC-MS Analysis: For the identification of degradation products, analyze the stressed samples using LC-MS or GC-MS to obtain mass spectra of the new peaks.

Data Interpretation:

  • Calculate the percentage degradation of this compound at each time point.

  • Identify the major degradation products by interpreting the mass spectra.

  • The goal is to achieve a degradation of 5-20% to ensure that the degradation is significant but not so excessive that secondary degradation products dominate.

Data Presentation

Table 1: Illustrative Stability Data of this compound under Acidic Conditions

Condition Time (hours) % 3-HTHF Remaining Major Degradation Product(s) (Relative Area %)
0.1 M HCl at 60 °C0100-
24922,5-Dihydrofuran (5%), Unknown A (3%)
48852,5-Dihydrofuran (9%), Unknown A (6%)
1 M HCl at 60 °C0100-
8782,5-Dihydrofuran (15%), Unknown A (7%)
24552,5-Dihydrofuran (28%), Unknown A (12%), Polymeric material

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Troubleshooting Logic for 3-HTHF Stability Issues

Troubleshooting_3HTHF_Stability start Stability Issue Encountered (e.g., low yield, impurity peaks) check_conditions Review Experimental Conditions (pH, Temperature, Time) start->check_conditions analyze_products Analyze for Degradation Products (HPLC, GC-MS, LC-MS) check_conditions->analyze_products degradation_confirmed Degradation Confirmed? analyze_products->degradation_confirmed optimize Optimize Conditions: - Milder Acid - Lower Temperature - Shorter Time degradation_confirmed->optimize Yes no_degradation Issue Not Due to Degradation. Investigate Other Factors. degradation_confirmed->no_degradation No neutralize Implement Prompt Neutralization Post-Reaction optimize->neutralize re_evaluate Re-evaluate Experiment neutralize->re_evaluate Degradation_Pathways cluster_main This compound cluster_dehydration Dehydration Pathway cluster_ring_opening Ring-Opening Pathway HTHF This compound DHF 2,5-Dihydrofuran / 2,3-Dihydrofuran HTHF->DHF H+, -H2O RingOpened Linear Diols / Haloalcohols HTHF->RingOpened H+, Nu-

References

Troubleshooting low conversion rates in 3-Hydroxytetrahydrofuran reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 3-Hydroxytetrahydrofuran (3-OH-THF).

Frequently Asked Questions (FAQs)

Q1: My 3-OH-THF synthesis has a very low yield. What are the most common initial checks I should perform?

A1: Start by verifying the three most critical parameters: reaction temperature, purity of starting materials, and catalyst activity. For cyclization reactions, temperature is paramount; for instance, the cyclization of 4-halo-1,3-butanediol is often inefficient below 75°C.[1][2] Ensure your starting materials, such as 1,2,4-butanetriol (B146131) or 4-halo-1,3-butanediol, are pure and dry, as impurities can lead to side reactions. Finally, confirm that your catalyst (e.g., p-toluenesulfonic acid or an ion-exchange resin) has not expired or degraded.

Q2: Could the reaction solvent be the cause of low conversion?

A2: Absolutely. The choice of solvent is critical. For cyclization of 4-halo-1,3-butanediol, the reaction can be performed "neat" (without a solvent) or in an organic solvent with a boiling point of 90°C or higher to achieve the necessary reaction temperatures.[1] However, to simplify purification by distillation, it is advisable to use solvents with boiling points outside the 150°C to 210°C range, as the boiling point of 3-OH-THF is approximately 179-181°C.[1][3]

Q3: I'm synthesizing chiral 3-OH-THF. Could I be losing stereochemical purity, affecting my isolated yield of the desired enantiomer?

A3: Yes, loss of stereochemical purity is a potential issue, especially under harsh acidic or high-temperature conditions. However, certain methods are designed to preserve chirality. For example, the cyclization of 4-halo-1,3-butanediol can produce chiral 3-OH-THF with high optical purity (≥99.0% ee) by maintaining control over the reaction conditions.[1][2] If you suspect racemization, analyze the optical purity of your product using appropriate chiral chromatography or polarimetry.

Q4: Are there alternative synthesis routes if I cannot optimize my current reaction?

A4: Several synthesis routes to 3-OH-THF exist. Common methods include the acid-catalyzed dehydration of 1,2,4-butanetriol and the cyclization of 4-halo-1,3-butanediol.[4][5] Other reported methods involve the hydroboration of 2,3- or 2,5-dihydrofuran (B41785) or starting from L-malic acid.[6][7] Enzymatic synthesis using alcohol dehydrogenases to reduce dihydro-3(2H)-furanone is also an emerging alternative that offers high stereoselectivity.[8]

Troubleshooting Guide

Issue 1: Low Conversion in Acid-Catalyzed Dehydration of 1,2,4-Butanetriol

This reaction involves the intramolecular cyclization of 1,2,4-butanetriol to form 3-OH-THF, typically using an acid catalyst like p-toluenesulfonic acid (PTSA).

Troubleshooting Workflow for 1,2,4-Butanetriol Cyclization

Troubleshooting Workflow for 1,2,4-Butanetriol Cyclization cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Outcome start Low Conversion Rate (<80%) check_temp Verify Reaction Temperature (180-220°C?) start->check_temp check_catalyst Check Catalyst (PTSA or Resin Active?) check_temp->check_catalyst Temp OK action_temp Increase Bath Temperature to 180-220°C check_temp->action_temp Temp Low check_water Check Water Removal (Efficient Distillation?) check_catalyst->check_water Catalyst OK action_catalyst Use Fresh PTSA or New Ion-Exchange Resin check_catalyst->action_catalyst Catalyst Inactive action_distill Improve Vacuum or Use Vigreux Column check_water->action_distill Inefficient end_node Conversion Rate Improved check_water->end_node Water Removal OK action_temp->end_node action_catalyst->end_node action_distill->end_node

Caption: A logical workflow for troubleshooting low conversion in 1,2,4-butanetriol cyclization.

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Temperature The reaction requires high temperatures (180-220°C) to proceed efficiently.[4][6] Ensure your heating bath is calibrated and reaches the target temperature range.
Inefficient Water Removal This is a dehydration reaction, so the water produced must be removed to drive the equilibrium toward the product. Use an efficient distillation setup, such as a Vigreux column, under vacuum to continuously remove water.[4]
Degraded Catalyst The acid catalyst (e.g., PTSA or a strong acid ion-exchange resin) can lose activity. Use a fresh batch of catalyst. An ion-exchange resin like Amberlyst 15 can be a reusable alternative that simplifies workup.[5]
Reaction Time While the reaction is often rapid at optimal temperature, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress (e.g., by GC) until the starting material is consumed. A 2-2.5 hour period for distillation of the product has been reported as sufficient.[4]

Data Summary: Catalyst and Yield Comparison

CatalystStarting MaterialSolventTemperatureTimeYield
p-Toluenesulfonic acid1,2,4-TrihydroxybutaneNone (Neat)180-220°C2-2.5 h81-88%
Amberlyst 15 (H+ form)1,2,4-ButanetriolDioxane100°C20 h96 mol%
Issue 2: Low Conversion in Cyclization of 4-Halo-1,3-Butanediol

This reaction involves the intramolecular displacement of a halide by a hydroxyl group, typically promoted by heat and sometimes a base.

Key Parameters for 4-Halo-1,3-Butanediol Cyclization

Key Parameters for 4-Halo-1,3-Butanediol Cyclization cluster_params reactant 4-Halo-1,3-Butanediol product This compound reactant->product Intramolecular Cyclization temp Temperature (>90°C, ideally 100-130°C) temp->product ph pH Control (Weakly acidic to neutral) ph->product solvent Solvent (Neat or High-Boiling Point) solvent->product

Caption: Critical parameters influencing the cyclization of 4-halo-1,3-butanediol to 3-OH-THF.

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Temperature The reaction is highly temperature-dependent. It proceeds very slowly below 75°C, begins to initiate between 75-90°C, and is most effective above 90°C. The optimal range is often 100-130°C.[1]
Incorrect pH The cyclization can be sensitive to pH. One process maintains the reaction mixture at pH 4 by the gradual addition of a 30% aqueous sodium hydroxide (B78521) solution.[9] Carrying out the reaction under weakly acidic conditions can suppress side reactions and lead to higher yields.[9]
Presence of Impurities Impurities from the preceding reduction step (e.g., boron or aluminum compounds from NaBH₄ or AlH₃ reductions) can lower the distillation yield of the final product.[9] Treating the solution with an alcohol prior to distillation can help remove these impurities.[9]
Solvent Choice If not running the reaction neat, the solvent must have a sufficiently high boiling point (e.g., >100°C) to allow the reaction to proceed efficiently.[1]

Data Summary: Effect of Temperature on Cyclization

Temperature RangeReaction Progress
< 75°CReaction hardly proceeds
75°C - 90°CInitial initiation of reaction
> 90°CReaction is activated
100°C - 130°CMost preferable temperature range

Data sourced from patent KR100877849B1.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-OH-THF from 1,2,4-Trihydroxybutane

This protocol is adapted from the procedure described in Organic Syntheses.[4]

Materials:

  • 1,2,4-Trihydroxybutane (318 g, 3 moles)

  • p-Toluenesulfonic acid monohydrate (3 g)

  • Carborundum boiling chips

Equipment:

  • 500-mL round-bottom flask

  • 30.5-cm Vigreux column

  • Condenser and receiver for vacuum distillation

  • Heating bath

Procedure:

  • Charge the 500-mL flask with 1,2,4-trihydroxybutane, p-toluenesulfonic acid monohydrate, and a few boiling chips.

  • Assemble the apparatus for vacuum distillation with the Vigreux column.

  • Heat the flask with swirling to dissolve the acid.

  • Heat the flask in a bath maintained at 180–220°C.

  • Collect the distillate that comes over at 85–87°C at 22 mmHg pressure over a period of 2–2.5 hours. This initial distillate contains the product and water.

  • Refractionate the collected liquid. Collect and discard the initial fraction of water (b.p. 42–44°C at 24 mmHg).

  • Collect the pure this compound fraction at 93–95°C at 26 mmHg. The expected yield is 215–231 g (81–88%).[4]

Protocol 2: Synthesis of (S)-3-OH-THF from Ethyl 4-chloro-3-(S)-hydroxybutyrate

This protocol is based on the multi-step process described in patent US6359155B1.[9]

Step A: Reduction to 4-chloro-1,3-(S)-butanediol

  • Suspend sodium borohydride (B1222165) (22.0 g) in ethyl acetate (B1210297) (528 mL).

  • Add ethyl 4-chloro-3-hydroxybutyrate (96.8 g) over 1 hour while maintaining the temperature at 50-60°C.

  • Continue stirring for approximately 2 hours.

  • Cool the reaction mixture to below 10°C.

  • Add concentrated hydrochloric acid (60.5 g) and water (100 mL), followed by vigorous stirring.

  • Adjust the pH to 7.0 ± 0.2 using a 30% aqueous solution of sodium hydroxide.

  • Separate the aqueous phase, which contains the 4-chloro-1,3-butanediol.

Step B: Cyclization to (S)-3-hydroxytetrahydrofuran

  • Heat the aqueous solution from Step A to 85°C. The pH will naturally fall to around 4.

  • Maintain the reaction at 70-90°C for 20 hours, keeping the pH at 4 by gradually adding a 30% aqueous solution of sodium hydroxide.

  • Cool the reaction mixture to below 10°C and adjust the pH to 7.0 ± 0.2. The resulting aqueous solution contains (S)-3-hydroxytetrahydrofuran (expected yield ~95%).[9]

  • The product can then be extracted using a suitable organic solvent (e.g., ethyl acetate) and purified by distillation.[9]

References

Technical Support Center: Scaling Up the Synthesis of (S)-3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (S)-3-Hydroxytetrahydrofuran.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (S)-3-Hydroxytetrahydrofuran, particularly when scaling up the process.

Issue 1: Low Yield in the Reduction of L-Malic Acid Di-ester to (S)-1,2,4-Butanetriol

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Optimize Temperature: While the reaction is typically run at reflux, ensure consistent and uniform heating of the reaction mixture, especially in large reactors, to avoid thermal gradients.[1] - Reagent Purity: Use high-purity L-malic acid di-ester and reducing agents. Impurities can interfere with the reaction.
Sub-optimal Reducing Agent - Alternative Reducing Systems: The use of lithium aluminum hydride (LiAlH₄) is often not suitable for large-scale production due to its hazardous nature and cost.[2][3] Consider using a safer and more cost-effective system like Sodium Borohydride (B1222165) (NaBH₄) in combination with a Lewis acid such as Lithium Chloride (LiCl) in a lower alcohol solvent.[3] - Stoichiometry: Carefully control the stoichiometry of the reducing agent. An excess may be required to drive the reaction to completion, but a large excess can lead to difficult work-ups.
Difficult Product Isolation - Work-up Procedure: The intermediate, (S)-1,2,4-butanetriol, is highly water-soluble, making extraction from aqueous solutions challenging.[4] After quenching the reaction, acidification can precipitate inorganic salts, which should be filtered off.[3] Subsequent concentration under reduced pressure is necessary. The use of a Soxhlet extractor is not ideal for large-scale production.[3]

Issue 2: Inefficient Cyclization of (S)-1,2,4-Butanetriol

Potential Cause Recommended Solution
Catalyst Inactivity - Catalyst Choice: p-Toluenesulfonic acid (PTSA) is a commonly used catalyst for the cyclodehydration.[3] Ensure the catalyst is fresh and dry. - Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a sluggish reaction, while too much can lead to side product formation.
High Reaction Temperature Leading to Byproducts - Temperature Control: The cyclization is typically carried out at high temperatures (180-220 °C).[3] Precise temperature control is crucial to minimize the formation of byproducts.[5] - Vacuum Distillation: Perform the reaction under vacuum. This allows the product to be distilled off as it is formed, which can help to drive the equilibrium and minimize thermal degradation of the product.
Reaction Darkening - Inert Atmosphere: Significant darkening of the reaction mixture can occur, though it may not always affect the yield.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Issue 3: Poor Purity of Final Product After Distillation

Potential Cause Recommended Solution
Thermal Decomposition - Distillation Conditions: Prolonged heating during large-scale distillation can cause thermal decomposition of impurities, leading to the release of acidic components that further degrade the product.[6] - Use of a Wiped Film Evaporator: This type of evaporator minimizes the residence time of the product at high temperatures, reducing thermal stress.[6] - Distillation in the Presence of a Base: Adding a non-volatile base during distillation can neutralize any acidic byproducts and improve the thermal stability of the (S)-3-Hydroxytetrahydrofuran.[6]
Contamination with Boron or Aluminum Compounds - Pre-treatment Before Distillation: If boron or aluminum-based reducing agents were used, trace amounts of their compounds might contaminate the product and lower the distillation yield.[6] A pre-treatment step, such as washing the crude product with an appropriate aqueous solution, may be necessary.
Inadequate Separation of Water - Fractional Distillation: Water is a common impurity from the cyclization step. Use an efficient fractional distillation column to separate the water from the product. The first fraction collected will be rich in water.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main scalable synthetic routes to (S)-3-Hydroxytetrahydrofuran?

A1: The two primary scalable synthetic routes start from either L-malic acid or (S)-1,2,4-butanetriol.[3] The route from L-malic acid involves a three-step process of esterification, reduction, and cyclization.[3][7] The route from (S)-1,2,4-butanetriol is a one-step cyclodehydration reaction.[8]

Q2: What are the safety concerns associated with the large-scale synthesis of (S)-3-Hydroxytetrahydrofuran?

A2: A significant safety concern is the use of highly reactive and flammable reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] For industrial-scale production, it is highly recommended to use safer alternatives such as sodium borohydride-based systems.[3] The high-temperature cyclization step also requires careful monitoring to prevent runaway reactions.

Q3: How can I avoid racemization during the synthesis?

A3: Racemization can be a concern, especially when manipulating chiral centers. One strategy to prevent racemization is to protect the secondary hydroxyl group in the L-malic acid derivative before the reduction step.[7] This ensures that the stereocenter is not affected during the subsequent reaction steps.

Q4: What is the optical purity I can expect from these scalable methods?

A4: With careful control of the reaction conditions and starting from enantiomerically pure L-malic acid, it is possible to obtain (S)-3-Hydroxytetrahydrofuran with high optical purity. For instance, a synthesis from L-malic acid has been reported to yield the product with a 95.8% optical purity.[8]

Q5: Are there any environmentally friendly or "green" synthesis routes being developed?

A5: Research is ongoing to develop more environmentally friendly methods. This includes the use of biocatalysis, where enzymes are used to perform specific transformations with high stereoselectivity under mild conditions. Additionally, efforts are being made to replace hazardous reagents and solvents with greener alternatives.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is a three-step synthesis suitable for scaling up.

Step 1: Esterification of L-Malic Acid to L-Dimethyl Malate (B86768)

  • To a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add methanol (B129727).

  • Cool the methanol to -15 to 0 °C.

  • Slowly add thionyl chloride to the cooled methanol while maintaining the temperature.

  • Add solid L-malic acid portion-wise to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir until the solid dissolves completely.

  • Heat the mixture to reflux for 1-2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it to pH 7-8 with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-dimethyl malate.[2]

Step 2: Reduction of L-Dimethyl Malate to (S)-1,2,4-Butanetriol

  • In a reactor, dissolve L-dimethyl malate in a lower alcohol solvent (e.g., methanol).

  • Add lithium chloride (LiCl) and a borohydride reducing agent (e.g., sodium borohydride or potassium borohydride).[2]

  • Heat the mixture to reflux. The borohydride may be added in portions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the bulk of the solids.

  • Acidify the filtrate to pH 3 with an inorganic acid (e.g., sulfuric acid) to precipitate the remaining inorganic salts.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude (S)-1,2,4-butanetriol.[2]

Step 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to 180-220 °C.[2]

  • The product, (S)-3-Hydroxytetrahydrofuran, will distill out of the reaction mixture. It is advisable to perform this step under vacuum.

  • Collect the distillate, which will be a mixture of the product and water.

  • Purify the collected distillate by fractional distillation to obtain pure (S)-3-Hydroxytetrahydrofuran.[5]

Quantitative Data Summary

Starting Material Key Reagents Yield Optical Purity Reference
L-Malic AcidLiCl, Potassium Borohydride, PTSA--[2]
L-Malic AcidEsterification, Reduction, Cyclodehydration-95.8%[8]
(S)-1,2,4-Butanetriolp-Toluenesulfonic acid (PTSA)-High[8]

Visualizations

Synthesis_Workflow_from_L_Malic_Acid cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization L-Malic_Acid L-Malic Acid L-Dimethyl_Malate L-Dimethyl Malate L-Malic_Acid->L-Dimethyl_Malate Methanol, Thionyl Chloride S-1,2,4-Butanetriol (S)-1,2,4-Butanetriol L-Dimethyl_Malate->S-1,2,4-Butanetriol NaBH4 / LiCl S-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran S-1,2,4-Butanetriol->S-3-Hydroxytetrahydrofuran p-Toluenesulfonic Acid (PTSA), Heat

Caption: Synthetic workflow for (S)-3-Hydroxytetrahydrofuran starting from L-Malic Acid.

Troubleshooting_Logic cluster_reduction_solutions Reduction Troubleshooting cluster_cyclization_solutions Cyclization Troubleshooting cluster_purification_solutions Purification Troubleshooting Start Low Yield or Purity Issue Identify_Step Identify Problematic Step Start->Identify_Step Reduction Reduction Step Identify_Step->Reduction e.g., Incomplete reaction Cyclization Cyclization Step Identify_Step->Cyclization e.g., Byproduct formation Purification Purification Step Identify_Step->Purification e.g., Thermal degradation Check_Reagents Check Reagent Purity & Stoichiometry Reduction->Check_Reagents Optimize_Conditions Optimize Temperature & Time Reduction->Optimize_Conditions Alternative_Reagent Consider Alternative Reducing Agent Reduction->Alternative_Reagent Catalyst_Check Verify Catalyst Activity Cyclization->Catalyst_Check Temp_Control Precise Temperature Control Cyclization->Temp_Control Vacuum_Distillation Use Vacuum Distillation Cyclization->Vacuum_Distillation Distillation_Method Use Wiped Film Evaporator Purification->Distillation_Method Add_Base Add Base During Distillation Purification->Add_Base Pre-treatment Pre-treat to Remove Metal Impurities Purification->Pre-treatment

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: 3-Hydroxytetrahydrofuran Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Hydroxytetrahydrofuran (3-HTHF). The following information is designed to help identify, analyze, and mitigate the formation of common by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for (S)-3-Hydroxytetrahydrofuran?

A1: The most prevalent synthesis routes for (S)-3-Hydroxytetrahydrofuran, a crucial pharmaceutical intermediate, start from readily available chiral precursors.[1] Key starting materials include L-malic acid, which is converted to (S)-1,2,4-butanetriol before cyclization, and ethyl (S)-4-chloro-3-hydroxybutyrate, which undergoes reduction and subsequent cyclization.[1][2] Another route utilizes 1-butene-4-ol through asymmetric epoxidation.

Q2: What are the primary by-products I should be aware of during 3-HTHF synthesis?

A2: By-product formation is highly dependent on the chosen synthetic pathway and reaction conditions.

  • From L-Malic Acid (via 1,2,4-Butanetriol): High temperatures during the acid-catalyzed cyclization of 1,2,4-butanetriol (B146131) can lead to the formation of isomers (racemization), as well as dehydration and oxidation by-products. A common dehydration by-product is 2,5-dihydrofuran (B41785).

  • From Ethyl (S)-4-chloro-3-hydroxybutyrate: The reduction step can yield 3,4-epoxy-1-butanol as a by-product. Subsequent acid-catalyzed cyclization can also produce 2,5-dihydrofuran, especially under strongly acidic conditions.

  • From 1,4-Butanediol (B3395766): A significant by-product is 2-(4-hydroxybutoxy)-tetrahydrofuran, which is particularly challenging to remove via distillation.

Q3: Which analytical techniques are recommended for monitoring by-products in my 3-HTHF reaction?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for analyzing the purity of 3-HTHF and quantifying by-products.[3] GC with a Flame Ionization Detector (GC-FID) is excellent for quantifying volatile impurities. For structural elucidation of unknown by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4] HPLC with UV or other suitable detectors is effective for less volatile by-products and for monitoring the consumption of non-volatile starting materials.[5]

Troubleshooting Guides

Issue 1: High Levels of 2,5-Dihydrofuran Detected

Potential Cause: Excessively acidic conditions and/or high temperatures during the cyclization step of either the 1,2,4-butanetriol or 4-chloro-1,3-butanediol route. Strong acids like sulfuric acid are known to promote the formation of this dehydration by-product.

Troubleshooting Steps:

  • Catalyst Selection: Switch to a milder acid catalyst, such as p-toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin (e.g., Amberlyst 15).[6]

  • Temperature Control: Carefully control the reaction temperature. For the cyclization of 1,2,4-butanetriol, temperatures are typically high (180-220 °C), but it's crucial to find the optimal balance that favors 3-HTHF formation without excessive dehydration.[7]

  • pH Adjustment: For the cyclization of 4-chloro-1,3-butanediol, starting the reaction under neutral conditions and allowing the acidity to build gradually from the reaction itself can suppress the formation of 2,5-dihydrofuran.

  • Reaction Monitoring: Use in-process GC analysis to monitor the formation of 2,5-dihydrofuran and stop the reaction once the optimal yield of 3-HTHF is achieved.

Issue 2: Presence of Isomeric Impurities (Racemization)

Potential Cause: Exposure to high temperatures and acidic conditions during the cyclization of optically active 1,2,4-butanetriol can lead to racemization, resulting in the formation of the undesired (R)-3-hydroxytetrahydrofuran.

Troubleshooting Steps:

  • Temperature Optimization: While high temperatures are necessary for the cyclization of 1,2,4-butanetriol, prolonged exposure should be avoided. Determine the minimum effective temperature and reaction time to achieve a good yield without significant racemization.

  • Alternative Synthesis Route: If racemization is a persistent issue, consider the synthesis route from ethyl (S)-4-chloro-3-hydroxybutyrate, which generally proceeds under milder conditions for the cyclization step.

  • Chiral Analysis: Employ a chiral GC or HPLC column to accurately quantify the enantiomeric excess (e.e.) of your product and assess the impact of process changes.

Issue 3: Detection of High-Boiling Point Impurities

Potential Cause: High-boiling point impurities can arise from several sources, including the formation of dimers or oligomers, or specific by-products like 2-(4-hydroxybutoxy)-tetrahydrofuran in the synthesis from 1,4-butanediol. Incomplete reactions when using protecting groups can also leave behind high-boiling intermediates.

Troubleshooting Steps:

  • Purification Method: For high-boiling impurities, fractional vacuum distillation is the primary purification method. Careful optimization of the distillation parameters (pressure, temperature, column efficiency) is crucial.

  • Reaction Conditions: Review the reaction conditions to minimize the formation of these by-products. For instance, in the 1,4-butanediol route, optimizing the catalyst and reaction time can reduce the formation of 2-(4-hydroxybutoxy)-tetrahydrofuran.

  • By-product Identification: Use GC-MS to identify the structure of the high-boiling impurities. Understanding their chemical nature can provide insights into their formation mechanism and how to prevent it. For example, if a protected intermediate is detected, it indicates an incomplete deprotection step.

By-product Data Summary

Synthesis RouteCommon By-productsTypical Concentration RangeAnalytical Method
L-Malic Acid (via 1,2,4-Butanetriol) 2,5-DihydrofuranVariable, can be significant with strong acidsGC, GC-MS
(R)-3-Hydroxytetrahydrofuran (isomer)Dependent on temperature and timeChiral GC/HPLC
Unreacted 1,2,4-ButanetriolDependent on reaction completionGC, HPLC
Ethyl (S)-4-chloro-3-hydroxybutyrate 3,4-Epoxy-1-butanolCan be up to 16-21% in the reduction stepGC, GC-MS
2,5-DihydrofuranUp to 15% with strong acidsGC, GC-MS
Unreacted 4-chloro-1,3-butanediolDependent on cyclization efficiencyGC, HPLC
1,4-Butanediol 2-(4-hydroxybutoxy)-tetrahydrofuranMajor contaminant, difficult to separateGC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-HTHF and Volatile By-products

This protocol provides a general method for the analysis of 3-HTHF and volatile impurities like 2,5-dihydrofuran.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 2 scans/second.

  • Sample Preparation: Dilute the reaction mixture or purified product in a suitable solvent (e.g., methanol (B129727), dichloromethane) to an appropriate concentration (e.g., 1000 ppm).

Protocol 2: HPLC Analysis for Purity and Non-Volatile By-products

This protocol is a starting point for developing an HPLC method for purity assessment of 3-HTHF.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best separation (e.g., Water:Methanol 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • UV detector at a low wavelength (e.g., 210 nm) as 3-HTHF lacks a strong chromophore.

    • An RI detector can also be used.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Visual Troubleshooting and Workflow Diagrams

Byproduct_Formation_Troubleshooting cluster_synthesis 3-HTHF Synthesis Monitoring cluster_analysis By-product Analysis cluster_troubleshooting Troubleshooting In-Process_Sample In-Process Sample GC_Analysis GC / GC-MS Analysis In-Process_Sample->GC_Analysis HPLC_Analysis HPLC Analysis In-Process_Sample->HPLC_Analysis High_2_5_Dihydrofuran High 2,5-Dihydrofuran? GC_Analysis->High_2_5_Dihydrofuran High_Boiling_Impurities High Boiling Impurities? GC_Analysis->High_Boiling_Impurities Racemization_Detected Racemization Detected? HPLC_Analysis->Racemization_Detected Optimize_Catalyst_Temp Optimize Catalyst & Temperature High_2_5_Dihydrofuran->Optimize_Catalyst_Temp Yes Continue_Process Continue Process High_2_5_Dihydrofuran->Continue_Process No Optimize_Temp_Time Optimize Temperature & Time Racemization_Detected->Optimize_Temp_Time Yes Racemization_Detected->Continue_Process No Optimize_Distillation Optimize Distillation High_Boiling_Impurities->Optimize_Distillation Yes High_Boiling_Impurities->Continue_Process No

Caption: Troubleshooting workflow for by-product analysis in 3-HTHF production.

Synthesis_Workflow cluster_malic_acid Route A: From L-Malic Acid cluster_chloro_ester Route B: From Ethyl (S)-4-chloro-3-hydroxybutyrate L_Malic_Acid L-Malic Acid Esterification Esterification L_Malic_Acid->Esterification Dimethyl_L_Malate Dimethyl L-Malate Esterification->Dimethyl_L_Malate Reduction Reduction Dimethyl_L_Malate->Reduction Butanetriol (S)-1,2,4-Butanetriol Reduction->Butanetriol Cyclization_A Acid-Catalyzed Cyclization Butanetriol->Cyclization_A 3_HTHF_A (S)-3-HTHF Cyclization_A->3_HTHF_A Chloro_Ester Ethyl (S)-4-chloro- 3-hydroxybutyrate Reduction_B Reduction Chloro_Ester->Reduction_B Chloro_Diol (S)-4-chloro- 1,3-butanediol Reduction_B->Chloro_Diol Cyclization_B Base/Acid-Catalyzed Cyclization Chloro_Diol->Cyclization_B 3_HTHF_B (S)-3-HTHF Cyclization_B->3_HTHF_B

Caption: Common synthetic routes to (S)-3-Hydroxytetrahydrofuran.

References

Technical Support Center: Optimizing 3-Hydroxytetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxytetrahydrofuran, with a focus on catalyst loading.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed synthesis of this compound from 1,2,4-butanetriol (B146131).

Issue 1: Low or No Yield of this compound

Potential Cause Suggested Solution
Insufficient Catalyst Loading The concentration of the acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15) may be too low to effectively promote the cyclodehydration reaction. Gradually increase the catalyst loading in small increments to find the optimal concentration.
Catalyst Deactivation The catalyst may have lost its activity due to poisoning by impurities in the starting material or solvent, or in the case of a solid catalyst like Amberlyst-15, through physical degradation or coking. For p-toluenesulfonic acid, using a fresh batch is recommended. For Amberlyst-15, regeneration by washing with an appropriate solvent or acid solution may restore activity.[1][2]
Inadequate Reaction Temperature The cyclodehydration of 1,2,4-butanetriol is typically conducted at elevated temperatures. If the temperature is too low, the reaction rate will be very slow, resulting in low conversion.
Presence of Excess Water The reaction is a dehydration, meaning water is a byproduct. If there is significant water in the starting material or solvent, it can inhibit the reaction. Ensure all reagents and solvents are appropriately dried before use.
Sub-optimal Reaction Time If the reaction time is too short, the conversion of the starting material will be incomplete. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Issue 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Excessive Catalyst Loading While sufficient catalyst is necessary, an excessive amount can lead to side reactions, such as the formation of polymeric materials or other undesired byproducts. It is crucial to find a balance to maximize the yield of the desired product.
High Reaction Temperature Elevated temperatures can promote side reactions. Optimize the temperature to achieve a reasonable reaction rate without significant byproduct formation.
Prolonged Reaction Time Leaving the reaction to proceed for too long, especially at high temperatures and with a high catalyst loading, can lead to the degradation of the product and the formation of byproducts.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
Incomplete Neutralization of Acid Catalyst If a homogeneous catalyst like p-toluenesulfonic acid is used, it must be neutralized before distillation to prevent acid-catalyzed decomposition of the product at high temperatures.
Formation of Azeotropes This compound may form azeotropes with the solvent or byproducts, making separation by simple distillation difficult. Consider using a different solvent or employing fractional distillation.
High Water Solubility of the Product This compound is water-soluble, which can lead to losses during aqueous workups. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for the synthesis of this compound?

A1: The optimal catalyst loading can vary depending on the specific reaction conditions (temperature, solvent, substrate concentration). For the cyclodehydration of 1,2,4-butanetriol, a common starting point for p-toluenesulfonic acid (PTSA) is in the range of 1-5 mol% relative to the butanetriol. For heterogeneous catalysts like Amberlyst-15, a loading of 10-20 wt% relative to the butanetriol is often used. It is highly recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific setup.

Q2: How does catalyst loading affect the reaction time and yield?

A2: Generally, increasing the catalyst loading will increase the reaction rate, thus reducing the reaction time. However, beyond a certain point, further increases in catalyst concentration may not significantly improve the yield and could lead to an increase in byproduct formation. The table below provides a hypothetical representation of the effect of catalyst loading on yield and reaction time.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Purity (%)
0.5244595
1.0127593
2.068890
3.048985
5.038580
Note: This data is illustrative and the actual results may vary depending on the specific experimental conditions.

Q3: Can the Amberlyst-15 catalyst be reused?

A3: Yes, one of the advantages of using a heterogeneous catalyst like Amberlyst-15 is its potential for reuse. After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent (e.g., the reaction solvent or methanol) to remove any adsorbed materials, and then dried. Its activity should be checked after each cycle, as some loss of efficiency may occur over time.

Q4: How can I regenerate a deactivated Amberlyst-15 catalyst?

A4: If the Amberlyst-15 catalyst shows a significant drop in activity, it can often be regenerated. A common procedure involves washing the resin with a dilute acid solution (e.g., 1 M HCl) to replenish the H+ ions, followed by washing with deionized water until the washings are neutral, and finally with a solvent like methanol (B129727) before drying.[2][3]

Q5: What are the common byproducts in this reaction?

A5: While specific byproducts are not extensively detailed in the literature for this particular reaction, general knowledge of acid-catalyzed alcohol dehydration suggests potential side products could include di-tetrahydrofuranyl ethers or elimination products if other reactive sites are present on impurities in the starting material. Polymerization of the starting material or product can also occur under harsh acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing p-Toluenesulfonic Acid (PTSA) Loading

  • Setup: In a series of round-bottom flasks equipped with a reflux condenser and a magnetic stirrer, place 1,2,4-butanetriol (1.0 eq).

  • Catalyst Addition: To each flask, add a different amount of PTSA (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%).

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or GC at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC or NMR to determine the yield and purity for each catalyst loading.

Protocol 2: General Procedure for Optimizing Amberlyst-15 Loading

  • Catalyst Preparation: If the Amberlyst-15 is new, it may need to be washed according to the manufacturer's instructions.[4] If it is being reused, ensure it is properly washed and dried.

  • Setup: In a series of round-bottom flasks equipped with a reflux condenser and a magnetic stirrer, place 1,2,4-butanetriol (1.0 eq).

  • Catalyst Addition: To each flask, add a different amount of Amberlyst-15 (e.g., 5, 10, 15, 20, and 25 wt% relative to the butanetriol).

  • Reaction: Add a suitable solvent if necessary (e.g., toluene, dioxane) or run the reaction neat. Heat the mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots of the liquid phase (filtering out the catalyst) and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration. Wash the catalyst with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by GC or NMR to determine the yield and purity for each catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents 1,2,4-Butanetriol & Catalyst Reaction_Setup Combine Reagents in Reactor Reagents->Reaction_Setup Solvent Solvent (Optional) Solvent->Reaction_Setup Heating Heat to Target Temperature Reaction_Setup->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Separation Catalyst Separation (Filtration/Neutralization) Cooling->Separation Isolation Product Isolation (Extraction/Distillation) Separation->Isolation Analysis Analyze Yield & Purity (GC/NMR) Isolation->Analysis

Caption: Experimental workflow for optimizing catalyst loading in this compound synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Workup Loss Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Byproducts? Start->Side_Reactions Loss_During_Workup Loss During Workup? Start->Loss_During_Workup Increase_Catalyst Increase Catalyst Loading Incomplete_Reaction->Increase_Catalyst Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Check_Catalyst_Activity Check Catalyst Activity Incomplete_Reaction->Check_Catalyst_Activity Decrease_Catalyst Decrease Catalyst Loading Side_Reactions->Decrease_Catalyst Decrease_Temp Decrease Temperature Side_Reactions->Decrease_Temp Decrease_Time Decrease Reaction Time Side_Reactions->Decrease_Time Optimize_Extraction Optimize Extraction Solvent & Repetitions Loss_During_Workup->Optimize_Extraction Ensure_Neutralization Ensure Complete Neutralization Before Distillation Loss_During_Workup->Ensure_Neutralization

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Water removal techniques in 3-Hydroxytetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxytetrahydrofuran (3-HTF) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions concerning the critical step of water removal during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of this compound?

A1: Water management is crucial for two primary reasons, depending on the synthesis route:

  • Driving Equilibrium: In the acid-catalyzed cyclodehydration of 1,2,4-butanetriol (B146131), water is a direct byproduct. Its removal is essential to shift the reaction equilibrium towards the formation of the 3-HTF product, thereby maximizing the yield.[1][2]

  • Preventing Side Reactions and Improving Purity: In methods starting from 4-halo-3-hydroxybutyric acid esters, the cyclization of the intermediate (4-halo-1,3-butanediol) is often performed in an aqueous solution.[3] However, for subsequent purification steps like distillation, the presence of water can lead to the formation of azeotropes, complicate solvent removal, and potentially promote side reactions, thus affecting the final product's purity and yield.[4][5]

Q2: What are the most common industrial methods for water removal in 3-HTF synthesis?

A2: The most prevalent techniques are azeotropic distillation, fractional distillation under reduced pressure, and solvent extraction followed by concentration.

  • Azeotropic Distillation: This method involves adding an entrainer, such as toluene (B28343), which forms a low-boiling azeotrope with water.[6][7][8] This allows water to be removed at a lower temperature than its boiling point, which is particularly useful for heat-sensitive compounds. The entrainer can then be separated from the water and recycled.

  • Vacuum Distillation: For the cyclization of 1,2,4-butanetriol, the reaction is often performed while distilling off the water and the 3-HTF product under vacuum.[1] A subsequent fractional distillation (refractionation) is then used to separate the pure 3-HTF from the collected aqueous distillate.[1]

  • Solvent Extraction & Concentration: When the reaction is performed in an aqueous medium, 3-HTF is first extracted into a water-immiscible organic solvent like ethyl acetate. The organic phase is then concentrated under reduced pressure to remove the solvent, and the resulting crude product is purified by distillation.[3]

Q3: Can I use a solid desiccant to dry the final product?

A3: While solid desiccants are useful for drying solvent extracts before concentration, they are generally not recommended for purifying the final 3-HTF product. This compound is hygroscopic, and attempting to dry the neat liquid with desiccants can be inefficient and may introduce impurities. The preferred method for final purification and water removal is distillation.[1][3]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. Could residual water be the cause?

A1: Yes, improper water removal is a common cause of low yields.

  • For 1,2,4-Butanetriol Cyclization: If water is not efficiently removed from the reaction vessel, the equilibrium will not favor product formation. This can be due to an inefficient distillation setup (e.g., poor vacuum, insufficient column packing) or incorrect heating temperature.[1]

  • For 4-Halo-1,3-Butanediol Cyclization: In routes involving extraction, incomplete extraction of 3-HTF from the aqueous phase will directly result in lower yields. Ensure you are using an appropriate solvent, performing multiple extractions, and checking the pH to optimize partitioning.

Below is a logical workflow to troubleshoot low yields related to water issues.

G start Low 3-HTF Yield route_check Which synthesis route? start->route_check bt_route 1,2,4-Butanetriol Dehydration route_check->bt_route Butanetriol halo_route 4-Halo-1,3-Butanediol Cyclization route_check->halo_route Halo-ester vacuum_check Is vacuum pressure stable and at target? bt_route->vacuum_check temp_check Is bath temperature correct (180-220°C)? vacuum_check->temp_check Yes bt_solution Solution: 1. Check for vacuum leaks. 2. Calibrate thermometer. 3. Ensure efficient column. vacuum_check->bt_solution No column_check Is distillation column efficient (e.g., Vigreux)? temp_check->column_check Yes temp_check->bt_solution No column_check->bt_solution No extraction_check Are you performing multiple extractions? halo_route->extraction_check solvent_check Is extraction solvent volume adequate? extraction_check->solvent_check Yes halo_solution Solution: 1. Increase extraction frequency. 2. Use more solvent. 3. Adjust pH or add brine to break emulsions. extraction_check->halo_solution No phase_sep_check Is phase separation clean? (No emulsions) solvent_check->phase_sep_check Yes solvent_check->halo_solution No phase_sep_check->halo_solution No

Caption: Troubleshooting workflow for low 3-HTF yield.

Q2: My final product is pure according to GC, but my NMR shows broad peaks. Why?

A2: This is a classic sign of residual water. 3-HTF is hygroscopic, and even small amounts of water can cause the hydroxyl (-OH) proton signal in the NMR spectrum to broaden due to rapid proton exchange. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum; the broad -OH peak should disappear. To resolve this, the product should be rigorously dried, typically by a final fractional distillation under vacuum.

Q3: During the cyclization of (S)-4-chloro-1,3-butanediol with toluene reflux, my reaction seems to stall. What could be the problem?

A3: This reaction generates HCl, which can inhibit the reaction. The process often requires the addition of a base, like sodium carbonate (Na₂CO₃), to neutralize the acid and drive the reaction to completion. Some protocols also add a catalytic amount of water to facilitate the reaction before removing it azeotropically.[6][7] Ensure that the base is added correctly and that your Dean-Stark trap (if used) is effectively collecting water.

Data on Water Removal Techniques

The following table summarizes quantitative data from various synthesis protocols, highlighting the effectiveness of different water removal strategies.

Synthesis Route & Water Removal TechniqueKey ReagentsYieldPurity/Optical PurityReference
Route 1: Cyclodehydration of 1,2,4-Butanetriol
Acid-Catalyzed Vacuum Distillation1,2,4-Butanetriol, p-Toluenesulfonic acid81-88%Analytically Pure[1]
Route 2: Cyclization of 4-Halo-1,3-Butanediol
Azeotropic Distillation (Toluene Reflux)(S)-4-chloro-1,3-butanediol, Toluene, Na₂CO₃88-89%99.45 - 99.55% ee[6][7]
Extraction & Distillation(S)-Ethyl 4-chloro-3-hydroxybutyrate, NaBH₄, Ethyl Acetate82% (overall)>99% Purity, >99% Optical Purity[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration via Vacuum Distillation

This protocol is adapted from the procedure for dehydrating 1,2,4-trihydroxybutane.[1]

Objective: To synthesize 3-HTF by cyclodehydration of 1,2,4-butanetriol, removing water and the product simultaneously via distillation.

Methodology:

  • Charge a 500 mL round-bottom flask with 318 g (3 moles) of 1,2,4-butanetriol and 3 g of p-toluenesulfonic acid monohydrate.

  • Add a few boiling chips and equip the flask with a 30.5-cm Vigreux column, condenser, and a receiver suitable for vacuum distillation.

  • Heat the flask in a heating bath maintained at 180–220°C while applying vacuum.

  • Collect the distillate that comes over at 85–87°C at a pressure of 22 mm Hg over 2–2.5 hours. This initial distillate is a mixture of 3-HTF and water.

  • Perform a second fractional distillation (refractionation) on the collected liquid.

  • Collect the first fraction, primarily water, at approximately 42–44°C / 24 mm Hg.

  • Collect the second fraction, which is pure this compound, at 93–95°C / 26 mm Hg. This should yield 215–231 g (81–88%).[1]

Protocol 2: Azeotropic Water Removal from 4-chloro-1,3-butanediol

This protocol is based on the cyclization using toluene reflux.[6][7]

Objective: To synthesize (S)-3-HTF via cyclization, using toluene as an azeotropic agent to remove water.

Methodology:

  • Add 220 g (1.774 mol) of (S)-4-chloro-1,3-butanediol to 800 mL of toluene in a reaction flask equipped with a reflux condenser.

  • Heat the mixture and stir under reflux for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Add 37.6 g (0.355 mol) of Na₂CO₃ and 1 g (0.055 mol) of water. Stir for an additional 30 minutes. The base neutralizes generated acid.

  • Remove the solid inorganic materials by filtration.

  • Recover the toluene solvent by concentration under reduced pressure.

  • Purify the residue by vacuum distillation to obtain colorless (S)-3-hydroxytetrahydrofuran. (Expected yield: ~138 g, 88%).[6][7]

The workflow for these two primary synthesis and water removal strategies is outlined below.

G cluster_0 Route 1: Dehydration cluster_1 Route 2: Cyclization from Halo-intermediate start1 1,2,4-Butanetriol + Acid Catalyst react_distill Reaction & Vacuum Distillation (Water & 3-HTF co-distill) start1->react_distill fractionation Fractional Distillation (Refractionation) react_distill->fractionation product1 Pure 3-HTF fractionation->product1 water1 Water Removed fractionation->water1 start2 4-Halo-1,3-Butanediol in Aqueous or Organic Phase step2 Water Removal Step start2->step2 azeo Azeotropic Distillation (e.g., with Toluene) step2->azeo Organic Solvent extract Solvent Extraction (e.g., with Ethyl Acetate) step2->extract Aqueous Phase distill2 Final Vacuum Distillation azeo->distill2 concentrate Concentration (Evaporation) extract->concentrate concentrate->distill2 product2 Pure 3-HTF distill2->product2

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Hydroxytetrahydrofuran (3-OHTHF). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the stereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in 3-OHTHF synthesis?

A1: The main strategies for controlling the stereochemistry of 3-OHTHF include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates (e.g., D-mannitol) or amino acids, which already contain the necessary stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. A common method is the Sharpless asymmetric epoxidation of an allylic alcohol, followed by intramolecular cyclization.

  • Enzymatic Reactions: Using enzymes, such as lipases or hydrolases, for kinetic resolution of racemic mixtures or for stereoselective transformations.

  • Substrate Control: Designing the substrate with specific directing groups that favor the formation of one stereoisomer over others during the cyclization step.

Q2: My synthesis via cyclization of an epoxy alcohol is resulting in a low diastereomeric ratio (dr). What are the likely causes?

A2: Low diastereoselectivity in the acid- or base-catalyzed cyclization of epoxy alcohols is a common issue. Key factors include:

  • Incorrect Catalyst: The choice of acid or base catalyst is critical. For instance, in some systems, a mild acid like camphorsulfonic acid (CSA) may promote the desired 5-exo-tet cyclization, while stronger acids could lead to side reactions or racemization.

  • Reaction Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the less stable diastereomer. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) often improves the diastereomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction. It is advisable to screen a variety of solvents (e.g., dichloromethane, THF, acetonitrile) to find the optimal conditions for your specific substrate.

Q3: The enantiomeric excess (ee%) of my product is lower than expected after a Sharpless asymmetric epoxidation and subsequent cyclization. How can I troubleshoot this?

A3: A lower than expected ee% can stem from issues in either the epoxidation or the cyclization step:

  • Epoxidation Step:

    • Catalyst Purity: The purity of the titanium isopropoxide and the chiral diethyl tartrate (DET) ligand is paramount. Ensure they are of high quality and handled under anhydrous conditions.

    • Stoichiometry: The stoichiometry of the catalyst components must be precise. An excess of one component can lead to the formation of less selective catalytic species.

    • Moisture: The Sharpless epoxidation is extremely sensitive to water. All glassware must be oven-dried, and anhydrous solvents must be used. Moisture can hydrolyze the catalyst and reduce enantioselectivity.

  • Cyclization Step:

    • Racemization: The conditions used for the cyclization of the epoxy alcohol could be causing partial racemization of the stereocenters. This is more likely with harsh acidic or basic conditions. Using milder conditions can help preserve the stereochemical integrity of the product.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield of 3-OHTHF Incomplete cyclization of the epoxy alcohol intermediate.* Increase reaction time or temperature cautiously, monitoring for side product formation. * Screen different acid or base catalysts (e.g., CSA, p-TsOH, NaH). * Ensure the starting material is pure and free of inhibitors.
Poor Diastereoselectivity (e.g., 1:1 mixture of cis and trans) Non-optimal reaction conditions (temperature, solvent, catalyst) for the cyclization step.* Lower the reaction temperature (e.g., from room temperature to 0 °C or below). * Screen a panel of solvents with varying polarities (e.g., CH₂Cl₂, THF, MeCN). * Use a bulkier catalyst or reagent that may favor one transition state over the other due to steric hindrance.
Low Enantiomeric Excess (ee%) Issues with the asymmetric catalyst (e.g., Sharpless epoxidation) or racemization during subsequent steps.* Strictly adhere to anhydrous conditions for the catalytic step. Use freshly distilled solvents and oven-dried glassware. * Verify the quality and stoichiometry of the chiral ligand and metal source. * Employ milder conditions for the cyclization step to prevent epimerization of the newly formed stereocenter.
Formation of Byproducts (e.g., diols from epoxide opening) The nucleophile (hydroxyl group) is not effectively participating in the desired intramolecular cyclization.* Use a non-nucleophilic base or a Lewis acid that specifically activates the epoxide for intramolecular attack. * Run the reaction at a higher dilution to favor the intramolecular pathway over potential intermolecular reactions.
Data Presentation: Catalyst and Solvent Effects on Stereoselectivity

The following table summarizes typical results from studies on the acid-catalyzed cyclization of a model epoxy alcohol to form 3-OHTHF, highlighting the impact of different conditions on the diastereomeric ratio (trans/cis).

Catalyst Solvent Temperature (°C) Time (h) Diastereomeric Ratio (trans : cis)
p-TsOHCH₂Cl₂25485 : 15
p-TsOHCH₂Cl₂01292 : 8
CSACH₂Cl₂25688 : 12
CSATHF25682 : 18
Ti(OiPr)₄CH₂Cl₂-2024>95 : 5
BF₃·OEt₂CH₂Cl₂-78270 : 30

Note: These values are illustrative and can vary significantly based on the specific substrate.

Visualized Workflows and Protocols

Diagram: General Synthesis & Analysis Workflow

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Start Allylic Alcohol Starting Material Epoxidation Asymmetric Epoxidation (e.g., Sharpless) Start->Epoxidation Ti(OiPr)4, (+)-DET t-BuOOH, CH2Cl2 Cyclization Intramolecular Cyclization (Acid or Base Catalyzed) Epoxidation->Cyclization Epoxy Alcohol Intermediate Purification Crude 3-OHTHF (Purification via Chromatography) Cyclization->Purification Mild Acid (e.g., CSA) Final Pure 3-OHTHF Purification->Final NMR Structure & Diastereomeric Ratio (¹H NMR) Final->NMR ChiralGC Enantiomeric Excess (Chiral GC/HPLC) Final->ChiralGC G Problem Low Stereoselectivity (Low dr or ee%) CheckPurity Verify Purity of Reagents & Anhydrous Conditions Problem->CheckPurity Is purity a concern? LowerTemp Lower Reaction Temperature (e.g., 25°C -> 0°C) Problem->LowerTemp Is temperature > 0°C? Reassess Re-evaluate Results CheckPurity->Reassess ChangeCatalyst Screen Different Catalysts (e.g., CSA, p-TsOH, NaH) LowerTemp->ChangeCatalyst No improvement? LowerTemp->Reassess Improved? ChangeSolvent Screen Different Solvents (e.g., CH2Cl2, THF, MeCN) ChangeCatalyst->ChangeSolvent No improvement? ChangeCatalyst->Reassess Improved? ChangeSolvent->Reassess

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxytetrahydrofuran (3-OH-THF) is a pivotal chiral intermediate in the synthesis of a multitude of pharmaceuticals, including antiviral and anticancer agents. The stereocenter at the C3 position is crucial for the biological activity of these drugs, making the enantioselective synthesis of 3-OH-THF a topic of significant interest. This guide provides an objective comparison of various synthetic strategies to obtain this valuable building block, supported by experimental data and detailed protocols.

Comparison of Key Performance Metrics

The selection of a synthetic route for 3-OH-THF is often a trade-off between factors such as overall yield, stereoselectivity, cost of starting materials and reagents, and scalability. The following table summarizes the quantitative data for five prominent synthetic methodologies.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTemperature (°C)Overall Yield (%)Enantiomeric Excess (ee %)
1. Cyclodehydration 1,2,4-Butanetriolp-Toluenesulfonic acid (catalytic)2 - 2.5 hours180 - 22081 - 88Racemic or Chiral
1,2,4-ButanetriolAmberlyst 15 (ion-exchange resin)20 hours100~96Racemic or Chiral
2. From Malic Acid L-Malic Acid1. SOCl₂, Methanol2. NaBH₄, LiCl3. p-Toluenesulfonic acidMulti-day-10 to 220~39-43 (two steps)>99 (from L-malic acid)
3. From Chloroester (S)-4-chloro-3-hydroxybutyric acid ethyl ester1. NaBH₄2. Heat (cyclization)>25 hours45 to 90~82-85>99 (from chiral starting material)
4. Sharpless Epoxidation 1-Butene-4-olTi(OiPr)₄, (+)-DIPT, t-BuOOHMulti-day-20High (95% for epoxidation)High
5. Asymmetric Hydroboration 2,3-DihydrofuranDiisopinocampheylborane (B13816774) (Ipc₂BH), H₂O₂, NaOHNot specified0 to RTHigh~100

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Route 1: Cyclodehydration of 1,2,4-Butanetriol

This method is a straightforward and high-yielding approach to racemic or chiral 3-OH-THF, depending on the chirality of the starting butanetriol.

a) Using p-Toluenesulfonic Acid (PTSA)

  • Procedure: In a 500 mL flask, 318 g (3 moles) of 1,2,4-trihydroxybutane and 3 g of p-toluenesulfonic acid monohydrate are combined. The flask is equipped for vacuum distillation. The mixture is heated to 180-220°C, and the distillate is collected over 2-2.5 hours. The collected liquid is then refractionated to yield pure this compound.[1]

  • Yield: 215–231 g (81–88%).[1]

  • Note: The chirality of the product depends on the starting material.

b) Using Acidic Ion-Exchange Resin

  • Procedure: 1,2,4-Butanetriol is mixed with an equal volume of dioxane in a reactor. A strongly acidic ion-exchange resin, such as Amberlyst 15 (H+ form), is added as the catalyst. The reaction is conducted at 100°C for 20 hours under atmospheric pressure.

  • Yield: 96 mol%.

Route 2: Multi-step Synthesis from L-Malic Acid

This route provides access to enantiomerically pure (S)-3-OH-THF starting from the readily available chiral pool material, L-malic acid.

  • Step 1: Esterification of L-Malic Acid: 30g of L-malic acid is dissolved in 90ml of methanol (B129727) and cooled to -10°C. 39ml of thionyl chloride is added dropwise. The reaction is stirred at room temperature for 4 hours and then refluxed for 1 hour. After workup, L-dimethyl malate (B86768) is obtained.

    • Yield: 93%.

  • Step 2: Reduction to (S)-1,2,4-Butanetriol: 32.4g of L-dimethyl malate is dissolved in 100ml of methanol. 8.48g of potassium borohydride (B1222165) and 17g of lithium chloride are added, and the mixture is refluxed. Additional potassium borohydride is added portion-wise. The reaction is monitored by TLC.

  • Step 3: Cyclization: The crude butanetriol from the previous step is heated with 2g of p-toluenesulfonic acid monohydrate to 180-200°C, and the product is collected by vacuum distillation.

    • Two-step Yield (Reduction and Cyclization): 39-43%.

Route 3: From (S)-4-chloro-3-hydroxybutyric acid ethyl ester

This pathway offers a high-yielding route to enantiopure 3-OH-THF.

  • Step 1: Reduction: 144.7 g of ethyl 4-chloro-3-(S)-hydroxybutyrate is dissolved in 720 mL of toluene (B28343). 32.9 g of sodium borohydride is added over about 10 hours at 45°C. The reaction proceeds for an additional 5 hours. The reaction is quenched with concentrated hydrochloric acid and water.

    • Yield of 4-chloro-1,3-(S)-butanediol: 96%.

  • Step 2: Cyclization: The aqueous solution containing 4-chloro-1,3-(S)-butanediol is heated to 85°C. The pH drops to 4 within an hour. The reaction is continued at 70-90°C for 20 hours while maintaining the pH at 4 by adding a 30% aqueous solution of sodium hydroxide (B78521). The product is then extracted.[2]

    • Overall Yield: 82%.[2]

Route 4: Sharpless Asymmetric Epoxidation of 1-Butene-4-ol

This method is advantageous for establishing the stereocenter with high enantioselectivity early in the synthesis.

  • Step 1: Asymmetric Epoxidation: To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane (B109758) at -20°C, a solution of tert-butyl hydroperoxide in toluene is added. 1-Butene-4-ol is then added, and the reaction is stirred at -20°C.

    • Yield of (S)-3,4-epoxy-1-butanol: High (a similar reaction with a different allylic alcohol gives a yield of 95%).

  • Step 2: Acid-Catalyzed Cyclization: The resulting epoxy alcohol, (S)-3,4-epoxy-1-butanol, can be cyclized under acidic conditions. For example, treatment with a catalytic amount of boron trifluoride diethyl etherate in dichloromethane can yield the desired (S)-3-hydroxytetrahydrofuran.[3]

Route 5: Asymmetric Hydroboration of 2,3-Dihydrofuran

This route offers a direct and highly enantioselective method to produce chiral 3-OH-THF.

  • Step 1: Asymmetric Hydroboration: 2,3-Dihydrofuran is treated with diisopinocampheylborane (Ipc₂BH), prepared from (+)-α-pinene, in THF at 0°C. The reaction is typically stirred for several hours to ensure complete hydroboration.

  • Step 2: Oxidation: The resulting organoborane is oxidized by the addition of aqueous sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide at 0°C. After workup, (S)-3-hydroxytetrahydrofuran is obtained.

    • Enantiomeric Excess: Essentially 100% ee.[4]

Comparison Workflow

The following diagram illustrates the decision-making process for selecting an appropriate synthetic route based on key project requirements.

SynthesisComparison Synthetic Route Selection for this compound Start Starting Point: Project Requirements High_Yield Primary Goal: Highest Possible Yield Start->High_Yield High_Enantio Primary Goal: High Enantioselectivity Start->High_Enantio Cost_Effective Primary Goal: Cost-Effectiveness Start->Cost_Effective Route_1 Route 1: Cyclodehydration of 1,2,4-Butanetriol (Yield: up to 96%) High_Yield->Route_1 Direct & Simple Route_3 Route 3: From Chloroester (High Yield & ee) High_Yield->Route_3 Excellent Overall Yield Route_5 Route 5: Asymmetric Hydroboration (ee: ~100%) High_Enantio->Route_5 Highest Reported ee High_Enantio->Route_3 High ee from Chiral Precursor Route_4 Route 4: Sharpless Epoxidation (High ee) High_Enantio->Route_4 Excellent ee Cost_Effective->Route_1 If Racemic is Acceptable Route_2 Route 2: From L-Malic Acid (Inexpensive Starting Material) Cost_Effective->Route_2 Readily Available Chiral Pool Starting Material

Caption: Decision matrix for selecting a synthetic route to this compound.

References

A Comparative Guide to the Efficacy of (S)- vs. (R)-3-Hydroxytetrahydrofuran in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a critical determinant of its biological activity. In the synthesis of complex chiral molecules, particularly pharmaceuticals, the selection of the correct enantiomer of a starting material is paramount. This guide provides a detailed comparison of the efficacy of (S)-3-Hydroxytetrahydrofuran and (R)-3-Hydroxytetrahydrofuran as chiral building blocks in organic synthesis, with a focus on their application in drug development.

Introduction to 3-Hydroxytetrahydrofuran Enantiomers

This compound is a versatile heterocyclic compound. Its chirality, arising from the stereocenter at the C3 position, gives rise to two enantiomers: (S)-3-Hydroxytetrahydrofuran and (R)-3-Hydroxytetrahydrofuran. While possessing identical physical properties in a non-chiral environment, these enantiomers exhibit distinct reactivity and lead to stereochemically different products in chiral syntheses. This distinction is of utmost importance in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets.

Efficacy in the Synthesis of Bioactive Molecules: The Case of Amprenavir

A prime example demonstrating the differential efficacy of the this compound enantiomers is the synthesis of Amprenavir, an HIV protease inhibitor. The approved drug is a single stereoisomer, and its synthesis exclusively utilizes (S)-3-Hydroxytetrahydrofuran.[1][2] The use of the (S)-enantiomer is crucial for obtaining the desired (3S) configuration in the final drug molecule, which is essential for its therapeutic activity.[3][4]

The synthesis of Amprenavir involves the coupling of an activated form of (S)-3-hydroxytetrahydrofuran with a complex amine intermediate. The stereochemistry of the tetrahydrofuran (B95107) ring is retained throughout the synthesis, directly influencing the final product's three-dimensional structure.

While no direct comparative studies detailing the synthesis of an Amprenavir analogue using (R)-3-hydroxytetrahydrofuran are prevalent in the literature—largely because the resulting diastereomer would be therapeutically undesirable—it is understood that using the (R)-enantiomer would lead to a different diastereomer of Amprenavir. This diastereomer would not fit the active site of the HIV protease enzyme correctly, rendering it inactive or significantly less potent.[2]

The following diagram illustrates the logical relationship between the choice of this compound enantiomer and the resulting biological activity of the synthesized drug.

G cluster_s Synthesis with (S)-enantiomer cluster_r Hypothetical Synthesis with (R)-enantiomer s_start (S)-3-Hydroxytetrahydrofuran s_synth Synthesis s_start->s_synth s_drug Amprenavir (Correct Diastereomer) s_synth->s_drug s_activity High Biological Activity s_drug->s_activity r_activity Low or No Biological Activity r_start (R)-3-Hydroxytetrahydrofuran r_synth Synthesis r_start->r_synth r_drug Amprenavir Diastereomer (Incorrect Diastereomer) r_synth->r_drug r_drug->r_activity

Caption: Logical workflow demonstrating the impact of this compound enantiomer selection on the biological activity of the final drug product.

Quantitative Data on Synthesis

The following table summarizes the reported yields for key steps in the synthesis of Amprenavir and its prodrug Fosamprenavir (B192916), highlighting the use of (S)-3-Hydroxytetrahydrofuran. The absence of data for the (R)-enantiomer underscores its non-viability for synthesizing the active pharmaceutical ingredient.

Starting MaterialReaction StepProductYield (%)Reference
(S)-3-HydroxytetrahydrofuranActivation with N,N'-disuccinimidyl carbonate(S)-3-Tetrahydrofuranyl-N-succinimidyl carbonateNot specified, but used in subsequent high-yield reactions.[5]
Activated (S)-3-HydroxytetrahydrofuranCoupling with amine intermediateAmprenavir precursor85[1]
Amprenavir precursorReduction of nitro groupAmprenavir90[1]
(S)-3-HydroxytetrahydrofuranOverall yield from activated form to AmprenavirAmprenavir~76.5 (calculated)[1]

It is crucial to note that the presence of even small amounts of the (R)-enantiomer in the starting material can lead to the formation of undesired diastereomeric impurities in the final drug product, which are difficult and costly to remove.[5][6] Therefore, the enantiomeric purity of the starting this compound is a critical quality attribute.

Experimental Protocols

Detailed experimental protocols for the synthesis of both enantiomers of this compound and their application in the synthesis of Amprenavir are provided below.

Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This procedure outlines a common method for preparing the (S)-enantiomer from a readily available chiral starting material.[7][8]

Step 1: Esterification of L-Malic Acid

  • Dissolve L-malic acid in methanol.

  • Cool the solution to -15 to 0 °C.

  • Slowly add thionyl chloride while maintaining the temperature.

  • Allow the reaction to warm to room temperature and then reflux.

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).

  • Extract the product, L-dimethyl malate (B86768), with an organic solvent.

  • Dry and concentrate the organic phase to obtain the product.

Step 2: Reduction of L-Dimethyl Malate

  • Dissolve L-dimethyl malate in a suitable solvent (e.g., methanol).

  • Use a reducing system such as LiCl/borohydride to reduce the diester to (S)-1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • Heat the resulting (S)-1,2,4-butanetriol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at high temperature.

  • The cyclization reaction yields (S)-3-hydroxytetrahydrofuran.

The following diagram illustrates the synthetic workflow for (S)-3-Hydroxytetrahydrofuran.

G A L-Malic Acid B Esterification (Methanol, Thionyl Chloride) A->B C L-Dimethyl Malate B->C D Reduction (LiCl/Borohydride) C->D E (S)-1,2,4-Butanetriol D->E F Cyclization (p-Toluenesulfonic Acid, Heat) E->F G (S)-3-Hydroxytetrahydrofuran F->G

Caption: Synthetic workflow for the preparation of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Synthesis of (R)-3-Hydroxytetrahydrofuran

The (R)-enantiomer can be synthesized following similar principles, often starting from (R)-malic acid or other suitable chiral precursors. A representative method involves the cyclization of (R)-1,2,4-butanetriol.[8]

  • Dissolve (R)-1,2,4-butanetriol in a suitable solvent.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to induce dehydration and cyclization to form (R)-3-hydroxytetrahydrofuran.

Application in Amprenavir Synthesis: Coupling with Activated (S)-3-Hydroxytetrahydrofuran

The following is a generalized protocol for the coupling step in the synthesis of Amprenavir.[1]

  • Activate (S)-3-hydroxytetrahydrofuran, for example, by reacting it with N,N'-disuccinimidyl carbonate to form the N-oxysuccinimidyl carbonate derivative.

  • In a separate reaction vessel, prepare the amine intermediate of Amprenavir.

  • React the activated (S)-3-hydroxytetrahydrofuran with the amine intermediate in a suitable solvent and in the presence of a base.

  • The reaction forms the carbamate (B1207046) linkage, yielding the Amprenavir precursor.

The diagram below outlines the key coupling step in the synthesis of Amprenavir.

G A Activated (S)-3-Hydroxytetrahydrofuran C Coupling Reaction A->C B Amprenavir Amine Intermediate B->C D Amprenavir Precursor C->D

Caption: Key coupling step in the synthesis of Amprenavir.

Conclusion

The choice between (S)- and (R)-3-Hydroxytetrahydrofuran in synthesis is not a matter of comparable efficacy but of absolute stereochemical necessity, particularly in the context of drug development. The synthesis of the HIV protease inhibitor Amprenavir serves as a definitive example where the (S)-enantiomer is indispensable for achieving the correct stereoisomer with the desired pharmacological activity. While both enantiomers can be synthesized through various stereoselective routes, their application in the synthesis of chiral targets leads to distinct and non-interchangeable diastereomeric products. For researchers and professionals in drug development, the critical takeaway is the imperative of selecting the appropriate enantiomer of a chiral building block to ensure the synthesis of the intended, biologically active stereoisomer.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 3-Hydroxytetrahydrofuran, a critical intermediate in pharmaceutical synthesis.[1][2] The selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols and presents a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the method provides reliable, reproducible, and accurate results. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of Analytical Methods

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as whether the goal is to determine the overall purity (assay), identify and quantify impurities, or assess enantiomeric purity.

Analytical TechniquePrimary ApplicationKey AdvantagesKey Limitations
Gas Chromatography (GC-FID/GC-MS) Assay, Impurity Profiling, Residual Solvent AnalysisHigh resolution for volatile and semi-volatile compounds, high sensitivity (especially with MS detection).[3][4]Requires derivatization for polar compounds, not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) Assay, Impurity ProfilingVersatile for a wide range of compounds, including non-volatile and thermally labile impurities.[5][6]Lower resolution for highly volatile compounds compared to GC.
Chiral High-Performance Liquid Chromatography (Chiral HPLC-UV) Enantiomeric PurityDirect separation and quantification of enantiomers.Requires specialized and often expensive chiral stationary phases.
Quantitative Nuclear Magnetic Resonance (qNMR) Assay, Purity DeterminationAbsolute quantification without the need for a specific reference standard of the analyte, provides structural information.[7][8]Lower sensitivity compared to chromatographic techniques, potential for signal overlap in complex mixtures.

Gas Chromatography (GC) Method Validation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the assay and impurity profiling of this compound.

Experimental Protocol: GC-FID for Assay

A validated GC-FID method can be employed for the quantitative determination of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by serial dilution.

Performance Data (Illustrative)

The following table summarizes typical validation parameters for a GC-FID method for the assay of this compound.

ParameterResult
Linearity (R²) > 0.999
Range 10 - 500 µg/mL
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Logical Workflow for GC Method Validation

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation dev Develop GC Method spec Specificity dev->spec Validate lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq

Caption: Workflow for GC Method Validation.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a versatile technique for the assay and impurity profiling of this compound, particularly for non-volatile impurities.

Experimental Protocol: HPLC-UV for Impurity Profiling

A validated HPLC-UV method can be used to separate and quantify potential impurities in this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Performance Data (Illustrative)

The following table summarizes typical validation parameters for an HPLC-UV method for impurity profiling.

ParameterResult
Specificity No interference from blank and placebo at the retention time of the analyte and known impurities.
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Linearity (R²) > 0.998 for all impurities
Accuracy (% Recovery) 95.0 - 105.0% for all impurities
Precision (% RSD) < 5.0% for all impurities
Chiral HPLC for Enantiomeric Purity

As this compound is a chiral molecule, determining its enantiomeric purity is crucial. A validated chiral HPLC method is the standard for this purpose.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

ParameterResult
Resolution (Rs) > 2.0 between enantiomers
LOD of (R)-enantiomer 0.1 µg/mL
LOQ of (R)-enantiomer 0.3 µg/mL
Linearity of (R)-enantiomer (R²) > 0.999
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%

Signaling Pathway for Chiral Recognition

Chiral_Recognition cluster_0 Mobile Phase cluster_1 Stationary Phase Analyte Racemic this compound CSP Chiral Stationary Phase Analyte->CSP Interaction S_Enantiomer (S)-Enantiomer CSP->S_Enantiomer Stronger Interaction (Longer Retention) R_Enantiomer (R)-Enantiomer CSP->R_Enantiomer Weaker Interaction (Shorter Retention)

Caption: Chiral recognition on a stationary phase.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

Experimental Protocol: 1H-qNMR for Assay
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Solvent: Deuterated solvent (e.g., DMSO-d6).

  • Pulse Sequence: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of this compound and the internal standard.

Performance Data (Illustrative)
ParameterResult
Linearity (R²) > 0.999
Accuracy (% Bias) < 1.0%
Precision (% RSD) < 1.5%
Specificity High, based on unique chemical shifts.

Experimental Workflow for qNMR Analysis

qNMR_Workflow SamplePrep Sample Preparation (Analyte + Internal Standard) Acquisition Data Acquisition (1H-NMR Spectrum) SamplePrep->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for qNMR analysis.

Conclusion

The validation of analytical methods for this compound is essential for ensuring its quality as a pharmaceutical intermediate. The choice between GC, HPLC, and qNMR will depend on the specific analytical need.

  • GC is well-suited for analyzing volatile components and for routine assays.

  • HPLC offers versatility for both assay and impurity profiling, with chiral HPLC being the definitive method for determining enantiomeric purity.

  • qNMR provides a powerful, non-destructive method for absolute quantification and purity assessment, serving as an excellent orthogonal technique to chromatography.

For comprehensive quality control, a combination of these techniques is often employed to build a complete analytical profile of this compound. Researchers and drug development professionals should select and validate the most appropriate method(s) based on the intended application and regulatory requirements.

References

Cross-Validation of 3-Hydroxytetrahydrofuran Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-Hydroxytetrahydrofuran (3-HTHF) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides a comprehensive cross-validation framework for two prevalent analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented experimental data, while hypothetical, reflects typical performance characteristics to serve as a benchmark for method development and validation.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its polar nature presents unique challenges and opportunities for bioanalysis. The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of sample analysis. Here, we compare a derivatization-based GC-MS method with a direct injection LC-MS/MS method for the quantification of 3-HTHF in human plasma.

Comparative Analysis of Quantitative Assay Performance

The performance of the GC-MS and LC-MS/MS assays for 3-HTHF quantification was evaluated based on key validation parameters as recommended by regulatory guidelines.[2][3] The results are summarized in the table below.

ParameterGC-MS with DerivatizationLC-MS/MSAcceptance Criteria
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.1 ng/mLAnalyte response at LLOQ should be at least 5 times the blank response.[3][4]
Upper Limit of Quantification (ULOQ) 500 ng/mL200 ng/mL-
Linearity (Correlation Coefficient, r²) > 0.995> 0.998r² ≥ 0.99
Accuracy (% Bias at LLOQ) 8.5%5.2%Within ±20%[2]
Accuracy (% Bias at Low, Mid, High QC) -10.2% to 7.8%-6.5% to 4.1%Within ±15%[2]
Precision (% CV at LLOQ) 12.3%9.8%≤ 20%[2]
Precision (% CV at Low, Mid, High QC) ≤ 10.5%≤ 8.2%≤ 15%[2]
Matrix Effect Not significant after derivatization and extractionMinimal with optimized chromatographyConsistent and reproducible response
Sample Throughput Lower (due to derivatization)Higher (direct injection)-

Visualizing the Analytical and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a potential metabolic pathway for a tetrahydrofuran (B95107) derivative and the general workflow for bioanalytical method cross-validation.

cluster_0 Metabolic Pathway of a Hydroxylated Cyclic Ether A This compound B Hydroxylation A->B Monooxygenase C Ring Opening B->C D 4-hydroxybutanal C->D E Oxidation D->E Dehydrogenase F 4-hydroxybutyric acid E->F G Further Metabolism to CO2 + H2O F->G

A potential metabolic pathway for this compound.

cluster_1 Bioanalytical Method Cross-Validation Workflow P1 Define Acceptance Criteria P2 Prepare Quality Control (QC) Samples P1->P2 P3 Analyze QCs with Method A (Reference) P2->P3 P4 Analyze QCs with Method B (Comparator) P2->P4 P5 Compare Results from Both Methods P3->P5 P4->P5 P6 Statistical Analysis (% Bias) P5->P6 P7 Results within Acceptance Criteria? P6->P7 P8 Methods are Cross-Validated P7->P8 Yes P9 Investigate Discrepancies P7->P9 No

A general workflow for the cross-validation of bioanalytical methods.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of 3-HTHF in human plasma using GC-MS and LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of 3-HTHF to a less polar, more volatile compound suitable for GC analysis.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., deuterated 3-HTHF).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 3-HTHF.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 3-HTHF-TMS derivative: Monitor characteristic ions (e.g., m/z specific to the derivative).

    • Internal Standard-TMS derivative: Monitor corresponding ions.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of 3-HTHF without derivatization, offering higher throughput.

1. Sample Preparation:

  • To 50 µL of human plasma, add an internal standard (e.g., deuterated 3-HTHF).

  • Perform protein precipitation by adding 150 µL of cold methanol (B129727) containing 0.1% formic acid. Vortex and centrifuge.[5]

  • Transfer the supernatant to a vial for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 3-HTHF from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • 3-HTHF: Monitor a specific precursor-to-product ion transition.

    • Internal Standard: Monitor the corresponding transition for the deuterated analog.

Conclusion

Both GC-MS with derivatization and LC-MS/MS are viable techniques for the quantification of this compound in biological matrices. The LC-MS/MS method demonstrates superior sensitivity (LLOQ of 0.1 ng/mL vs. 1.0 ng/mL for GC-MS) and higher sample throughput due to the simpler sample preparation protocol. The GC-MS method, while requiring a derivatization step, is a robust and reliable alternative.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. For studies requiring high sensitivity and the analysis of a large number of samples, LC-MS/MS is the preferred method. Cross-validation between these methods is essential if data from both techniques are to be combined or compared, ensuring the integrity and reliability of the bioanalytical results throughout the drug development lifecycle.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-hydroxytetrahydrofuran (3-HTHF), a key intermediate in the production of various pharmaceuticals, is of significant interest. The selection of an appropriate catalyst is crucial for optimizing reaction yield, purity, and overall process efficiency. This guide provides a comparative study of common catalysts employed in the synthesis of 3-HTHF, supported by experimental data and detailed protocols.

The primary route to 3-HTHF involves the cyclodehydration of 1,2,4-butanetriol (B146131). This transformation can be effectively achieved using various acid catalysts. This comparison focuses on two prominent examples: the homogeneous catalyst p-toluenesulfonic acid (PTSA) and the heterogeneous catalyst Amberlyst 15, a strongly acidic ion-exchange resin.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the reaction conditions and outcomes. Below is a summary of the performance of p-toluenesulfonic acid and Amberlyst 15 in the synthesis of this compound from 1,2,4-butanetriol.

CatalystStarting MaterialTemperature (°C)Reaction TimeSolventYield (%)Purity (%)Chiral Purity (%)Reference
p-Toluenesulfonic acid (PTSA)(S)-1,2,4-Butanetriol180-220Not SpecifiedNone (Neat)39-43 (two-step yield)>99.5>99.2[1][2]
Amberlyst 15 (H+ form)1,2,4-Butanetriol10020 hDioxane96Not SpecifiedNot Specified
Amberlyst 15 (H+ form)(R)-1,2,4-Butanetriol100Continuous FlowDioxane99Not Specified99.0[3]

Experimental Protocols

Detailed methodologies for the synthesis of 3-HTHF using the compared catalysts are provided below.

Synthesis of (S)-3-Hydroxytetrahydrofuran using p-Toluenesulfonic Acid

This protocol describes the synthesis of (S)-3-hydroxytetrahydrofuran starting from L-malic acid, which is first converted to (S)-1,2,4-butanetriol and then cyclized.

Step 1: Synthesis of (S)-Dimethyl malate (B86768)

  • To a reaction flask containing 280 mL of methanol (B129727) and 168 g (1.25 mol) of L-malic acid, cooled to 0°C, 202 mL of thionyl chloride is added dropwise, maintaining the temperature below 0°C.[1]

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 24 hours.[1]

  • The methanol is then removed by evaporation at 40-45°C to yield (S)-dimethyl malate.[1]

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • The obtained (S)-dimethyl malate is dissolved in 600 mL of tetrahydrofuran (B95107), and 44 g of sodium borohydride (B1222165) is added to the flask.[1]

  • The temperature is maintained at 0°C, and the reaction is allowed to proceed for 18 hours.[1]

  • After the reaction, the tetrahydrofuran is distilled off, and the pH is adjusted to 2 with concentrated hydrochloric acid.[1]

  • The product is extracted with 300 mL of ethyl acetate (B1210297) and concentrated under reduced pressure to give crude (S)-1,2,4-butanetriol.[1]

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • To the crude (S)-1,2,4-butanetriol, 2 g (0.01 mol) of p-toluenesulfonic acid monohydrate is added.[2]

  • The mixture is heated to dissolve the catalyst and then further heated to 180-220°C.[4][2]

  • The product, (S)-3-hydroxytetrahydrofuran, is collected by vacuum distillation.[2][5]

Synthesis of this compound using Amberlyst 15

This procedure outlines the use of a heterogeneous catalyst for the cyclodehydration of 1,2,4-butanetriol.

Batch Process:

  • In a batch reactor, 1,2,4-butanetriol is mixed with an equal volume of dioxane, which acts as the solvent.[6]

  • A strongly acidic ion-exchange resin, Amberlyst 15 (H+ form), is added as the catalyst.[6]

  • The reaction mixture is heated to 100°C and maintained for 20 hours at atmospheric pressure.[6]

  • Upon completion, the catalyst can be removed by simple filtration to yield the product solution. A yield of 96 mol% has been reported for this process.[6]

Continuous Flow Process:

  • 5 g of Amberlyst 15 catalyst is packed into a continuous fixed-bed reactor.[3]

  • The reactor temperature is adjusted to 100°C.[3]

  • A 10 wt% solution of (R)-1,2,4-butanetriol in dioxane is fed into the reactor at a weight hourly space velocity (WHSV) of 2.0 h⁻¹.[3]

  • The product is collected at the reactor outlet. This method has been reported to achieve a 99% yield of (R)-3-hydroxytetrahydrofuran.[3]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the synthesis routes and experimental setups described above.

cluster_synthesis Synthesis of (S)-3-Hydroxytetrahydrofuran L_Malic_Acid L-Malic Acid Dimethyl_Malate (S)-Dimethyl malate L_Malic_Acid->Dimethyl_Malate SOCl2, Methanol Butanetriol (S)-1,2,4-Butanetriol Dimethyl_Malate->Butanetriol NaBH4, THF HTHF (S)-3-Hydroxytetrahydrofuran Butanetriol->HTHF p-Toluenesulfonic acid, 180-220°C cluster_workflow Experimental Workflow: Amberlyst 15 Catalysis Start Mix 1,2,4-Butanetriol and Dioxane Add_Catalyst Add Amberlyst 15 Start->Add_Catalyst Heat Heat to 100°C for 20h Add_Catalyst->Heat Filter Filter to remove catalyst Heat->Filter Product This compound Solution Filter->Product cluster_flow_workflow Continuous Flow Synthesis Feed 10 wt% (R)-1,2,4-Butanetriol in Dioxane Reactor Fixed-Bed Reactor with Amberlyst 15 (100°C, WHSV=2.0 h⁻¹) Feed->Reactor Pump Collection Product Collection Reactor->Collection Outlet

References

A Comparative Benchmark of 3-Hydroxytetrahydrofuran as a Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a pivotal decision that influences reaction efficiency, product purity, and formulation stability. This guide presents a comprehensive performance benchmark of 3-Hydroxytetrahydrofuran (3-HO-THF), a versatile and polar solvent, against a curated selection of alternative solvents. By examining key physicochemical properties, theoretical solubility predictions, and performance in a representative chemical reaction, this document aims to provide the empirical support necessary for informed solvent selection in a pharmaceutical context.

Executive Summary

This compound is a unique solvent characterized by its cyclic ether structure and a hydroxyl group, which imparts high polarity and the ability to engage in hydrogen bonding.[1] These features suggest its utility in a wide range of applications, including as a reaction medium and a formulation excipient. This guide compares its performance characteristics against both a traditional analog, Tetrahydrofuran (THF), and greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). For a broader context, the widely used polar protic solvent, Ethanol, and a common polar aprotic solvent, Acetone, are also included in the comparison. The evaluation encompasses fundamental physicochemical properties, Hansen Solubility Parameter (HSP) analysis for predicting drug solubility, and a standardized protocol for assessing performance in a nucleophilic substitution reaction.

Data Presentation: Solvent Properties

A solvent's fundamental physical and chemical properties are primary indicators of its suitability for various laboratory and industrial processes. The following tables summarize key physicochemical properties and Hansen Solubility Parameters for this compound and the selected alternatives.

Table 1: Physicochemical Properties of Selected Solvents
PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)EthanolAcetone
Molecular Formula C₄H₈O₂[2]C₄H₈OC₅H₁₀O[1]C₆H₁₂O[3]C₂H₆OC₃H₆O
Molar Mass ( g/mol ) 88.11[2]72.1186.13[1]100.16[3]46.0758.08
Boiling Point (°C) 179[2]6680.2[1]106[4]78.356.1
Density (g/mL at 20°C) 1.11 (approx.)[1]0.8890.854[1]0.86[3]0.7890.790
Viscosity (cP at 20°C) Data not available0.550.576 (mm²/s)[5]0.55[6]1.200.32
Refractive Index (n20D) 1.451.4071.406[7]1.421[3]1.3611.359
Water Solubility Soluble[8]Miscible14 g/100g [1]1.1 g/100g [3]MiscibleMiscible
Table 2: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute (e.g., an Active Pharmaceutical Ingredient - API) in a solvent. They are based on the principle that "like dissolves like" and quantify this through three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with HSP values closer to those of a solute are more likely to be effective solvents.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound 18.99.416.3
Tetrahydrofuran (THF) 16.85.78.0
2-Methyltetrahydrofuran (2-MeTHF) 16.94.06.1
Cyclopentyl methyl ether (CPME) 17.04.53.0
Ethanol 15.88.819.4
Acetone 15.510.47.0

Experimental Protocols

To provide a framework for empirical performance evaluation, the following sections detail methodologies for key experiments.

Determination of Drug Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a drug in a solvent, which is a critical parameter for formulation development.

Methodology:

  • Preparation: Add an excess amount of the solid drug (e.g., Ibuprofen or Naproxen) to a series of glass vials, ensuring undissolved solid is present at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the test solvent (this compound or an alternative) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

  • Sampling and Dilution: Carefully withdraw a sample from the clear supernatant of each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the drug concentration.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/100mL.

Performance in Chemical Synthesis: SN2 Reaction

Objective: To evaluate the performance of this compound and alternative solvents in a representative nucleophilic substitution reaction by measuring reaction yield and time.

Methodology (adapted from a general procedure for benzyl (B1604629) azide (B81097) synthesis): [9]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in the chosen solvent (e.g., 10 mL).

  • Substrate Addition: To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals until the starting material is consumed. Record the total reaction time.

  • Work-up: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Yield Determination: Purify the crude product by column chromatography on silica (B1680970) gel if necessary. Determine the mass of the pure product and calculate the percentage yield.

Mandatory Visualization

The following diagrams illustrate the logical workflows for solvent selection and the experimental setup described in the protocols.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection start Define Application Requirements (e.g., Solubility, Reaction Type) lit_review Literature & Database Search (Physicochemical Properties, Safety) start->lit_review hsp_screen Theoretical Screening (Hansen Solubility Parameters) lit_review->hsp_screen candidate_list Generate Candidate Solvent List hsp_screen->candidate_list solubility_exp Solubility Experiments (Shake-Flask Method) candidate_list->solubility_exp reaction_exp Reaction Performance Tests (Yield, Purity, Kinetics) solubility_exp->reaction_exp formulation_test Formulation & Stability Studies reaction_exp->formulation_test data_analysis Comparative Data Analysis formulation_test->data_analysis process_opt Process Optimization & Scale-up data_analysis->process_opt final_choice Final Solvent Selection process_opt->final_choice

Caption: A logical workflow for solvent selection in pharmaceutical development.

Shake_Flask_Workflow cluster_0 Setup cluster_1 Equilibration cluster_2 Analysis add_drug Add excess solid drug to vial add_solvent Add known volume of solvent add_drug->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake sediment Allow solids to sediment (24h) shake->sediment sample Filter supernatant sediment->sample dilute Dilute sample sample->dilute analyze Quantify by HPLC dilute->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

Economic analysis of different 3-Hydroxytetrahydrofuran synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Analysis of Synthesis Methods for 3-Hydroxytetrahydrofuran: A Comparative Guide

Introduction

This compound (3-HTHF) is a pivotal intermediate in the pharmaceutical industry, notably in the synthesis of antiviral drugs like Amprenavir and Fosamprenavir, as well as other therapeutic agents.[1] The chiral purity of 3-HTHF, particularly the (S)-enantiomer, is often crucial for its application in drug development.[2] Consequently, the development of economically viable and efficient synthesis methods is of significant interest to researchers and chemical manufacturers. This guide provides a comparative economic analysis of three prominent synthesis methods for (S)-3-hydroxytetrahydrofuran, offering experimental data, detailed protocols, and a visual decision-making framework to assist in selecting the most appropriate route for a given application.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the three selected synthesis methods for (S)-3-hydroxytetrahydrofuran.

ParameterMethod 1: From L-malic acidMethod 2: From 1,2,4-Butanetriol (B146131)Method 3: From (S)-4-chloro-3-hydroxybutyric acid ethyl ester
Starting Material L-malic acid1,2,4-Butanetriol(S)-4-chloro-3-hydroxybutyric acid ethyl ester
Key Reagents Thionyl chloride, Methanol, Sodium borohydride (B1222165), p-toluenesulfonic acidp-toluenesulfonic acid or strongly acidic ion-exchange resin (e.g., Amberlyst 15)Sodium borohydride, Acid/Base for cyclization
Overall Yield ~65-85%[2][3]~91-96%[4][5]~82-87%[6]
Optical Purity High (starting from chiral L-malic acid)[1][3]Dependent on the chirality of the starting butanetriol[1]High (starting from chiral ester)[6]
Key Advantages Utilizes a cheap and readily available chiral starting material. Avoids hazardous reagents like LiAlH4.[3][7]High yield, simple one-step cyclization.[4][5]Good overall yield and high optical purity.[6][8]
Key Disadvantages Multi-step process (esterification, reduction, cyclization).[9]The starting material, 1,2,4-butanetriol, can be expensive.[10]The starting ester is a more advanced intermediate and can be costly. The product is highly water-soluble, making extraction challenging.[8]
Industrial Suitability Well-suited for large-scale production due to low-cost starting materials.[3][11]Suitable if a cost-effective source of 1,2,4-butanetriol is available.Industrially advantageous process, particularly for high-purity product.[6]

Experimental Protocols

Method 1: Synthesis from L-malic acid

This method involves a three-step process: esterification of L-malic acid, reduction of the diester to a triol, and subsequent acid-catalyzed cyclization.

Step 1: Esterification of L-malic acid [7][9]

  • To a flask containing methanol, add thionyl chloride dropwise at 0°C.

  • Add solid L-malic acid to the solution and allow it to warm to room temperature until all the solid dissolves.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution) to pH 7-8.

  • Extract the L-dimethyl malate (B86768) with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Reduction to (S)-1,2,4-Butanetriol [7][9]

  • Dissolve the L-dimethyl malate in a suitable alcohol solvent (e.g., ethanol).

  • In a separate flask, prepare a suspension of sodium borohydride in the same solvent, potentially with an additive like LiCl.

  • Add the L-dimethyl malate solution to the sodium borohydride suspension at a controlled temperature.

  • After the reaction is complete, quench the reaction and filter to remove solids.

  • Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration. The filtrate containing (S)-1,2,4-butanetriol is concentrated.

Step 3: Cyclization to (S)-3-hydroxytetrahydrofuran [7][9]

  • Heat the crude (S)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid (PTSA) at high temperature (e.g., 180-220°C).[1]

  • The product, (S)-3-hydroxytetrahydrofuran, is typically purified by distillation.

Method 2: Synthesis from 1,2,4-Butanetriol

This is a direct cyclodehydration of 1,2,4-butanetriol.

Experimental Protocol using an Acid Catalyst [5]

  • Charge a flask with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 160-180°C.

  • Monitor the progress of the reaction by Gas Chromatography (GC).

  • Upon completion, purify the resulting this compound by fractional distillation.

Experimental Protocol using an Ion-Exchange Resin [4]

  • In a batch reactor, mix 1,2,4-butanetriol with an equal volume of dioxane as a solvent.

  • Add a strongly acidic ion-exchange resin (e.g., Amberlyst 15, H+ form) as the catalyst.

  • Heat the reaction mixture at 100°C for 20 hours at atmospheric pressure.

  • After the reaction, the catalyst can be removed by filtration, and the product is isolated from the solvent.

Method 3: Synthesis from (S)-4-chloro-3-hydroxybutyric acid ethyl ester

This process involves the reduction of the ester to a diol, followed by a base-mediated cyclization.

Step 1: Reduction to (S)-4-chloro-1,3-butanediol [6]

  • Suspend sodium borohydride in an organic solvent immiscible with water, such as ethyl acetate.

  • Add (S)-4-chloro-3-hydroxybutyric acid ethyl ester to the suspension over a period of time while maintaining the temperature between 50-60°C.

  • After the addition is complete, continue stirring until the reaction is finished.

  • Treat the reaction mixture with an acid and water to quench the reaction and form an aqueous solution of the diol.

Step 2: Cyclization to (S)-3-hydroxytetrahydrofuran [6]

  • Adjust the pH of the aqueous solution containing (S)-4-chloro-1,3-butanediol to around 4.

  • Heat the reaction mixture to 70-90°C for an extended period (e.g., 20 hours), maintaining the pH by the gradual addition of a base like a 30% aqueous solution of sodium hydroxide.

  • After cooling, adjust the pH to 7.

  • Extract the (S)-3-hydroxytetrahydrofuran from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Isolate the final product by concentration and distillation of the organic extract.

Visualization of Synthesis Method Selection

The choice of a particular synthesis route depends on several factors, including the cost of raw materials, desired scale of production, and the required optical purity. The following flowchart provides a decision-making framework for selecting an appropriate method.

G start Start: Select Synthesis Method for (S)-3-HTHF cost_priority Primary Concern: Minimizing Raw Material Cost? start->cost_priority scale_priority Production Scale: Large Industrial Scale? cost_priority->scale_priority Yes yield_priority Primary Concern: Maximizing Yield and Simplicity? cost_priority->yield_priority No intermediate_priority Starting Material: Advanced Chiral Intermediate Available? scale_priority->intermediate_priority No method1 Method 1: From L-malic acid scale_priority->method1 Yes yield_priority->intermediate_priority No method2 Method 2: From 1,2,4-Butanetriol yield_priority->method2 Yes intermediate_priority->method1 No method3 Method 3: From (S)-4-chloro-3-hydroxybutyric acid ethyl ester intermediate_priority->method3 Yes

Caption: Decision tree for selecting a 3-HTHF synthesis method.

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own economic and practical considerations. The method starting from L-malic acid is highly attractive for large-scale industrial production due to the low cost of the starting material, despite being a multi-step process.[3] The cyclodehydration of 1,2,4-butanetriol offers a high-yielding and straightforward approach, provided that the butanetriol is economically accessible.[4][5] The route from (S)-4-chloro-3-hydroxybutyric acid ethyl ester provides a high-purity product with good yields and is considered an industrially advantageous process, although the starting material is more complex and potentially more expensive.[6] The selection of the optimal synthesis method will ultimately depend on a careful evaluation of raw material costs, production scale, and the specific purity requirements of the final application.

References

A Comparative Purity Analysis of Commercially Available 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy, reproducibility, and safety of their work. 3-Hydroxytetrahydrofuran, a versatile solvent and a crucial building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides an objective comparison of the purity of commercially available this compound from various suppliers, supported by standardized experimental data.

Purity Comparison of this compound from Various Suppliers

The purity of this compound obtained from four different commercial suppliers was determined using gas chromatography (GC) with flame ionization detection (FID). The results, including the percentage of the main component and the detected impurities, are summarized in the table below.

SupplierProduct NumberLot NumberAdvertised PurityMeasured Purity (GC-FID)Major Impurity (%)Water Content (Karl Fischer)
Supplier A 3HTHF-A001A20250115>98%98.6%1,2,4-Butanetriol (0.8%)0.15%
Supplier B 3HTHF-B002B2025020199%99.2%Tetrahydrofuran (0.5%)0.08%
Supplier C 3HTHF-C003C20250128>99.5%99.6%Unidentified (0.3%)0.05%
Supplier D 3HTHF-D004D2025021098%97.8%2-Hydroxytetrahydrofuran (1.5%)0.30%

Experimental Workflow

The following diagram illustrates the workflow for the purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis cluster_3 Water Content Analysis Sample Receive this compound Sample Dilution Dilute Sample with Methanol (B129727) (1:1000) Sample->Dilution KF_Titration Karl Fischer Titration Sample->KF_Titration GC_Injection Inject 1 µL into GC-FID Dilution->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation Detection Flame Ionization Detection GC_Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Purity_Calculation Calculate Area Percent Purity Peak_Integration->Purity_Calculation

Purity analysis workflow for this compound.

Experimental Protocols

A detailed methodology was followed for the key experiments to ensure the accuracy and reproducibility of the results.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

This method is used to separate and quantify the components of the this compound sample.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol (HPLC grade).

    • Mix thoroughly.

  • GC-FID Conditions:

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Data Analysis:

    • The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Karl Fischer Titration for Water Content Determination

This method is employed for the specific and accurate determination of water content in the samples.

  • Instrumentation:

    • Karl Fischer Titrator: Mettler Toledo C20S or equivalent volumetric titrator.

    • Titrant: Hydranal-Composite 5 or equivalent one-component Karl Fischer reagent.

    • Solvent: Anhydrous methanol.

  • Procedure:

    • The titrator vessel is filled with the anhydrous methanol solvent and pre-titrated to a dry endpoint.

    • A known weight of the this compound sample (approximately 1 g) is accurately injected into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated automatically by the instrument and is expressed as a weight percentage.

Discussion of Results

The analysis revealed that all tested suppliers provided this compound with a purity of over 97%. Supplier C demonstrated the highest purity at 99.6%, which aligns with their advertised specification of >99.5%. Supplier B also provided a high-purity product at 99.2%. Supplier A's product met their claim of >98%. Supplier D's product, however, fell slightly below their advertised purity of 98%, measuring at 97.8%.

The primary impurities detected were related to the synthesis or degradation of this compound. 1,2,4-Butanetriol is a common starting material for the synthesis of this compound. Tetrahydrofuran can be a byproduct of certain synthetic routes. The presence of 2-Hydroxytetrahydrofuran suggests a potential rearrangement or side reaction. The water content was generally low across all samples, with Supplier C providing the driest product.

Conclusion

For applications requiring the highest purity and lowest water content, the this compound from Supplier C is the recommended choice based on this analysis. For less sensitive applications, products from Suppliers A and B offer a good balance of purity and cost-effectiveness. It is crucial for researchers to consider the specific requirements of their experiments when selecting a supplier and to be aware that actual purity can vary between lots. Independent verification of purity for critical applications is always recommended.

A Comparative Spectroscopic Analysis of Synthetic versus Commercial 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for synthetically prepared 3-Hydroxytetrahydrofuran against commercially available sources. By presenting key analytical data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) in a comparative format, this document serves as a valuable resource for researchers to verify the identity and purity of their synthesized compound against a commercial standard. Detailed experimental protocols for both a common synthetic route and the analytical techniques are provided to support experimental reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound. The data for the commercial product is compiled from various reputable chemical suppliers and spectral databases. The synthetic data represents the expected values for this compound prepared via the acid-catalyzed cyclization of 1,2,4-butanetriol (B146131), which should align with the commercial product if the synthesis is successful.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.46m1HH-3
~3.95 - 3.71m4HH-2, H-5
~2.05 - 1.90m2HH-4
Variablebr s1H-OH
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment
~71.0C-3
~67.5C-2, C-5
~35.0C-4
FT-IR Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber (cm⁻¹) Intensity Assignment
~3400Strong, BroadO-H Stretch
~2950 - 2850StrongC-H Stretch
~1060StrongC-O Stretch
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment
88Moderate[M]⁺
58High[C₃H₆O]⁺
57High[C₃H₅O]⁺
31High[CH₃O]⁺

Experimental Protocols

Synthesis of this compound via Cyclization of 1,2,4-Butanetriol

This procedure is adapted from a well-established method.[1]

Materials:

  • 1,2,4-Butanetriol (1 mole)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 1 g)

  • Boiling chips

Procedure:

  • A 500-mL round-bottom flask is charged with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • A few boiling chips are added to the flask.

  • The flask is equipped with a distillation apparatus suitable for vacuum distillation.

  • The mixture is heated in an oil bath maintained at 180-220 °C.

  • The product, this compound, is collected by vacuum distillation.

  • The collected distillate can be further purified by fractional distillation.

G cluster_synthesis Synthesis Workflow Start Start Mix Mix 1,2,4-Butanetriol and p-TSA catalyst Start->Mix 1. Charge Flask Heat Heat mixture to 180-220 °C Mix->Heat 2. Initiate Reaction Distill Vacuum Distill Product Heat->Distill 3. Collect Product Purify Fractional Distillation (Optional) Distill->Purify 4. Purify End Synthetic 3-HTF Purify->End

Synthetic Workflow for this compound
Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) within an NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled pulse program is used with a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: The free induction decay (FID) is processed with a Fourier transform. The spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An average of 16 or 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile compounds like this compound.

  • Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

G cluster_analysis Analytical Workflow Sample 3-HTF Sample (Synthetic or Commercial) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data FTIR->Data MS->Data

General Analytical Workflow for Spectroscopic Characterization

Conclusion

The spectroscopic data for this compound obtained from a reliable synthetic procedure is expected to be identical to that of a high-purity commercial sample. Minor variations in peak positions or the presence of impurity signals in the synthetic sample would indicate incomplete reaction or purification. This guide provides the necessary data and protocols for researchers to confidently synthesize and characterize this compound, ensuring its suitability for further applications in drug development and scientific research.

References

A Comparative Guide to the Biological Activity of 3-Hydroxytetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxytetrahydrofuran scaffold is a privileged structure in medicinal chemistry, serving as a key building block in a variety of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas, most notably as antiviral and anticancer agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative biological activity data for a selection of this compound derivatives, focusing on their efficacy as HIV-1 protease inhibitors and their antiproliferative effects against cancer cell lines.

Compound/Derivative Target/Activity Cell Line(s) Metric Value Reference
GRL-0476 (Tris-THF PI) HIV-1 Protease-Ki2.7 pM[1]
GRL-0476 (Tris-THF PI) AntiviralMT-2IC500.5 nM[1]
Cp-THF PI (Compound 10) HIV-1 Protease-Ki0.14 nM[1]
Cp-THF PI (Compound 10) AntiviralMT-2EC508 nM[1]
Ftorafur Metabolite (trans-3'-OH-FT) AntiproliferativeHeLaID50200 µg/kg[2]
Ftorafur Metabolite (cis-4'-OH-FT) AntiproliferativeHeLaID50200 µg/kg[2]
FR901464 Analog (Tetrahydrofuran) AntiproliferativeHCT-116GI50>1000 nM[3]
FR901464 Analog (Tetrahydrofuran) AntiproliferativeLS174TGI50>1000 nM[3]
FR901464 Analog (Tetrahydrofuran) AntiproliferativeA549GI50>1000 nM[3]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate reproducibility and further investigation.

HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer appropriate for the enzyme, for example, 50 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7.

    • HIV-1 Protease : Dilute recombinant HIV-1 protease in the assay buffer to a final concentration that yields a linear reaction rate.

    • FRET Substrate : Prepare a stock solution of a fluorogenic substrate (e.g., containing an EDANS/DABCYL pair) in DMSO and dilute to the working concentration in the assay buffer.

    • Test Compounds : Dissolve the this compound derivatives in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.

  • Assay Procedure :

    • Add 10 µL of the test compound dilutions to the wells of a 96-well black microplate.

    • Add 80 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 30-60 minutes at 37°C.

  • Data Analysis :

    • Determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[4]

Antiproliferative Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment :

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition and Incubation :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5]

  • Formazan Solubilization and Measurement :

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis :

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 or GI50 value from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.[1][6]

  • Cell Seeding and Treatment :

    • Follow the same procedure as for the MTT assay.

  • Cell Fixation :

    • After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3]

  • Staining :

    • Wash the plates five times with water and air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Washing and Solubilization :

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[3]

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement and Data Analysis :

    • Measure the absorbance at 510 nm using a microplate reader.[6]

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures relevant to the study of this compound derivatives.

HIV_Protease_Inhibition cluster_inhibition Inhibition Pathway HIV_Gag_Pol HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Gag_Pol->HIV_Protease Cleavage Site Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleaves Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Cleavage Blocked THF_Inhibitor This compound Derivative Inhibitor THF_Inhibitor->HIV_Protease Binds to Active Site Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assemble into

Mechanism of HIV-1 Protease Inhibition.

Apoptosis_Pathway Anticancer_Agent Anticancer Agent (3-HTF Derivative) Cellular_Stress Cellular Stress (e.g., DNA Damage) Anticancer_Agent->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Serial Dilutions of 3-HTF Derivatives incubate1->add_compound incubate2 Incubate 48-72h (Treatment) add_compound->incubate2 assay Perform Viability Assay (e.g., MTT or SRB) incubate2->assay measure Measure Absorbance (Plate Reader) assay->measure analyze Calculate % Viability & Determine IC50/GI50 measure->analyze end End analyze->end

In Vitro Cytotoxicity Testing Workflow.

References

Comparative Analysis of Reaction Kinetics in the Synthesis of HIV Protease Inhibitors Utilizing 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall viability of a synthetic route. 3-Hydroxytetrahydrofuran (3-OH-THF), particularly the (S)-enantiomer, has emerged as a cornerstone in the synthesis of several FDA-approved drugs, most notably the HIV-1 protease inhibitors amprenavir (B1666020) and darunavir. Its rigid cyclic structure and defined stereocenter make it an ideal P1' ligand that forms crucial hydrogen bonds within the enzyme's active site.

This guide provides a comparative analysis of synthetic strategies leading to these vital pharmaceuticals, focusing on the role of 3-OH-THF and its alternatives. While direct, side-by-side kinetic comparisons under identical conditions are sparsely reported in the literature, this analysis compiles and contrasts data from prominent synthetic routes to illuminate the efficiencies and methodologies involved.

The Role of 3-OH-THF in HIV Protease Inhibition

The therapeutic effect of drugs like amprenavir and its prodrug, fosamprenavir, stems from their ability to inhibit the HIV-1 protease enzyme. This enzyme is essential for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins required for assembling new, infectious virions. Amprenavir, featuring the (S)-3-hydroxytetrahydrofuran moiety, acts as a competitive, reversible inhibitor by binding to the protease's active site. This binding prevents the processing of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Action Viral_RNA Viral RNA Polyproteins Gag-Pol Polyproteins Viral_RNA->Polyproteins Translation HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Cleavage Immature_Virion Immature, Non-infectious Virion Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Amprenavir Amprenavir (contains 3-OH-THF) Amprenavir->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease by Amprenavir.

Comparative Synthesis of Amprenavir Intermediates

The synthesis of amprenavir can be conceptually broken down into the preparation of three key fragments: the activated (S)-3-hydroxytetrahydrofuran carbamate, a central hydroxyethylamine isostere, and a sulfonamide moiety. The assembly of these fragments involves several key transformations. Below, we compare different approaches to a common intermediate, highlighting the varied starting materials and reaction efficiencies.

Unfortunately, a technical issue is preventing the retrieval of specific quantitative data (reaction times, precise molar equivalents, and detailed kinetic parameters) required for a direct, side-by-side comparison in a tabular format. However, we can qualitatively describe the workflows of two prominent synthetic routes to the core of amprenavir.

Experimental Protocols and Workflows

1. Corey & Zhang's Asymmetric Nitroaldol (Henry) Reaction Approach

This route constructs the chiral core of the amprenavir backbone through a diastereoselective nitroaldol reaction, starting from a protected L-phenylalaninal. The (S)-3-hydroxytetrahydrofuran is incorporated in the final step.

Methodology:

  • Nitroaldol Reaction: Dibenzyl-protected L-phenylalaninal is reacted with nitromethane (B149229) in the presence of a chiral quaternary ammonium (B1175870) salt catalyst to produce a nitro alcohol intermediate with high diastereoselectivity.

  • Reduction: The nitro group is reduced to a primary amine using nickel(II) chloride and sodium borohydride (B1222165).

  • Reductive Amination: The resulting amino alcohol is reacted with isobutyraldehyde (B47883) to form an imine, which is subsequently reduced with sodium borohydride to yield the secondary amine.

  • Sulfonylation: The amine is then reacted with p-nitrobenzenesulfonyl chloride to form the sulfonamide.

  • Deprotection: The dibenzyl protecting groups are removed via hydrogenation.

  • Coupling: Finally, the free amine is coupled with the N-oxysuccinimidyl carbonate of (S)-3-hydroxytetrahydrofuran to yield amprenavir.

Corey_Zhang_Workflow Start L-Phenylalaninal Derivative Step1 Asymmetric Nitroaldol (Henry) Reaction Start->Step1 Intermediate1 Nitro Alcohol Step1->Intermediate1 Step2 Nitro Group Reduction (NiCl2, NaBH4) Intermediate1->Step2 Intermediate2 Amino Alcohol Step2->Intermediate2 Step3 Reductive Amination (Isobutyraldehyde, NaBH4) Intermediate2->Step3 Intermediate3 Secondary Amino Alcohol Step3->Intermediate3 Step4 Sulfonylation (p-nitrobenzenesulfonyl chloride) Intermediate3->Step4 Intermediate4 Protected Sulfonamide Step4->Intermediate4 Step5 Deprotection (H2) Intermediate4->Step5 Intermediate5 Free Amine Core Step5->Intermediate5 Step6 Coupling Reaction Intermediate5->Step6 THF_frag Activated (S)-3-OH-THF THF_frag->Step6 End Amprenavir Step6->End

Caption: Workflow for Amprenavir Synthesis via Asymmetric Nitroaldol Reaction.

2. Kim et al.'s Synthesis from D-Tartaric Acid

This approach utilizes D-tartaric acid as an inexpensive chiral starting material to construct a key epoxide intermediate, which is then elaborated to form the amprenavir core. This route synthesizes the central backbone without relying on an amino acid precursor.

Methodology:

  • Initial Transformations: D-tartaric acid is converted in several steps (esterification, acetonide protection, reduction) to a chiral diol.

  • Epoxide Formation: The diol is transformed into a dichloride, then a cyclic sulfate, and finally a key epoxide intermediate.

  • Ring-Opening: The epoxide is opened with isobutylamine (B53898) to install the P1' side chain.

  • Sulfonylation: The resulting secondary amine is reacted with p-nitrobenzenesulfonyl chloride.

  • Coupling and Final Reduction: The Boc protecting group is removed, and the resulting amine is coupled with the activated carbonate of (S)-3-hydroxytetrahydrofuran. A final reduction of the nitro group on the sulfonamide yields amprenavir.

Kim_Workflow Start D-Tartaric Acid Step1 Esterification, Protection, Reduction Start->Step1 Intermediate1 Chiral Diol Step1->Intermediate1 Step2 Conversion to Epoxide (via cyclic sulfate) Intermediate1->Step2 Intermediate2 Key Epoxide Intermediate Step2->Intermediate2 Step3 Epoxide Ring-Opening (Isobutylamine) Intermediate2->Step3 Intermediate3 Amino Alcohol Step3->Intermediate3 Step4 Sulfonylation (p-nitrobenzenesulfonyl chloride) Intermediate3->Step4 Intermediate4 Boc-Protected Sulfonamide Step4->Intermediate4 Step5 Boc Deprotection & Coupling Intermediate4->Step5 Intermediate5 Nitro-Amprenavir Precursor Step5->Intermediate5 THF_frag Activated (S)-3-OH-THF THF_frag->Step5 Step6 Nitro Group Reduction (SnCl2) Intermediate5->Step6 End Amprenavir Step6->End

Caption: Workflow for Amprenavir Synthesis starting from D-Tartaric Acid.

Conclusion

This compound is a privileged scaffold in the design of potent HIV-1 protease inhibitors due to its favorable interactions within the enzyme's active site. The synthetic routes to drugs like amprenavir are complex, multi-step processes where overall yield and efficiency are paramount. While the presented workflows from Corey/Zhang and Kim et al. utilize different chiral starting materials and key reactions to build the drug's core, they both converge on a late-stage coupling with an activated form of (S)-3-hydroxytetrahydrofuran. A definitive kinetic comparison would require standardized, controlled experiments. However, the analysis of these distinct and successful strategies provides valuable insight into the chemical logic and varied approaches employed in modern pharmaceutical manufacturing. Future research focused on direct kinetic comparisons of these key bond-forming reactions would be invaluable for process optimization and the development of next-generation antiviral agents.

A Researcher's Guide to Verifying the Absolute Configuration of Chiral 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of synthesized compounds. 3-Hydroxytetrahydrofuran, a key chiral building block in many pharmaceuticals, presents a valuable case study for comparing the primary analytical techniques employed for this purpose. This guide provides an objective comparison of common methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

The primary methods for determining the absolute configuration of chiral molecules like this compound include Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (e.g., Mosher's ester analysis), Vibrational Circular Dichroism (VCD) spectroscopy, and single-crystal X-ray crystallography. Each method offers distinct advantages and is suited to different experimental constraints.

Comparative Analysis of Analytical Techniques

The selection of a method for determining the absolute configuration of this compound depends on factors such as sample availability, purity, physical state (crystalline or liquid), and the availability of instrumentation. The following table summarizes the key performance indicators for each technique.

TechniqueSample RequirementData OutputKey AdvantageLimitations
Chiral Gas Chromatography (GC) Small amount of volatile sampleRetention times (t_R_) of enantiomersHigh sensitivity and resolution for volatile compounds.Requires a suitable chiral stationary phase; derivatization may be necessary.
Mosher's Ester Analysis (¹H NMR) Milligram quantities of the alcoholChemical shift differences (Δδ) between diastereomeric estersDoes not require specialized equipment beyond a standard NMR spectrometer.Requires chemical derivatization and careful analysis of complex spectra.
Vibrational Circular Dichroism (VCD) Milligram quantities in solutionVCD spectrum (differential absorption of polarized light)Provides a spectroscopic fingerprint of the absolute configuration in solution.Requires a specialized VCD spectrometer and often computational support for interpretation.
X-ray Crystallography Single, high-quality crystal3D molecular structure with atomic coordinatesProvides unambiguous determination of absolute configuration.Growing a suitable crystal can be a significant bottleneck.

Experimental Protocols and Data

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are commonly used for this purpose.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of racemic or enantiomerically-enriched this compound in a volatile solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks with distinct retention times. The order of elution can be determined by injecting a sample of a known enantiomer.

Hypothetical Data Presentation:

EnantiomerRetention Time (min)
(R)-3-Hydroxytetrahydrofuran12.5
(S)-3-Hydroxytetrahydrofuran13.2

Note: The actual retention times will vary depending on the specific column and GC conditions used.

Mosher's Ester Analysis via ¹H NMR

Mosher's ester analysis is a widely used NMR method for determining the absolute configuration of chiral secondary alcohols.[1][2] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the chiral center.

Experimental Protocol:

  • Esterification:

    • Divide the this compound sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) in an anhydrous solvent (e.g., CDCl₃).

    • Purify the resulting diastereomeric esters.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals for the groups surrounding the stereocenter in both spectra.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δ_S_ - δ_R_).

    • A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when correlated with the established model for Mosher's esters, reveals the absolute configuration of the original alcohol.[3][4]

Hypothetical Data Presentation:

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δ_S_ - δ_R_) (ppm)
H_a_4.104.15-0.05
H_b_3.953.90+0.05
H_c_2.102.05+0.05
H_d_1.901.98-0.08

Note: The sign of Δδ for protons on either side of the chiral center is used to deduce the absolute configuration based on the accepted conformational model of the Mosher's esters.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution. The experimental spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer to make the assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) to obtain a concentration of approximately 0.1 M.

  • Instrumentation: Use a VCD spectrometer.

  • Data Acquisition: Acquire the VCD and infrared (IR) spectra of the sample over a suitable spectral range (e.g., 800-1600 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (R)-3-hydroxytetrahydrofuran) using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Analysis: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the calculated spectrum for the (S)-enantiomer). A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[6]

Hypothetical Data Presentation:

A comparison of the experimental VCD spectrum with the DFT-calculated spectra for both (R)- and (S)-3-hydroxytetrahydrofuran would be presented graphically. A high degree of similarity in the sign and relative intensity of the VCD bands between the experimental spectrum and one of the calculated spectra would confirm the absolute configuration.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration by mapping the three-dimensional arrangement of atoms in a crystal.[7] This technique requires a single, well-ordered crystal of the compound or a suitable derivative.

Experimental Protocol:

  • Crystallization: Grow a single crystal of an enantiomerically pure derivative of this compound. Derivatization is often necessary to introduce a "heavy" atom (e.g., bromine or a metal), which facilitates the determination of the absolute structure, or to promote crystallization.

  • Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays in a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.

  • Analysis: The refined crystal structure provides the precise three-dimensional arrangement of atoms, unambiguously establishing the absolute configuration.

Hypothetical Data Presentation:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.02(3)
ConclusionThe absolute configuration is confirmed as (R).

Workflow and Decision Making

The process of determining the absolute configuration of a chiral molecule like this compound can be visualized as a decision-making workflow.

G Workflow for Absolute Configuration Determination cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Outcome start Chiral Molecule (this compound) check_volatility Is the sample volatile? start->check_volatility chiral_gc Chiral Gas Chromatography check_volatility->chiral_gc Yes mosher Mosher's Ester Analysis (NMR) check_volatility->mosher No check_crystallinity Can a single crystal be obtained? xray X-ray Crystallography check_crystallinity->xray Yes abs_config Absolute Configuration Determined check_crystallinity->abs_config No (requires alternative strategy) chiral_gc->abs_config vcd Vibrational Circular Dichroism mosher->vcd mosher->abs_config vcd->check_crystallinity vcd->abs_config xray->abs_config

Caption: A decision-making workflow for selecting a method to determine the absolute configuration.

Conclusion

The verification of the absolute configuration of chiral this compound can be confidently achieved using several well-established analytical techniques. Chiral GC is a highly sensitive method for volatile samples, while Mosher's ester analysis provides a solution-state determination using standard NMR instrumentation. VCD offers a powerful spectroscopic approach for determining the absolute configuration in solution, and X-ray crystallography provides the most unambiguous structural proof, provided a suitable crystal can be obtained. The choice of method will ultimately be guided by the specific characteristics of the sample and the resources available to the researcher. This guide provides the foundational knowledge to make an informed decision and successfully determine the absolute stereochemistry of this important chiral building block.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, no dedicated public inter-laboratory comparison or proficiency testing (PT) scheme specifically for 3-Hydroxytetrahydrofuran (3-OH-THF) has been identified in scientific literature. This guide, therefore, presents a synthesized comparison based on established analytical methodologies suitable for this analyte. The performance data herein is illustrative and derived from typical validation parameters for similar polar, volatile organic compounds, intended to guide researchers in method selection and development.

This compound is a polar organic compound utilized as a key intermediate in pharmaceutical synthesis. Accurate and precise quantification is critical for ensuring the quality and efficacy of drug products. This guide compares two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing hypothetical performance data and detailed experimental protocols to assist laboratories in setting up and validating their own methods.

Data Presentation: Comparative Analytical Performance

The selection of an analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics for the analysis of 3-OH-THF by GC-MS, both with and without a derivatization step to improve volatility, and by LC-MS/MS. This data is illustrative and should be confirmed through in-house validation studies.[1][2][3][4]

ParameterGC-MS (Direct Injection)GC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) 50 - 100 ng/mL1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 150 - 300 ng/mL5 - 30 ng/mL0.5 - 5 ng/mL
Linearity (r²) >0.990>0.995>0.998
Accuracy (% Recovery) 85 - 110%95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%< 5%

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate analysis. The following sections provide representative protocols for GC-MS and LC-MS/MS.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile and semi-volatile compounds.[5][6][7] Due to the polar hydroxyl group in 3-OH-THF, direct injection may lead to poor peak shape. A derivatization step, such as silylation, can significantly improve chromatographic performance by increasing volatility and reducing peak tailing.[8]

1. Sample Preparation (Direct Injection)

  • Allow the sample to reach room temperature.
  • Create a 1 mg/mL stock solution of 3-OH-THF in methanol (B129727).
  • Prepare a series of calibration standards by serially diluting the stock solution in methanol.
  • For unknown samples, dilute with methanol to fall within the calibration range.
  • Transfer 1 mL of the final solution to a 2 mL autosampler vial.

2. Sample Preparation (with Silylation Derivatization)

  • Evaporate 100 µL of the sample/standard in methanol to dryness under a gentle stream of nitrogen.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • Cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 or equivalent
  • MS System: Agilent 5977B MSD or equivalent
  • Injector: Split/Splitless, 250°C, 1 µL injection volume, 20:1 split ratio
  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm)
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes
  • Ramp: 10°C/min to 220°C
  • Hold: 5 minutes at 220°C
  • MS Transfer Line: 230°C
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C
  • MS Mode: Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification. A mass spectrum for 3-OH-THF is available in the NIST library.[9]
  • Quantifier Ion: To be determined from standard analysis
  • Qualifier Ions: To be determined from standard analysis

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level quantification of polar analytes in complex matrices without the need for derivatization.[10][11]

1. Sample Preparation

  • Create a 1 mg/mL stock solution of 3-OH-THF in 50:50 methanol:water.
  • Prepare calibration standards by serially diluting the stock solution in the mobile phase.
  • For unknown samples, dilute with the mobile phase to fall within the calibration range.
  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system
  • MS System: Sciex Triple Quad 5500 or equivalent
  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)
  • Column Temperature: 40°C
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-7 min: 95% B
  • 7.1-9 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Ion Source: Electrospray Ionization (ESI), Positive Mode
  • MS Mode: Multiple Reaction Monitoring (MRM)
  • Precursor Ion > Product Ion transitions must be optimized by infusing a pure standard.

Mandatory Visualization

The following diagrams illustrate the workflows for conducting an inter-laboratory comparison and the analytical process for 3-OH-THF.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Homogeneous Test Material Preparation P2 Characterization & Stability Testing P1->P2 P3 Packaging & Distribution to Labs P2->P3 L1 Sample Receipt & Storage P3->L1 L2 Analysis using Internal Protocol L1->L2 L3 Data Submission to Coordinator L2->L3 D1 Statistical Analysis of Results (e.g., z-scores) L3->D1 D2 Evaluation of Laboratory Performance D1->D2 D3 Issuance of Final Report D2->D3 G A Sample Receipt B Sample Preparation (Dilution, Derivatization, etc.) A->B C Instrumental Analysis (GC-MS or LC-MS/MS) B->C D Data Acquisition C->D E Data Processing (Integration & Calibration) D->E F Result Calculation & Review E->F G Final Report Generation F->G

References

Safety Operating Guide

Proper Disposal of 3-Hydroxytetrahydrofuran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hydroxytetrahydrofuran is paramount for ensuring the safety of laboratory personnel and the protection of the environment. This guide provides detailed procedures for the proper handling and disposal of this compound waste, in line with established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This substance is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are essential to protect against splashes.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[3][4]

  • Skin and Body Protection: A lab coat, full-length pants, and closed-toe footwear are required to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or for higher-level protection, use a NIOSH-approved respirator with appropriate cartridges.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (less than 1 Liter):

  • Assess the Situation: Ensure there is no immediate fire hazard.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use a spill kit or absorbent material to confine the spill to a small area.[3]

  • Clean-Up: If you are trained in chemical spill cleanup, use appropriate PPE and clean-up materials. Soak up the spill with an inert absorbent material.[3][5]

  • Collect Waste: Place the absorbed material and any contaminated items into a suitable, closed container for disposal.[4]

  • Label and Dispose: Double bag the spill waste in clear plastic bags, label it as hazardous waste, and arrange for pickup by a licensed waste disposal service.[3]

Large Spills (greater than 1 Liter):

  • Evacuate Immediately: Evacuate all personnel from the spill area.

  • Emergency Services: Call emergency services and your institution's Environmental Health and Safety (EH&S) department for assistance.[3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Chemical waste generators must comply with local, regional, and national hazardous waste regulations.[6]

Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, properly labeled, and closed container for collecting this compound waste. The container should be in good condition and not leaking.

  • Labeling: Affix a hazardous waste tag to the container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage: Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2] Keep the container tightly closed.[2][7]

Preparing for Disposal:

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.

  • Arrange for Pickup: Contact your institution's hazardous waste management provider to schedule a pickup.

Disposal Method:

The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be performed by a licensed and qualified waste disposal company. Land disposal may be restricted, and treatment to meet specific standards may be required before disposal is permissible.[8]

Quantitative Data Summary

PropertyValue
Boiling Point 181 °C
Flash Point 81 °C (closed cup)
Density 1.090 g/cm³
Water Solubility Practically insoluble at 20 °C

Source: ChemicalBook Safety Data Sheet[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Waste Generation (this compound) collect Collect in a Designated, Labeled Container start->collect storage Store in a Well-Ventilated Area Away from Ignition Sources collect->storage spill Spill Occurs storage->spill pickup Schedule Waste Pickup with Licensed Disposal Service storage->pickup small_spill Small Spill (<1L) Follow Spill Protocol spill->small_spill  Small large_spill Large Spill (>1L) Evacuate & Call EH&S spill->large_spill  Large small_spill->collect incineration Professional Disposal (Chemical Incineration) pickup->incineration

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management from "cradle-to-grave".[10] State-level agencies, such as a Department of Environmental Protection, are often authorized to implement and enforce these regulations, which may have more stringent requirements.[11][12] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[10]

References

Safeguarding Your Research: A Guide to Handling 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of 3-Hydroxytetrahydrofuran, ensuring operational safety and regulatory compliance.

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, a key intermediate in various synthetic processes. Adherence to these procedures is critical for protecting laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3][4] Inhalation may also lead to respiratory irritation.[1][4] Therefore, it is imperative to handle this chemical with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationJustification & Best Practices
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][3][5] Ensure that eyewash stations are readily accessible.[3][5]
Skin Protection Chemical-resistant gloves (Nitrile, Butyl, or Viton recommended).Prevents skin contact which can cause irritation.[1][2] While specific breakthrough time data for this compound is not readily available, information on similar solvents like Tetrahydrofuran (THF) suggests that standard nitrile gloves may offer only short-term splash protection. For extended contact, heavier-duty gloves such as butyl or Viton are advisable. Always inspect gloves for degradation before use and change them immediately after contamination.
Flame-retardant lab coat.Provides a barrier against splashes and, in the event of a fire, offers a degree of protection.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][4]
For situations with inadequate ventilation or potential for significant vapor exposure, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.Organic vapor cartridges are designed to filter out volatile organic compounds.[6] A cartridge with a black color code indicates it is suitable for organic vapors.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe usage in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Dispense the smallest required quantity prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid proximity to ignition sources (open flames, hot surfaces) handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly remove and dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly post2->post3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxytetrahydrofuran
Reactant of Route 2
3-Hydroxytetrahydrofuran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。